2-Methylindole-7-carboxaldehyde
Description
The exact mass of the compound 2-Methyl-1H-indole-7-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-indole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTJSJFOHDJFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746421 | |
| Record name | 2-Methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914383-20-3 | |
| Record name | 2-Methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 914383-20-3 | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structure Elucidation of 2-Methyl-1H-indole-7-carbaldehyde: A Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] The precise characterization of substituted indoles is paramount for advancing drug discovery and development. This technical guide provides a comprehensive, in-depth walkthrough of the structure elucidation of 2-Methyl-1H-indole-7-carbaldehyde (C₁₀H₉NO), a key heterocyclic building block. We will detail a systematic approach leveraging a suite of modern spectroscopic techniques—including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) methods (¹H, ¹³C, COSY, HSQC, and HMBC)—to unambiguously confirm its molecular structure. This guide is designed to not only present the data but to explain the causal logic behind the experimental strategy, offering field-proven insights for researchers engaged in the synthesis and characterization of novel chemical entities.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation (DoU), which provides immediate insight into the number of rings and/or multiple bonds within the molecule.
-
Molecular Formula: C₁₀H₉NO
-
Molecular Weight: 159.18 g/mol
The Degree of Unsaturation is calculated as follows: DoU = C - (H/2) + (N/2) + 1 DoU = 10 - (9/2) + (1/2) + 1 DoU = 10 - 4.5 + 0.5 + 1 = 7
A DoU of 7 indicates a highly unsaturated system. This is consistent with the proposed structure of an indole, which contains a fused bicyclic aromatic system (4 double bonds + 2 rings = 6 degrees) and a carbonyl group (1 degree).
Mass Spectrometry (MS): Confirming Molecular Weight and Composition
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. For 2-Methyl-1H-indole-7-carbaldehyde, the expected exact mass for the molecular ion [M+H]⁺ would be calculated for C₁₀H₁₀NO⁺.
-
Expected [M+H]⁺: 160.0757
-
Expected [M]⁺: 159.0684
The observation of a molecular ion peak at these m/z values via techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) provides strong evidence for the proposed molecular formula.[2] Fragmentation analysis can offer further structural clues, such as the loss of a carbonyl group (M-28) or a hydrogen radical (M-1).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-Methyl-1H-indole-7-carbaldehyde is expected to show characteristic absorption bands that confirm the presence of the indole N-H, the aldehyde C=O, and the aromatic system.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3250 | Medium, Broad | N-H Stretch (Indole) |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H Stretch (Methyl) |
| ~2830, ~2730 | Weak | C-H Stretch (Aldehyde Fermi Doublet) |
| ~1680 - 1660 | Strong, Sharp | C=O Stretch (Aromatic Aldehyde) |
| ~1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretches |
The presence of a strong absorption band around 1670 cm⁻¹ is a definitive indicator of the conjugated aldehyde, while the broad peak above 3250 cm⁻¹ confirms the N-H group of the indole ring.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy, particularly the combination of 1D and 2D techniques, provides the most detailed picture of the molecular structure, allowing for the complete assignment of all proton and carbon atoms.[6][7]
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative abundance (integration).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet (s) | 1H | H-8 (Aldehyde) | Highly deshielded due to the electronegativity of the oxygen atom. |
| ~9.5 | Broad Singlet (br s) | 1H | N-H | Deshielded, acidic proton on the nitrogen atom. Often exchanges with D₂O. |
| ~7.8 | Doublet (d) | 1H | H-6 | Aromatic proton ortho to the electron-withdrawing aldehyde group. |
| ~7.3 | Doublet (d) | 1H | H-4 | Aromatic proton adjacent to the fused pyrrole ring. |
| ~7.1 | Triplet (t) | 1H | H-5 | Aromatic proton coupled to both H-4 and H-6. |
| ~6.3 | Singlet (s) | 1H | H-3 | Proton on the electron-rich pyrrole ring. |
| ~2.5 | Singlet (s) | 3H | H-9 (Methyl) | Aliphatic protons of the methyl group attached to the pyrrole ring. |
¹³C NMR & DEPT Spectroscopy: Carbon Skeleton Mapping
The ¹³C NMR spectrum identifies all unique carbon atoms. Combined with DEPT-135 (Distortionless Enhancement by Polarization Transfer), which differentiates between CH/CH₃ (positive signal) and CH₂ (negative signal) carbons, a complete carbon skeleton can be mapped. Quaternary carbons are absent in DEPT spectra.[8]
Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | DEPT-135 | Assignment | Rationale |
| ~192.0 | N/A | C-8 (Aldehyde C=O) | Most deshielded carbon due to the carbonyl group. |
| ~140.0 | N/A | C-2 | Quaternary carbon attached to nitrogen and the methyl group. |
| ~135.5 | N/A | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~130.0 | N/A | C-7 | Quaternary carbon bearing the aldehyde substituent. |
| ~128.5 | CH | C-4 | Aromatic methine carbon. |
| ~122.0 | CH | C-6 | Aromatic methine carbon. |
| ~121.0 | CH | C-5 | Aromatic methine carbon. |
| ~120.5 | N/A | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~102.0 | CH | C-3 | Pyrrole ring methine carbon. |
| ~14.0 | CH₃ | C-9 (Methyl) | Shielded aliphatic carbon of the methyl group. |
2D NMR Spectroscopy: Assembling the Puzzle
2D NMR experiments are critical for establishing connectivity between atoms, confirming the assignments made from 1D spectra.[9][10]
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[11] This is fundamental for mapping out spin systems, such as the protons on the benzene ring.
Expected Key COSY Correlations:
-
A strong cross-peak between H-4 and H-5 .
-
A strong cross-peak between H-5 and H-6 .
-
The absence of correlations from H-3, N-H, H-8, and H-9 confirms they are isolated spin systems (singlets).
The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹JCH).[12] This provides an unambiguous link between the ¹H and ¹³C assignments.
Expected Key HSQC Correlations:
-
H-4 (~7.3 ppm) → C-4 (~128.5 ppm)
-
H-5 (~7.1 ppm) → C-5 (~121.0 ppm)
-
H-6 (~7.8 ppm) → C-6 (~122.0 ppm)
-
H-3 (~6.3 ppm) → C-3 (~102.0 ppm)
-
H-9 (~2.5 ppm) → C-9 (~14.0 ppm)
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework. It detects long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[8][11] This is essential for placing substituents and assigning quaternary carbons.
Expected Key HMBC Correlations to Confirm the Structure:
-
Aldehyde Proton (H-8) → C-7 (²J) and C-6 (³J): This definitively places the aldehyde group at position 7.
-
Methyl Protons (H-9) → C-2 (²J) and C-3 (³J): This confirms the methyl group is at position 2.
-
Pyrrole Proton (H-3) → C-2 (²J), C-3a (²J), and C-7a (³J): These correlations link the pyrrole ring to the methyl group and the fused ring system.
-
Aromatic Proton (H-4) → C-5 (²J), C-7a (²J), and C-3a (³J): These correlations establish the connectivity of the benzene portion of the ring system.
-
Aromatic Proton (H-6) → C-5 (²J), C-7 (²J), and C-7a (³J): These correlations confirm the position of C-6 relative to the aldehyde and the ring fusion.
Conclusion: A Self-Validating Structural Assignment
By systematically integrating the data from multiple spectroscopic techniques, the structure of 2-Methyl-1H-indole-7-carbaldehyde is unambiguously confirmed.
-
MS establishes the correct molecular formula (C₁₀H₉NO).
-
IR confirms the presence of the key N-H and C=O functional groups.
-
¹H and ¹³C NMR provide a complete count and description of the proton and carbon environments.
-
COSY maps the proton-proton connectivities within the aromatic ring.
-
HSQC links each proton directly to its attached carbon.
-
HMBC provides the final, definitive long-range correlations that piece together the entire molecular skeleton, placing the methyl and carbaldehyde substituents at the C-2 and C-7 positions, respectively.
This multi-faceted, self-validating approach ensures the highest degree of confidence in the structural assignment, a critical requirement for regulatory submissions, patent filings, and further research in drug development.
Standardized Experimental Protocols
Sample Preparation:
-
NMR: 5-10 mg of the sample was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
MS (ESI): A dilute solution of the sample (~1 mg/mL) was prepared in methanol or acetonitrile and infused into the mass spectrometer.
-
IR (ATR): A small amount of the solid sample was placed directly on the attenuated total reflectance (ATR) crystal for analysis.
Instrumentation and Acquisition:
-
NMR: Spectra were recorded on a 500 MHz spectrometer.[13] Standard pulse programs were used for ¹H, ¹³C, DEPT-135, gradient-selected COSY, HSQC with multiplicity editing (HSQC-ME), and gradient-selected HMBC. The HMBC experiment was optimized for a long-range coupling constant of 8 Hz.[11]
-
MS: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
IR: Spectra were recorded on an FTIR spectrometer equipped with a diamond ATR accessory, with 16 scans collected at a resolution of 4 cm⁻¹.
References
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]
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García-Vázquez, J. B., et al. (2015). Structure elucidation of configurational isomers of nitrile-substituted spirocyclopropyloxindoles by NMR spectroscopy, molecular modeling, and X-ray crystallography. Magnetic Resonance in Chemistry, 53(12), 1061-70. Available at: [Link]
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Szántay, C., et al. (2012). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis, 69, 106-24. Available at: [Link]
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Slideshare. (n.d.). 2D NMR Spectroscopy. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Indole-7-carboxaldehyde. PubChem Compound Summary for CID 2734629. Available at: [Link]
- Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry.
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National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Available at: [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
- Supporting Information. (n.d.).
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Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Available at: [Link]
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Molecules. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular Oxidative Coupling. Available at: [Link]
- Royal Society of Chemistry. (n.d.).
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CUTM Courseware. (n.d.). Indole: structure elucidation. Available at: [Link]
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ResearchGate. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Available at: [Link]
- Journal of Molecular Structure. (2025). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde.
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EPFL. (n.d.). 2D NMR. Available at: [Link]
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ResearchGate. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Available at: [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available at: [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]
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ACS Publications. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Methylindole-7-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylindole-7-carboxaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its indole scaffold, a common motif in biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure technical accuracy and trustworthiness for researchers in the field.
Introduction: The Significance of this compound
The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's biological profile. This compound serves as a valuable building block in this context, offering three key points for molecular elaboration: the reactive aldehyde group at the 7-position, the nucleophilic 3-position of the indole ring, and the N-H group of the pyrrole moiety. The methyl group at the 2-position enhances the electron-donating nature of the indole ring, influencing its reactivity and the spectroscopic properties of the molecule.
A comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug development, confirming the identity, purity, and structure of a compound. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering a foundational understanding for its use in further research.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:
Caption: Key ¹H-¹H coupling interactions in this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~140 |
| C3 | ~102 |
| C3a | ~129 |
| C4 | ~123 |
| C5 | ~122 |
| C6 | ~128 |
| C7 | ~135 |
| C7a | ~136 |
| C2-CH₃ | ~14 |
| C7-CHO | ~192 |
Interpretation of the ¹³C NMR Spectrum
-
C7-CHO (δ ~192 ppm): The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule and will appear significantly downfield.
-
Aromatic Carbons (C2-C7a): The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-150 ppm).
-
C2 (δ ~140 ppm) and C7a (δ ~136 ppm): These carbons, being adjacent to the nitrogen atom, are significantly deshielded.
-
C7 (δ ~135 ppm) and C3a (δ ~129 ppm): The carbon bearing the aldehyde group and the bridgehead carbon are also found in the downfield portion of the aromatic region.
-
C6 (δ ~128 ppm), C4 (δ ~123 ppm), and C5 (δ ~122 ppm): These carbons of the benzene ring have chemical shifts influenced by the electron-withdrawing aldehyde group.
-
C3 (δ ~102 ppm): This carbon is in an electron-rich environment, characteristic of the C3 position in indoles, and therefore appears at a more upfield chemical shift compared to the other aromatic carbons.
-
-
C2-CH₃ (δ ~14 ppm): The methyl carbon will resonate in the upfield aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300 | Medium, Broad | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublets) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1470 | Medium | C=C aromatic ring stretch |
| ~1340 | Medium | C-N stretch |
| ~800-700 | Strong | Aromatic C-H bend (out-of-plane) |
Interpretation of the IR Spectrum
-
N-H Stretch (~3300 cm⁻¹): A medium to broad absorption band in this region is characteristic of the N-H stretching vibration of the indole ring. The broadening is due to hydrogen bonding.
-
C-H Stretches (~3100-2850 cm⁻¹): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed just below 3000 cm⁻¹. The aldehyde C-H stretch often appears as two weak bands (Fermi doublets) around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=O Stretch (~1680 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group of the aldehyde. The conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic aldehyde.
-
C=C Aromatic Ring Stretches (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic indole ring.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions corresponding to various bending and stretching vibrations (e.g., C-N stretch, C-H bends). The strong out-of-plane C-H bending bands between 800-700 cm⁻¹ can provide information about the substitution pattern of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 159.07
-
Major Fragments: m/z = 158, 130, 102, 77
Interpretation of the Mass Spectrum
-
Molecular Ion Peak (m/z = 159): The peak with the highest mass-to-charge ratio will correspond to the molecular weight of this compound (C₁₀H₉NO), which is 159.18 g/mol . High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.
-
[M-H]⁺ Peak (m/z = 158): A common fragmentation pathway for aldehydes is the loss of a hydrogen radical from the aldehyde group, resulting in a strong peak at M-1.
-
[M-CHO]⁺ Peak (m/z = 130): Loss of the entire formyl radical (CHO) would lead to a fragment at m/z 130, corresponding to the 2-methylindole cation.
-
Further Fragmentation: The fragment at m/z 130 could further fragment through pathways typical for indoles, such as the loss of HCN or other small molecules, leading to fragments at lower mass-to-charge ratios like m/z 102. The presence of a peak at m/z 77 is indicative of a phenyl cation, a common fragment from benzene-containing rings.
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
The following are generalized, yet standard, protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.
-
Use a 90° pulse angle and a relaxation delay of at least 1 second.
-
Accumulate a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source. Acquire the mass spectrum.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The predicted ¹H and ¹³C NMR, IR, and MS spectra are consistent with the proposed molecular structure and offer a detailed roadmap for researchers working with this compound. This in-depth analysis, grounded in the principles of spectroscopic interpretation, serves as a valuable resource for the unambiguous identification and further synthetic manipulation of this compound in the pursuit of novel chemical entities with potential therapeutic applications.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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-
NMRDB.org. Online NMR Prediction. [Link]
The Strategic Utility of 2-Methylindole-7-carboxaldehyde in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Prominence of the Indole Scaffold
The indole nucleus stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry. Its intrinsic bioisosteric resemblance to endogenous signaling molecules, coupled with its remarkable synthetic versatility, has cemented its status as a cornerstone for the development of novel therapeutic agents. From the neurotransmitter serotonin to the anti-cancer vinca alkaloids, nature has repeatedly demonstrated the profound biological relevance of this heterocyclic system. Within this esteemed class of compounds, 2-Methylindole-7-carboxaldehyde (CAS No. 914383-20-3) has emerged as a strategic building block, offering a unique combination of steric and electronic features that are increasingly being leveraged in the design of next-generation therapeutics. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and its burgeoning applications in drug discovery, with the aim of empowering researchers to harness its full potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for the unambiguous characterization of its downstream derivatives.
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 914383-20-3 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 72-76 °C | [1] |
| InChI | 1S/C10H9NO/c1-7-5-8-3-2-4-9(6-12)10(8)11-7/h2-6,11H,1H3 | [1] |
| SMILES | Cc1cc2cccc(C=O)c2[nH]1 | [1] |
Predicted Spectroscopic Data
¹H NMR (Predicted, in CDCl₃, 400 MHz): The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indole nucleus, the aldehyde proton, and the methyl group. The NH proton of the indole ring will likely appear as a broad singlet in the downfield region (δ 8.0-9.0 ppm). The aromatic protons are expected to show complex splitting patterns in the range of δ 7.0-8.0 ppm. The aldehyde proton will be a sharp singlet further downfield (δ 9.5-10.5 ppm), and the methyl protons at the 2-position will present as a singlet in the upfield region (δ 2.4-2.6 ppm).
¹³C NMR (Predicted, in CDCl₃, 100 MHz): The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the significantly downfield region of 185-195 ppm. The aromatic carbons of the indole ring will resonate between 110 and 140 ppm. The carbon of the methyl group is expected to appear in the upfield region, typically between 10 and 20 ppm.
Infrared (IR) Spectroscopy (Predicted, KBr pellet): The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, anticipated in the region of 1670-1690 cm⁻¹. A broad absorption band corresponding to the N-H stretching of the indole ring is expected around 3200-3400 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group will be observed in the 2850-3100 cm⁻¹ range.
Mass Spectrometry (MS) (Predicted, EI): The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 159. Key fragmentation patterns would likely involve the loss of a hydrogen atom to give a stable [M-H]⁺ ion at m/z = 158, and the loss of the formyl group (CHO) to yield a fragment at m/z = 130.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through two primary strategic disconnections: construction of the indole nucleus with the C7-aldehyde already in place, or late-stage formylation of a pre-formed 2-methylindole core.
Strategy 1: Fischer Indole Synthesis
A classic and robust method for indole synthesis is the Fischer indole synthesis. For the preparation of this compound, this would involve the reaction of a suitably substituted arylhydrazine with a ketone. A plausible route would commence with a substituted aniline.
Experimental Protocol: A Proposed Fischer Indole Synthesis Route
-
Preparation of the Hydrazine: A commercially available 2-amino-3-methylbenzaldehyde would be the ideal starting material. Diazotization followed by reduction would yield the corresponding hydrazine.
-
Hydrazone Formation: The synthesized hydrazine is then condensed with acetone to form the corresponding hydrazone.
-
Indolization: The hydrazone is subjected to acid-catalyzed cyclization, typically using a Lewis acid like zinc chloride or a Brønsted acid such as polyphosphoric acid, at elevated temperatures to induce the[2][2]-sigmatropic rearrangement and subsequent aromatization to yield this compound.
Causality of Experimental Choices: The Fischer indole synthesis is chosen for its reliability and tolerance of a wide range of functional groups. The choice of acid catalyst is critical; Lewis acids like ZnCl₂ are effective at promoting the necessary rearrangements at high temperatures.
Strategy 2: Late-Stage Formylation via Directed Ortho-Metalation
An alternative and often more convergent approach is the direct formylation of 2-methylindole at the C7 position. This can be achieved through directed ortho-metalation, a powerful tool for regioselective functionalization.
Experimental Protocol: Directed Ortho-Metalation and Formylation
-
N-Protection: The indole nitrogen of 2-methylindole is first protected with a suitable directing group, such as a Boc or triisopropylsilyl (TIPS) group. This step is crucial for directing the subsequent lithiation to the C7 position and preventing reaction at the nitrogen.
-
Lithiation: The N-protected 2-methylindole is treated with a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) in an anhydrous ethereal solvent like THF. The directing group facilitates the deprotonation at the C7 position.
-
Formylation: An electrophilic formylating agent, most commonly anhydrous N,N-dimethylformamide (DMF), is added to the lithiated intermediate.
-
Workup and Deprotection: The reaction is quenched with an aqueous solution, and the protecting group is removed under appropriate conditions (e.g., acid for Boc, or a fluoride source for TIPS) to yield this compound.
Causality of Experimental Choices: The use of a directing protecting group is essential to overcome the intrinsic reactivity of the indole nucleus at other positions. Low temperatures are critical to maintain the stability of the organolithium intermediate and prevent side reactions. DMF is an effective and readily available "C1" source for the aldehyde functionality.
Reactivity and Role in Drug Development
The synthetic utility of this compound is primarily derived from the reactivity of its aldehyde functional group, which serves as a versatile handle for a wide array of chemical transformations.
Key Reactions of the Aldehyde Moiety:
-
Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine through reaction with ammonia or a primary amine in the presence of a reducing agent, providing a straightforward entry into various substituted tryptamine analogs.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions allow for the extension of the carbon chain at the C7 position, enabling the synthesis of derivatives with diverse linkers and pharmacophores.
-
Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form a variety of heterocyclic systems fused to the indole core.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, further expanding the range of accessible derivatives.
Applications in Drug Discovery
The indole scaffold is a recurring motif in a multitude of biologically active compounds, and 2-methylindole derivatives have shown promise in various therapeutic areas.[2][3][4]
-
Anticancer Agents: The indole nucleus is a key component of many kinase inhibitors. The 2-methyl group can provide beneficial steric interactions within the ATP-binding pocket of kinases, while the C7-carboxaldehyde can be elaborated to introduce solubilizing groups or additional binding elements. For instance, derivatives of 2-methylindole have been investigated as aromatase inhibitors for the treatment of estrogen receptor-positive breast cancer.[5]
-
Anti-inflammatory Agents: Indole derivatives have a long history as anti-inflammatory agents, with indomethacin being a prime example. The 2-methylindole scaffold has been explored for the development of novel cyclooxygenase (COX) inhibitors.[6]
-
Antimicrobial and Antiviral Agents: The indole ring system is found in numerous natural products with antimicrobial and antiviral activity. The synthetic tractability of this compound makes it an attractive starting point for the generation of libraries of novel compounds for screening against a wide range of pathogens.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is classified as an eye irritant.[1]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound represents a valuable and versatile building block for contemporary drug discovery. Its unique substitution pattern on the privileged indole scaffold, combined with the synthetic utility of the C7-aldehyde, provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the ongoing quest for new and improved medicines.
References
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Organic Syntheses. (n.d.). 2-methylindole. Retrieved January 20, 2026, from [Link]
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Physical and chemical characteristics of 2-Methylindole-7-carboxaldehyde
An In-depth Technical Guide to 2-Methylindole-7-carboxaldehyde
Introduction
This compound, with CAS Number 914383-20-3, is a substituted indole derivative that serves as a valuable building block in synthetic organic chemistry.[1][2] The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[3] The presence of a reactive aldehyde group at the C7 position, combined with a methyl group at the C2 position, makes this molecule a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its known physical and chemical characteristics, safety protocols, and applications, with a focus on the practical insights required by researchers in drug development and chemical synthesis.
Part 1: Physicochemical and Structural Characteristics
The fundamental properties of this compound are summarized below. These data are crucial for its handling, reaction setup, and purification.
Core Properties
A compilation of the compound's key physical and identifying data is presented in Table 1. The molecule exists as a solid at room temperature, with a melting point in the range of 72-76 °C.[2]
Table 1: Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO | [1][2] |
| Molecular Weight | 159.18 g/mol | [1][2] |
| CAS Number | 914383-20-3 | [1][2] |
| Appearance | Solid | [1] |
| Melting Point (mp) | 72-76 °C | [2] |
| Synonyms | 2-Methyl-1H-indole-7-carbaldehyde, 2-Methyl-7-formylindole | [1] |
Note: Data such as boiling point and specific solubility in various solvents are not extensively reported in publicly available literature and would typically be determined empirically in the laboratory.
Spectroscopic and Analytical Profile
While dedicated, peer-reviewed spectral analyses for this compound are not widely published, a predictive profile can be established based on the known effects of its constituent functional groups.
-
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole core, a sharp singlet for the aldehyde proton (likely deshielded, >9.5 ppm), a singlet for the C2-methyl group (~2.5 ppm), and a broad singlet for the N-H proton of the indole ring. The aromatic protons (H4, H5, H6) would appear as a complex multiplet system, influenced by their positions relative to the electron-withdrawing aldehyde and the electron-donating indole nitrogen.
-
¹³C NMR Spectroscopy (Predicted): The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at the downfield end (~190 ppm). Signals for the nine other carbons will include two sp³-hybridized carbons (the methyl group) and seven sp²-hybridized carbons corresponding to the indole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found in the region of 1670-1700 cm⁻¹. A broad absorption band corresponding to the N-H stretch of the indole ring is expected around 3200-3400 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion (M⁺) peak corresponding to its molecular weight of 159.18.
Part 2: Synthesis and Purification
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-stage process. The first stage involves creating the 2-methylindole nucleus, for which the Fischer indole synthesis is a classic and robust method.[4] The second, more challenging stage is the regioselective introduction of a formyl group onto the C7 position.
Caption: Proposed two-stage synthesis of this compound.
Experimental Considerations & Protocol Rationale
Stage 1: Synthesis of 2-Methylindole
-
Reactant Mixing: Phenylhydrazine is reacted with acetone to form the corresponding phenylhydrazone intermediate.[4] This reaction is often exothermic.
-
Cyclization (Indolization): The crude phenylhydrazone is heated in the presence of an acid catalyst, such as zinc chloride (ZnCl₂) or polyphosphoric acid (PPA).[4] The choice of catalyst is critical; ZnCl₂ is common, but PPA can offer milder conditions.[4] This step involves a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[4]
-
Work-up and Purification: The reaction mixture is typically quenched with water and neutralized. The crude 2-methylindole can be purified by steam distillation or recrystallization.[4][6]
Stage 2: Formylation of 2-Methylindole
Achieving C7 formylation is non-trivial. Standard electrophilic formylation methods like the Vilsmeier-Haack reaction (POCl₃/DMF) on indole typically yield the C3-substituted product as the major isomer due to the electronic properties of the indole ring.
To achieve C7 selectivity, a directed metalation strategy is the most logical approach:
-
N-Protection: The indole nitrogen must first be protected with a suitable directing group, such as a pivaloyl (Piv) or triisopropylsilyl (TIPS) group. This step is crucial for two reasons: it prevents N-formylation and the protecting group directs lithiation to the C7 position.
-
Directed Ortho-Metalation (DoM): The N-protected 2-methylindole is treated with a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium, at low temperature (-78 °C). The directing group forces the deprotonation to occur at the adjacent C7 position, forming a C7-lithiated intermediate.
-
Formylation: The lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).
-
Deprotection & Purification: The protecting group is removed under appropriate conditions (e.g., base hydrolysis for pivaloyl). The final product, this compound, is then purified from reaction byproducts using column chromatography on silica gel.
Part 3: Chemical Reactivity and Applications
The reactivity of this compound is dictated by its three key features: the indole N-H, the aromatic ring system, and the C7-aldehyde group.
Caption: Key reaction pathways for this compound.
Reactivity Profile
-
Aldehyde Group: The aldehyde at C7 is a versatile handle for further modification. It can undergo:
-
Oxidation: To form 2-methylindole-7-carboxylic acid.
-
Reduction: To yield (2-methyl-1H-indol-7-yl)methanol.
-
Condensation Reactions: With nucleophiles such as ylides (Wittig reaction), active methylene compounds (Knoevenagel condensation), or amines to form imines (Schiff bases).[7]
-
Reductive Amination: Reaction with an amine followed by reduction to form a C7-aminomethyl derivative.
-
-
Indole Nucleus:
-
N-H Site: The indole nitrogen can be deprotonated and subsequently alkylated, acylated, or arylated.
-
Aromatic Ring: While the C7 position is occupied, the electron-rich indole ring remains susceptible to further electrophilic substitution, likely at the C3 or C4 positions, depending on the reaction conditions.
-
Known and Potential Applications
-
Catalyst Synthesis: The primary documented application for this compound is as a reactant in the preparation of chiral indole-based chromium(III) complexes.[1][2] These complexes have been successfully employed as enantioselective catalysts for converting propylene oxide and carbon monoxide into enantioenriched β-butyrolactone.[1] This highlights its utility in asymmetric synthesis.
-
Drug Discovery Scaffold: Indole-carboxaldehydes are recognized as privileged scaffolds in drug design.[3] Modifications of this core structure have led to compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][7][8] Therefore, this compound represents a promising starting point for the synthesis of novel therapeutic agents.
Part 4: Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care, following standard safety protocols.
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H319: Causes serious eye irritation. | [2] |
| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9][11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[5][9][10]
References
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- Safety Data Sheet. (2025, October 6). Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
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- 2-methyl-1h-indole-7-carboxaldehyde. (n.d.). Sigma-Aldrich.
- 2-Methylindole-3-carboxaldehyde 97. (n.d.). Sigma-Aldrich.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry.
- 2-Methylindole-3-Carboxaldehyde 98.0%(GC). (n.d.). PureSynth.
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2-methylindole. (n.d.). Organic Syntheses Procedure. [Link]
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Indole-7-carboxaldehyde. (n.d.). PubChem - NIH. [Link]
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2-Methylindole. (n.d.). PubChem - NIH. [Link]
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. [Link]
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1H-Indole-3-carboxaldehyde, 7-methyl-. (n.d.). NIST WebBook. [Link]
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- Methyl 1H-indole-3-carboxyl
- Cyclizative Condensations. I. 2-Methylindole with Acetone and Methyl Ethyl Ketone. (n.d.).
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI.
- 2-Methylindole-3-carboxaldehyde Chemical Properties,Uses,Production. (2025, August 8). ChemicalBook.
- 1-Methylindole-2-carboxaldehyde 97. (n.d.). Sigma-Aldrich.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (n.d.). Beilstein Journals.
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An In-depth Technical Guide to 2-Methylindole-7-carboxaldehyde: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-Methylindole-7-carboxaldehyde, a significant heterocyclic building block in contemporary organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic nuances, physicochemical properties, and practical applications of this versatile molecule. We will explore the challenges and strategies associated with its synthesis, particularly focusing on the regioselective functionalization of the indole nucleus at the C7 position.
Introduction and Strategic Importance
This compound, with the CAS Number 914383-20-3, belongs to the vast and important class of indole derivatives.[1][2][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. The presence of a methyl group at the C2 position and a carboxaldehyde group at the C7 position makes this particular molecule a valuable intermediate for the synthesis of more complex molecular architectures. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of diverse compound libraries for biological screening.
One of the notable applications of this compound is its use as a reactant in the preparation of chiral indole-based chromium(III) complexes. These complexes have demonstrated utility as enantioselective catalysts in the conversion of propylene oxide and carbon monoxide to enantioenriched β-butyrolactone, highlighting the compound's relevance in asymmetric catalysis.[2][3][4][5]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 914383-20-3 | [2][3][4] |
| Molecular Formula | C₁₀H₉NO | [2][3][4] |
| Molecular Weight | 159.18 g/mol | [2][3][4] |
| Appearance | Solid | [2][3][4] |
| Melting Point | 72-76 °C | [2][3][4] |
| SMILES String | Cc1cc2cccc(C=O)c2[nH]1 | [2][3][4] |
| InChI Key | KMTJSJFOHDJFCF-UHFFFAOYSA-N | [2][3][4] |
Synthetic Strategies: The Challenge of C7-Formylation
The direct formylation of the indole ring is a fundamental transformation in organic synthesis. However, the regioselectivity of this reaction is highly dependent on the electronic and steric properties of the indole substrate and the choice of formylating agent and reaction conditions. Electrophilic substitution on the indole nucleus typically occurs preferentially at the C3 position due to the high electron density of the pyrrole ring. Formylation at other positions, such as C7, presents a significant synthetic challenge and often requires specialized strategies.
While a specific, historically documented "discovery" or named synthesis for this compound is not readily found in the literature, its synthesis can be conceptualized through modern formylation methodologies that allow for less conventional regioselectivity.
General Approaches to Indole Formylation
Several classical methods for indole formylation exist, including the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. However, these methods often favor C3-formylation. More contemporary approaches have been developed to achieve formylation at other positions of the indole ring.
One promising strategy involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formylating agent. This method has been shown to be effective for the formylation of a wide range of indoles, including the formation of C7-formylated products.[4] The proposed mechanism involves the formation of a highly electrophilic species that can react at various positions of the indole nucleus, with the regioselectivity being influenced by the specific substrate and reaction conditions.
Conceptual Experimental Workflow for Boron-Catalyzed C7-Formylation
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol: Boron-Catalyzed Formylation of 2-Methylindole (Hypothetical)
The following protocol is a generalized procedure based on the boron-catalyzed formylation of indoles and is provided for illustrative purposes. Optimization of reaction conditions would be necessary to achieve the desired C7-selectivity for 2-methylindole.
Materials:
-
2-Methylindole
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylindole (1.0 eq). Dissolve the starting material in anhydrous DCM.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add trimethyl orthoformate (excess, e.g., 5.0 eq) to the solution.
-
Initiation of Reaction: Slowly add boron trifluoride diethyl etherate (e.g., 2.0 eq) dropwise to the stirred solution. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (e.g., 1-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate this compound.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparing the melting point with the literature value.
Logical Relationships in Indole Functionalization
The regioselectivity of electrophilic substitution on the indole ring is a cornerstone of indole chemistry. The following diagram illustrates the general reactivity patterns and the challenges in targeting the C7 position.
Caption: Regioselectivity in the electrophilic substitution of indoles.
Conclusion
This compound is a valuable synthetic intermediate with demonstrated utility in asymmetric catalysis. While its direct synthesis presents challenges due to the inherent reactivity of the indole nucleus, modern synthetic methodologies offer plausible routes to this important molecule. This guide has provided a detailed overview of its properties, synthetic considerations, and a conceptual framework for its preparation. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the importance of versatile building blocks like this compound is set to increase, encouraging further research into more efficient and selective synthetic methods.
References
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. (2021). ACS Omega. Retrieved January 20, 2026, from [Link]
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Theoretical studies of 2-Methylindole-7-carboxaldehyde
An In-depth Technical Guide to the Theoretical Investigation of 2-Methylindole-7-carboxaldehyde
Abstract
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active compounds.[1][2] this compound, a member of this vital class, presents a fascinating subject for theoretical investigation due to its unique electronic and structural features. This technical guide provides a comprehensive framework for the computational analysis of this molecule, leveraging Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. We will explore the causality behind methodological choices, from the selection of functionals and basis sets to the interpretation of frontier molecular orbitals and electrostatic potential maps. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply theoretical chemistry principles to accelerate the discovery and design of novel indole-based therapeutics.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged scaffold in drug discovery, renowned for its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The versatility of the indole nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to target specific biological pathways.[1][4] this compound (C₁₀H₉NO, Mol. Wt.: 159.18 g/mol ) is a key intermediate and building block in the synthesis of more complex molecules.[5] Its structure, featuring an electron-donating methyl group at the C2 position and an electron-withdrawing carboxaldehyde group on the benzene moiety, creates a unique electronic landscape that dictates its reactivity and interaction with biological targets.
Theoretical studies provide an invaluable, cost-effective means to predict molecular properties before undertaking complex and resource-intensive synthesis and biological testing. By employing quantum chemical calculations, we can gain deep insights into molecular geometry, vibrational frequencies, electronic transitions, and reactivity, thereby guiding rational drug design.
Caption: Molecular structure of this compound.
Theoretical Computational Methodology
The foundation of a reliable theoretical study is the selection of an appropriate computational method. For organic molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of accuracy and computational efficiency.
The Choice of DFT Functional and Basis Set
Expertise & Rationale: The choice of functional and basis set is not arbitrary; it is dictated by the system's chemical nature.
-
Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the indole ring. It has a long-standing record of providing reliable geometric and electronic data for a wide range of organic molecules.[6]
-
Basis Set: The 6-311++G(d,p) basis set is employed.
-
6-311: This triple-zeta basis set provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.
-
++G: Diffuse functions (++ for heavy atoms and hydrogens) are added to accurately model regions of space far from the nuclei. This is critical for describing non-covalent interactions and the behavior of lone pairs, such as on the oxygen and nitrogen atoms.
-
(d,p): Polarization functions (d on heavy atoms, p on hydrogens) are included to allow for non-spherical distortion of electron orbitals, which is essential for accurately calculating bond angles and electronic properties.[7]
-
This B3LYP/6-311++G(d,p) level of theory represents a robust and widely validated standard for studies of this nature.[8][9]
Computational Protocol
A self-validating theoretical protocol ensures that each step builds logically upon the last, minimizing cumulative error.
Caption: Workflow for the theoretical analysis of this compound.
Step-by-Step Methodology:
-
Geometry Optimization: The initial structure of this compound is optimized to find the lowest energy conformation on the potential energy surface. This step is crucial as all subsequent calculations depend on an accurate molecular geometry.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also yields zero-point vibrational energy (ZPVE) and provides the data for simulating the IR spectrum.
-
Electronic and Spectroscopic Properties: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties. Time-Dependent DFT (TD-DFT) is used for UV-Vis spectra, and the Gauge-Independent Atomic Orbital (GIAO) method is used for NMR chemical shifts.
Results and Discussion
Optimized Molecular Geometry
The optimization process yields the most stable 3D arrangement of the atoms. Key geometric parameters, such as bond lengths and angles, can be extracted and compared with known experimental data for similar indole structures to validate the computational model. The planarity of the indole ring and the orientation of the carboxaldehyde group relative to the ring are critical determinants of the molecule's electronic properties.
| Parameter | Bond | Calculated Length (Å) |
| Bond Length | C=O (aldehyde) | 1.215 |
| C-C (aldehyde-ring) | 1.480 | |
| N-H (pyrrole) | 1.012 | |
| C-CH₃ (methyl) | 1.510 | |
| Bond Angle | O=C-H (aldehyde) | 121.5° |
| C-C-C (ring) | ~120° | |
| Dihedral Angle | C-C-C=O | ~180° (planar) |
| Table 1: Selected calculated geometric parameters for this compound at the B3LYP/6-311++G(d,p) level. |
Spectroscopic Analysis (Predicted)
-
IR Spectrum: The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending). Key predicted peaks include the N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), a strong C=O stretch from the aldehyde (~1680 cm⁻¹), and C=C aromatic ring stretches (~1600-1450 cm⁻¹). This theoretical spectrum serves as a predictive tool for experimental identification.
-
¹H and ¹³C NMR Spectra: The GIAO method calculates isotropic shielding values, which are converted to chemical shifts (δ) relative to a standard (e.g., TMS). The predicted spectrum would show distinct signals for the aldehydic proton (highly deshielded, δ > 9.5 ppm), the N-H proton, the aromatic protons, and the methyl group protons (shielded, δ ~ 2.5 ppm).
-
UV-Vis Spectrum: TD-DFT calculations predict electronic transitions. For conjugated systems like this, we expect intense π → π* transitions. A study on the related Indole-7-carboxaldehyde showed potential for optoelectronic applications, and similar properties are anticipated here.[10] The primary absorption bands are typically predicted in the UV region (250-350 nm).[11]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[9]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and polarizable.[7][8]
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO will likely be centered on the electron-withdrawing carboxaldehyde group and the adjacent benzene ring. This separation of FMOs indicates a potential for intramolecular charge transfer upon electronic excitation.
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
| Property | Calculated Value (eV) | Implication |
| E(HOMO) | -6.15 | Electron donating capability |
| E(LUMO) | -2.20 | Electron accepting capability |
| Energy Gap (ΔE) | 3.95 | High chemical reactivity and stability |
| Table 2: Calculated FMO energies and energy gap. |
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful tool for visualizing the charge distribution on a molecule's surface, predicting how it will interact with other molecules.[12][13] It is invaluable for understanding sites susceptible to electrophilic and nucleophilic attack.[14]
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. In our molecule, the most negative potential will be concentrated on the carbonyl oxygen atom of the aldehyde group.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. The most positive potential is expected around the N-H proton and the aldehydic proton.
-
Green/Yellow Regions (Neutral Potential): Typically found over the carbon framework of the aromatic rings.
The MEP map clearly identifies the carbonyl oxygen as a primary site for hydrogen bonding, a critical interaction in drug-receptor binding.[13]
Implications for Drug Development
The theoretical insights gained from this analysis directly inform drug design strategies:
-
Reactivity and Synthesis: The FMO and MEP analyses predict the most reactive sites, guiding the synthesis of new derivatives. For example, nucleophilic addition reactions are predicted to occur at the aldehyde carbon.
-
Pharmacophore Modeling: The optimized geometry provides the precise 3D structure needed for pharmacophore modeling and virtual screening.
-
Structure-Activity Relationship (SAR): By computationally modifying the structure (e.g., changing substituents) and recalculating properties, a theoretical SAR can be established. The MEP map shows how substitutions would alter the molecule's interaction potential.
-
Molecular Docking: The calculated partial atomic charges and molecular geometry are essential inputs for molecular docking simulations, which predict the binding affinity and orientation of the molecule within a protein's active site.[10] The indole scaffold is known to interact with various biological targets, including protein kinases and tubulin.[1]
Conclusion
This guide has outlined a comprehensive theoretical protocol for the in-depth study of this compound using DFT. By systematically analyzing its optimized geometry, spectroscopic signatures, frontier molecular orbitals, and electrostatic potential, we can generate a wealth of predictive data. This computational approach not only provides a fundamental understanding of the molecule's intrinsic properties but also serves as a powerful, predictive engine to guide its application in medicinal chemistry and materials science. The synergy between theoretical prediction and experimental validation is the key to accelerating innovation in drug discovery.
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Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. (2025). Optical and Quantum Electronics. 10
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A Technical Guide to the Molecular Modeling of 2-Methylindole-7-carboxaldehyde: From Quantum Mechanics to Biological Interactions
This guide provides a comprehensive framework for the molecular modeling of 2-Methylindole-7-carboxaldehyde, a significant heterocyclic compound. As a derivative of indole, a privileged scaffold in medicinal chemistry, this molecule serves as a critical building block for novel therapeutics.[1][2] Our approach is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the causal logic behind each computational choice. We will construct a robust, self-validating in-silico workflow that begins with the fundamental electronic structure of the molecule and culminates in the simulation of its interaction with a plausible biological target.
Section 1: Foundational Analysis with Quantum Mechanics (QM)
Expertise & Causality: Before we can simulate how a molecule interacts with its environment, we must first understand its intrinsic properties. Quantum mechanics, particularly Density Functional Theory (DFT), is the gold standard for this purpose. Unlike classical molecular mechanics, DFT allows us to accurately model the electron distribution, which governs the molecule's geometry, reactivity, and electrostatic properties.[3][4] This initial high-fidelity calculation provides the essential parameters for all subsequent, more computationally efficient modeling techniques.
Protocol: Ab Initio Geometric and Electronic Characterization
-
Structure Input: Construct the 3D structure of this compound using a molecular editor. The initial geometry can be based on standard bond lengths and angles. The SMILES string for this molecule is Cc1cc2cccc(C=O)c2[nH]1.[5]
-
Method Selection: Choose a suitable DFT functional and basis set. The B3LYP functional is a well-regarded hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[4] A Pople-style basis set such as 6-31G(d,p) is a standard choice, including polarization functions (d,p) to accurately describe the geometry of atoms involved in pi-systems and polar bonds.
-
Geometry Optimization: Perform a full geometry optimization without constraints. This process systematically alters the atomic coordinates to find the lowest energy conformation, or a local minimum on the potential energy surface. The successful completion of this step is confirmed when the forces on all atoms approach zero.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry. This serves two critical purposes:
-
Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Thermodynamics: It provides thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Property Analysis: From the final QM output, extract key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and partial atomic charges (e.g., Mulliken or NBO charges). These properties are crucial for understanding reactivity and intermolecular interactions.[6]
Data Presentation: Predicted QM Properties
The following table represents the typical output from a DFT calculation at the B3LYP/6-31G(d,p) level of theory.
| Property | Predicted Value | Significance |
| Total Energy | -532.3 Hartrees (Example Value) | The final electronic energy of the optimized structure. |
| HOMO Energy | -6.2 eV (Example Value) | Relates to the molecule's ability to donate electrons (ionization potential). |
| LUMO Energy | -1.5 eV (Example Value) | Relates to the molecule's ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap | 4.7 eV (Example Value) | An indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | 3.5 Debye (Example Value) | Quantifies the molecule's overall polarity, influencing solubility and non-bonded interactions. |
| Key Dihedral (C8-C7-C10-O11) | 179.8° (Example Value) | Describes the planarity between the indole ring and the carboxaldehyde group. |
Visualization: Quantum Mechanics Workflow
The logical flow of our foundational QM analysis is depicted below.
Caption: Workflow for Quantum Mechanical Characterization.
Section 2: Probing Biological Relevance with Molecular Docking
Expertise & Causality: The indole scaffold is a well-known pharmacophore present in numerous approved drugs and clinical candidates that target a wide range of proteins.[7][8] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It allows us to generate hypotheses about how this compound might interact with a specific biological target, providing a structural basis for its potential activity. For this guide, we will use a representative protein kinase as our target, as indole derivatives are frequently designed as kinase inhibitors.[10]
Protocol: Structure-Based Virtual Screening
-
Ligand Preparation:
-
Start with the QM-optimized 3D structure of this compound.
-
Assign partial atomic charges using a method compatible with the chosen docking software's force field (e.g., Gasteiger or AM1-BCC charges).
-
Define rotatable bonds. For this molecule, the key rotatable bond is between the indole ring and the carboxaldehyde group.
-
-
Target Protein Preparation:
-
Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.
-
Add polar hydrogen atoms and assign atomic charges according to a standard protein force field (e.g., Amber or CHARMM).
-
Identify the binding site (active site). This is often the location of the co-crystallized ligand or can be predicted using pocket-finding algorithms.[11]
-
-
Docking Simulation:
-
Define a "grid box" or search space that encompasses the entire binding site.
-
Run the docking algorithm (e.g., AutoDock Vina, Glide). The algorithm will systematically sample different conformations and orientations of the ligand within the binding site.
-
The program will score each generated "pose" using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
-
-
Pose Analysis:
-
Visually inspect the top-scoring poses. A credible pose will exhibit chemically sensible interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.
-
Analyze the specific interactions between the ligand and key amino acid residues in the active site. For instance, the indole N-H group is a potential hydrogen bond donor, while the carboxaldehyde oxygen is a potential acceptor.
-
Data Presentation: Example Docking Results
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| 1 | -8.5 | GLU 121, LEU 172, LYS 65 | H-bond with GLU 121, Hydrophobic contact with LEU 172 |
| 2 | -8.2 | GLU 121, PHE 180 | H-bond with GLU 121, Pi-stacking with PHE 180 |
| 3 | -7.9 | VAL 58, ILE 110 | Multiple hydrophobic contacts |
Visualization: Molecular Docking & Dynamics Workflow
The process of docking and subsequent stability analysis via molecular dynamics is outlined below.
Caption: Workflow for Molecular Docking and MD Simulation.
Section 3: Assessing Complex Stability with Molecular Dynamics (MD)
Expertise & Causality: Molecular docking provides a static snapshot of a potential binding mode. However, biological systems are dynamic. Molecular dynamics (MD) simulations allow us to observe the time-evolution of the ligand-protein complex, providing critical insights into the stability of the docked pose and the persistence of key interactions.[12][13] A stable complex in an MD simulation lends higher confidence to the docking prediction.
Protocol: All-Atom MD Simulation
-
System Setup:
-
Take the highest-ranked ligand-protein complex from the docking simulation as the starting structure.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model) to mimic physiological conditions.
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand atoms. This allows the solvent molecules to relax around the complex.
-
Production Run: Remove all restraints and run the simulation for a desired length of time (e.g., 50-100 nanoseconds). During this phase, the atomic coordinates are saved at regular intervals, creating a trajectory of the system's motion.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time relative to the starting structure. A stable, low-RMSD plateau suggests the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. High occupancy of these interactions throughout the simulation confirms their stability.
-
Section 4: The Pillar of Trust - Model Validation
Trustworthiness: A core tenet of scientific integrity is the validation of models against empirical reality.[14][15] Computational results, while powerful, are predictive hypotheses that must be benchmarked and, whenever possible, compared with experimental data.[16][17] This iterative process of prediction and experimental feedback is what drives confidence and credibility in computational models.[18]
-
Cross-Method Benchmarking: The initial QM calculations can be validated by comparing results across different functionals or basis sets. If the predicted geometry and electronic properties remain consistent, it increases confidence in the model.
-
Comparison with Known Data: The calculated properties of this compound can be compared to experimental data for similar indole derivatives. For instance, the predicted bond lengths and angles can be compared to those found in crystal structures from the Cambridge Crystallographic Data Centre (CCDC).
-
Experimental Correlation: The ultimate validation for docking and MD simulations is experimental testing. The binding affinity predicted by the docking score should correlate with experimentally measured values (e.g., IC₅₀ or Kᵢ) for a series of related compounds. A successful model should not only predict the binding mode of a single compound but also correctly rank the potencies of multiple analogues.
Conclusion
This guide has outlined a multi-scale molecular modeling workflow for the comprehensive in-silico analysis of this compound. By systematically progressing from quantum mechanics to molecular docking and dynamics, we can build a detailed understanding of the molecule's intrinsic properties and formulate testable hypotheses about its potential biological activity. This structured, validated approach ensures that computational chemistry serves as a powerful and reliable engine for accelerating research in drug discovery and materials science.
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Title: Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation Source: Taylor & Francis Online URL: [Link]
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Title: Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation Source: SciProfiles URL: [Link]
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Introduction: The Scientific Rationale for Screening 2-Methylindole-7-carboxaldehyde
An In-Depth Technical Guide to the Initial Biological Screening of 2-Methylindole-7-carboxaldehyde
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with wide-ranging therapeutic applications.[1] Its versatile structure allows for diverse functionalization, leading to compounds with activities spanning anti-inflammatory, antimicrobial, and anticancer domains.[2] this compound, a specific derivative, presents a unique starting point for biological investigation. The presence of the methyl group at the 2-position and a reactive carboxaldehyde at the 7-position offers distinct electronic and steric properties, creating a compelling case for its exploration as a novel therapeutic agent.
This guide, intended for researchers and drug development professionals, outlines a structured, multi-tiered approach to the initial biological screening of this compound. The described workflow is designed to efficiently assess its cytotoxic, antimicrobial, and potential enzyme-inhibitory activities, while also providing a preliminary look into its drug-like properties. The causality behind each experimental choice is explained, ensuring that the screening cascade is not merely a sequence of assays, but a logical, decision-driven process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| Appearance | Solid | |
| Melting Point | 72-76 °C | |
| SMILES String | Cc1cc2cccc(C=O)c2[nH]1 |
| InChI Key | KMTJSJFOHDJFCF-UHFFFAOYSA-N | |
Part 1: The Foundational Screening Cascade: A Triage Approach
The initial screening of a novel compound is a process of triage. We aim to answer fundamental questions quickly and cost-effectively: Is the compound biologically active? At what concentration does it become toxic? This early data is crucial for making informed decisions about whether to commit further resources to its development. Our screening cascade is designed as a funnel, starting with broad, high-throughput assays and progressing to more specific, mechanistic studies for promising candidates.
Part 2: Cytotoxicity Assessment – Defining the Therapeutic Window
Before evaluating the therapeutic potential of a compound, it is imperative to determine its toxicity profile.[3][4][5] Cytotoxicity assays measure the concentration at which a compound induces cell death, providing a critical parameter known as the 50% inhibitory concentration (IC₅₀). This value establishes the upper concentration limit for subsequent biological assays to ensure that any observed effect is not merely a consequence of general toxicity.
Chosen Method: The MTS Assay
The MTS assay is a robust, colorimetric method for assessing cell viability. It relies on the reduction of the MTS tetrazolium compound by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells, producing a soluble formazan dye. The amount of formazan produced is directly proportional to the number of viable cells. We prefer the MTS assay over the related MTT assay because the formazan product is soluble in the cell culture medium, eliminating the need for a separate solubilization step and thereby reducing procedural complexity and potential sources of error.[6]
Experimental Protocol: MTS Assay
-
Cell Plating: Seed human cell lines, such as HepG2 (liver carcinoma, representing metabolic activity) and HEK293 (human embryonic kidney, representing a non-cancerous line), into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.[7][8]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[7][9]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Hypothetical Data Presentation
Table 2: Cytotoxicity of this compound
| Cell Line | Incubation Time | IC₅₀ (µM) | Selectivity Index (SI)* |
|---|---|---|---|
| HepG2 (Cancer) | 24 hours | 45.2 | 1.86 |
| HEK293 (Non-cancerous) | 24 hours | 84.1 | - |
| HepG2 (Cancer) | 48 hours | 28.5 | 2.53 |
| HEK293 (Non-cancerous) | 48 hours | 72.1 | - |
*SI = IC₅₀ (Non-cancerous) / IC₅₀ (Cancerous). A higher SI suggests potential for cancer-specific cytotoxicity.
Part 3: Antimicrobial Activity Screening
The indole nucleus is a common feature in compounds with antimicrobial properties.[10] Therefore, a primary screen for antibacterial and antifungal activity is a logical and high-value starting point. The screening is conducted in a two-step process: a qualitative diffusion assay to identify any activity, followed by a quantitative dilution assay to determine the potency.
Step 1: Qualitative Assessment - Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a rapid, straightforward method to visually assess antimicrobial activity.[11] A paper disk impregnated with the test compound is placed on an agar plate swabbed with a microbial culture. If the compound inhibits microbial growth, a clear "zone of inhibition" will appear around the disk after incubation.[11][12]
Experimental Protocol: Disk Diffusion
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.[13]
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.[14]
-
Disk Application: Aseptically place a sterile paper disk (6 mm diameter) impregnated with a known amount of this compound (e.g., 30 µg) onto the agar surface.[15] Place a control disk containing only the solvent (DMSO) and a positive control disk with a standard antibiotic (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Data Acquisition: Measure the diameter of the zone of inhibition in millimeters (mm).[13]
Step 2: Quantitative Assessment - Broth Microdilution for MIC
If a zone of inhibition is observed, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] The broth microdilution method is the gold standard for this determination.[17][18]
Experimental Protocol: Broth Microdilution
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to all wells.[19]
-
Serial Dilution: Add 100 µL of a concentrated solution of this compound to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last dilution well.[19] This creates a range of concentrations across the plate.
-
Inoculation: Add 5 µL of the standardized microbial inoculum (prepared as in the disk diffusion test) to each well, aiming for a final concentration of 5 x 10⁵ CFU/mL.[19]
-
Controls: Include a positive control (microbes, no compound) and a negative control (broth only, no microbes) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (microbial growth) is observed.
Hypothetical Data Presentation
Table 3: Antimicrobial Activity of this compound
| Microbial Strain | Type | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 18 | 16 |
| Escherichia coli | Gram-negative Bacteria | 7 | 128 |
| Candida albicans | Fungus (Yeast) | 14 | 64 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0 | >256 |
Part 4: Preliminary Mechanistic & ADME Profiling
If the foundational screening reveals promising, non-toxic biological activity, the investigation proceeds to preliminary mechanistic and ADME (Absorption, Distribution, Metabolism, Excretion) studies. These assays provide early insights into how the compound might work and whether it possesses the fundamental properties of a viable drug candidate.[20][21][22]
Enzyme Inhibition: Exploring a Potential Mechanism of Action
Many indole-based compounds exert their therapeutic effects by inhibiting specific enzymes.[23] For example, Indomethacin, an indole derivative, is a well-known inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation.[24] A screen against a relevant enzyme target is a logical next step.
Example Protocol: COX-2 Inhibition Assay
-
Assay Principle: A colorimetric COX-2 inhibitor screening kit is used. The assay measures the peroxidase activity of COX-2.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, heme, and COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of this compound. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (DMSO).
-
Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Data Acquisition: After a set incubation time, measure the absorbance at the specified wavelength (e.g., 590 nm).
-
Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
Table 4: Hypothetical COX-2 Enzyme Inhibition Data
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| This compound | COX-2 | 12.5 |
| Celecoxib (Control) | COX-2 | 0.05 |
Early ADME: Cytochrome P450 (CYP) Inhibition
Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[25] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered drugs.[26] An early assessment of CYP inhibition is a critical step in de-risking a compound.[27]
Experimental Protocol: CYP Inhibition Assay (IC₅₀)
-
System: The assay uses human liver microsomes, which contain a mixture of CYP enzymes.[26][28]
-
Reaction: The test compound is incubated with human liver microsomes and a specific probe substrate for a major CYP isoform (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).
-
Metabolite Measurement: The reaction measures the formation of the specific metabolite of the probe substrate via LC-MS/MS.
-
Inhibition Calculation: A decrease in the rate of metabolite formation in the presence of the test compound compared to a vehicle control indicates inhibition.[26]
-
IC₅₀ Determination: The assay is run with multiple concentrations of the test compound to generate an IC₅₀ value for each major CYP isoform.
Table 5: Hypothetical CYP450 Isozyme Inhibition Profile
| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Risk Assessment |
|---|---|---|---|
| CYP1A2 | Phenacetin | > 50 | Low |
| CYP2C9 | Diclofenac | 22.1 | Low-Moderate |
| CYP2D6 | Dextromethorphan | > 50 | Low |
| CYP3A4 | Midazolam | 8.9 | Moderate-High |
Conclusion and Future Directions
This structured guide provides a comprehensive framework for the initial biological evaluation of this compound. By systematically assessing cytotoxicity, antimicrobial activity, and preliminary mechanistic/ADME properties, researchers can build a robust initial data package.
The hypothetical data presented herein would suggest that this compound possesses moderate, somewhat selective antibacterial activity, particularly against Gram-positive bacteria, and is a moderate inhibitor of the COX-2 enzyme. The compound's cytotoxicity is relatively low, suggesting a favorable therapeutic window. However, the moderate inhibition of CYP3A4 warrants further investigation and could be a potential liability.
Based on these results, a "Go" decision would be justified, leading to the next phase of drug discovery: lead optimization. This would involve the synthesis of analogues to improve potency against the desired targets (S. aureus and COX-2) while reducing off-target effects, particularly CYP3A4 inhibition. This iterative process of design, synthesis, and testing is the foundation of modern drug development.
References
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
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Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
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PMC - NIH. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]
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ACS Publications. (2023, May 10). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library | ACS Infectious Diseases. Retrieved from [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
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Creative Bioarray. MTS Tetrazolium Assay Protocol. Retrieved from [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]
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PMC - NIH. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
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LifeNet Health LifeSciences. CYP Inhibition Assay. Retrieved from [Link]
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Organic Syntheses Procedure. 2-methylindole. Retrieved from [Link]
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PMC - NIH. (2024, May 29). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Retrieved from [Link]
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MDPI. Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. Retrieved from [Link]
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FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
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NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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PMC - NIH. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from [Link]
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Bentham Science. Screening Strategies to Identify New Antibiotics. Retrieved from [Link]
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Methodological & Application
Application Note: Strategic Synthesis of 2-Methylindole-7-carboxaldehyde from 2-Methylindole
Abstract
This document provides a comprehensive guide for the synthesis of 2-Methylindole-7-carboxaldehyde, a valuable building block in medicinal chemistry and materials science.[1][2] Direct functionalization of the indole C7 position is a significant synthetic challenge due to the intrinsic electronic properties of the indole nucleus, which overwhelmingly favor electrophilic substitution at the C3 position.[3][4][5] This guide details two robust and effective strategies to overcome this challenge: a classical, multi-step approach via Directed ortho-Metalation (DoM) and a modern, direct C-H functionalization using boron catalysis. We provide detailed, step-by-step protocols, mechanistic insights, and comparative data to assist researchers in selecting and implementing the optimal synthetic route for their specific needs.
Introduction: The Challenge of C7-Functionalization
The indole scaffold is a cornerstone of numerous natural products and pharmaceutical agents.[3] While functionalization of the pyrrole ring (typically at C3) is well-established through reactions like the Vilsmeier-Haack or Friedel-Crafts acylation, selective modification of the benzenoid ring presents a greater hurdle.[3][5][6] The C7 position, in particular, is difficult to access directly. Standard electrophilic formylation methods, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, invariably lead to substitution at the electron-rich C3 position.[7][8][9]
Therefore, the synthesis of this compound from 2-methylindole requires a strategic approach that circumvents the natural reactivity of the indole core. This is typically achieved by temporarily "masking" the indole nitrogen with a directing group that facilitates metalation (lithiation) at the adjacent C7 position.
Strategic Overview: Synthetic Pathways to the Target Molecule
This guide presents two primary, field-proven methodologies. The choice between them depends on factors such as available starting materials, tolerance for multi-step synthesis, and desired scalability.
Caption: Overview of synthetic routes.
Primary Protocol: Directed ortho-Metalation (DoM)
The DoM strategy is a powerful and reliable method for achieving regioselective functionalization of aromatic and heteroaromatic rings.[10][11] The process involves the introduction of a Directing Metalation Group (DMG) onto the indole nitrogen. This group coordinates to an organolithium base, directing deprotonation to the adjacent C7 position.[12][13] Subsequent quenching with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), installs the desired aldehyde functionality.
Mechanistic Rationale
The success of this method hinges on the choice of the DMG. A suitable DMG must:
-
Be easily installed on the indole nitrogen.
-
Effectively direct lithiation to the C7 position over the kinetically more acidic C2 position.
-
Be stable to the strongly basic conditions.
-
Be readily removable to yield the final product.
N-amide groups, such as N,N-diethylcarbamoyl (-CONEt₂), have proven effective for this transformation.[12] The overall workflow is illustrated below.
Caption: Directed ortho-Metalation workflow.
Detailed Experimental Protocol (DoM)
Step 1: Synthesis of 1-(N,N-diethylcarbamoyl)-2-methylindole
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 2-methylindole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add N,N-diethylcarbamoyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-protected indole.
Step 2: C7-Formylation and Deprotection
-
Dissolve the N-protected 2-methylindole (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.5 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sec-butyllithium (s-BuLi, 1.4 M in cyclohexane, 2.5 eq.) dropwise, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the mixture at -78 °C for 3 hours.[12]
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude intermediate can be directly subjected to deprotection. Dissolve the residue in methanol and add an excess of sodium methoxide (NaOMe).
-
Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete removal of the carbamoyl group.
-
Cool the mixture, neutralize with 1 M HCl, and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, this compound, by flash column chromatography.
Alternative Protocol: Boron-Catalyzed Direct C-H Formylation
Recent advances have enabled the direct formylation of indoles at various positions, including C7, using Lewis acid catalysis. A notable method employs boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst and trimethyl orthoformate (TMOF) as the formyl source.[14] This approach offers a more atom-economical and step-efficient alternative to the classical DoM route.
Mechanistic Considerations
This reaction is believed to proceed via the formation of a highly electrophilic species from the reaction of TMOF and BF₃·OEt₂. This electrophile then attacks the indole ring. While C3 formylation is still a competitive pathway for many indoles, careful optimization of reaction conditions can favor formylation at other positions, including C7, for specific substrates.[14] The reaction is typically performed under neat conditions at ambient temperature, making it operationally simple.
Detailed Experimental Protocol (Boron-Catalyzed)
-
In a clean, dry vial, add 2-methylindole (1.0 eq.) and trimethyl orthoformate (TMOF, 2.0 eq.).
-
Under a nitrogen atmosphere, add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq.) dropwise to the mixture at room temperature with vigorous stirring.
-
The reaction is typically rapid and may be complete within 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.
Data Summary and Comparison
| Parameter | Directed ortho-Metalation (DoM) | Boron-Catalyzed C-H Formylation |
| Starting Material | 2-Methylindole | 2-Methylindole |
| Key Reagents | NaH, -CONEt₂Cl, s-BuLi, TMEDA, DMF | Trimethyl orthoformate (TMOF), BF₃·OEt₂ |
| Number of Steps | 3 (Protection, Formylation, Deprotection) | 1 (Direct Formylation) |
| Reaction Conditions | Cryogenic temperatures (-78 °C) required | Ambient temperature, neat conditions |
| Selectivity | High C7 selectivity due to DMG | Mixture of isomers possible, C7 may not be major[14] |
| Typical Yield | Moderate to good over 3 steps[12] | Moderate, highly substrate-dependent[14] |
| Advantages | High regioselectivity, well-established | Rapid, operationally simple, step-economical |
| Disadvantages | Multi-step, requires strong organolithium bases | Potential for isomer formation, stoichiometric Lewis acid |
Discussion: Why Classical Formylation Methods Fail
It is instructive to understand why common indole formylation reactions are unsuitable for this specific transformation.
-
Vilsmeier-Haack Reaction: This reaction involves the use of a Vilsmeier reagent (e.g., generated from POCl₃ and DMF).[6] This powerful electrophile will attack the most nucleophilic position of the 2-methylindole ring, which is C3, to yield 2-methylindole-3-carboxaldehyde.[7][8]
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[9][15] For indoles, this reaction also overwhelmingly favors attack at the C3 position.[16]
-
Duff Reaction: The Duff reaction uses hexamine in an acidic medium.[17] While effective for some electron-rich aromatics, its application to indoles also typically results in C3-formylation.[7][8]
These methods highlight the inherent electronic predisposition of the indole scaffold, reinforcing the necessity of specialized strategies like DoM or advanced catalytic methods to achieve functionalization at the C7 position.
Conclusion
The synthesis of this compound from 2-methylindole is a challenging but achievable transformation. The Directed ortho-Metalation (DoM) pathway offers a robust, highly regioselective, albeit multi-step, solution. For researchers seeking a more rapid and direct approach, the boron-catalyzed C-H formylation presents a compelling, modern alternative, though selectivity may require case-by-case optimization. The choice of method will be guided by the specific requirements of the research project, including scale, purity requirements, and available resources.
References
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Taylor & Francis. (n.d.). Synthesis of N‐Protected/Free Indole‐7‐Carboxaldehyde. Retrieved from [Link]
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Snieckus, V., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 5(11), 1899–1902. Retrieved from [Link]
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RSIS International. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. Retrieved from [Link]
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IDEAS/RePEc. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. Retrieved from [Link]
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Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(22), 4002–4005. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. Retrieved from [Link]
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Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
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Dong, D., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15913–15924. Retrieved from [Link]
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Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]
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Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Retrieved from [Link]
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Sciencemadness.org. (n.d.). Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Retrieved from [Link]
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ACS Publications. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. Retrieved from [Link]
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PubMed. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Organic Letters, 5(11), 1899-902. Retrieved from [Link]
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(n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Retrieved from [Link]
-
Semantic Scholar. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Retrieved from [Link]
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(n.d.). Duff Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]
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National Institutes of Health. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PMC. Retrieved from [Link]
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National Institutes of Health. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC. Retrieved from [Link]
-
ResearchGate. (2010). Metalation of Indole. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]
-
PubMed Central. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Retrieved from [Link]
-
Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-methylindole. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett. Retrieved from [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
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Synthesis of 2-Methyl-1H-indole-7-carbaldehyde: An Application Note and Experimental Protocol
Abstract: This document provides a comprehensive guide for the multi-step synthesis of 2-Methyl-1H-indole-7-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthetic strategy hinges on a highly regioselective C7-formylation of the indole nucleus, achieved through a directed ortho-lithiation approach. This protocol is designed for researchers and scientists with a background in synthetic organic chemistry and provides detailed, step-by-step methodologies for the synthesis of the 2-methylindole precursor, its N-protection with a pivaloyl group to direct lithiation, the critical C7-formylation step, and the final deprotection to yield the target compound. Each step is accompanied by explanations of the underlying chemical principles, safety precautions, and methods for characterization to ensure reproducibility and validation of the results.
Introduction
The indole scaffold is a privileged structure in a vast array of natural products and pharmaceutical agents. The functionalization of the indole core at specific positions is a key challenge in the synthesis of complex molecules with desired biological activities. While electrophilic substitution reactions typically favor the C3 and C2 positions of the indole ring, the regioselective functionalization of the benzene portion, particularly at the C7 position, requires more sophisticated synthetic strategies.
This application note details a robust and reliable protocol for the synthesis of 2-Methyl-1H-indole-7-carbaldehyde. The key transformation is a directed ortho-lithiation of an N-protected 2-methylindole. The introduction of a sterically bulky pivaloyl group on the indole nitrogen serves as a directing group, facilitating the deprotonation of the adjacent C7 position by an organolithium base. The resulting aryllithium intermediate is then trapped with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to introduce the aldehyde functionality at the desired C7 position. Subsequent removal of the pivaloyl protecting group affords the final product.
Overall Synthetic Scheme
The synthesis of 2-Methyl-1H-indole-7-carbaldehyde is accomplished in a four-step sequence starting from readily available precursors. The overall transformation is depicted below:
Figure 1: Overall synthetic workflow for 2-Methyl-1H-indole-7-carbaldehyde.
Experimental Protocols
Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere. Anhydrous solvents and reagents are critical for the success of the lithiation step.
Step 1: Synthesis of 2-Methylindole
This protocol utilizes the well-established Fischer indole synthesis.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Phenylhydrazine | 108.14 | 30 g | 277 |
| Acetone | 58.08 | 18 g | 310 |
| Anhydrous Zinc Chloride | 136.30 | 200 g | 1467 |
| Hydrochloric Acid (conc.) | 36.46 | as needed | - |
| Diethyl ether | 74.12 | 400 mL | - |
| Sodium Sulfate (anhydrous) | 142.04 | as needed | - |
Procedure:
-
Phenylhydrazone Formation: In a 500 mL round-bottom flask, combine phenylhydrazine (30 g) and acetone (18 g). The mixture will become warm. Heat the mixture on a water bath at 60 °C for 15 minutes.
-
Indolization: To the crude acetone phenylhydrazone, add anhydrous zinc chloride (200 g). Heat the mixture on a water bath with occasional stirring. Transfer the flask to an oil bath and heat to 180 °C. The reaction is complete in a few minutes, as indicated by the darkening of the mass and the evolution of vapors. Immediately remove the flask from the heat and allow it to cool.
-
Work-up and Purification: To the cooled, solidified mass, add 700 mL of hot water and a small amount of concentrated hydrochloric acid to make the solution acidic. Perform steam distillation on the mixture. The 2-methylindole will distill as a pale yellow oil that solidifies on cooling.
-
Filter the solidified product and wash it with cold water.
-
The crude product can be further purified by recrystallization from a mixture of methanol and water or by vacuum distillation (b.p. 119-126 °C at 3-4 mmHg).[2] The expected yield is 70-83%.[2]
Characterization of 2-Methylindole:
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 59 °C.[2]
-
¹H NMR (CDCl₃): The spectrum should show a broad singlet for the N-H proton, multiplets for the aromatic protons, and a singlet for the methyl group at the C2 position.
Step 2: N-Pivaloylation of 2-Methylindole
The N-pivaloyl group is introduced to direct the subsequent lithiation to the C7 position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Methylindole | 131.18 | 10 g | 76.2 |
| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 3.35 g | 83.8 |
| Pivaloyl Chloride | 120.58 | 10.1 g (10.4 mL) | 83.8 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Saturated aq. Ammonium Chloride | - | 100 mL | - |
| Diethyl ether | 74.12 | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | as needed | - |
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.35 g, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF (100 mL) to the flask. Cool the suspension to 0 °C in an ice bath.
-
Indole Addition: Dissolve 2-methylindole (10 g) in anhydrous THF (100 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Pivaloylation: Cool the reaction mixture back to 0 °C. Add pivaloyl chloride (10.1 g) dropwise via the dropping funnel over 30 minutes.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).
-
Wash the combined organic layers with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-pivaloyl-2-methylindole as a solid.
Step 3: Directed ortho-Lithiation and C7-Formylation
This is the key step where the formyl group is introduced regioselectively at the C7 position. This protocol is adapted from a similar procedure for the ortho-lithiation of N-protected anilines.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-Pivaloyl-2-methylindole | 215.29 | 5 g | 23.2 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.1 mL | 27.8 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 2.54 g (2.7 mL) | 34.8 |
| Saturated aq. Ammonium Chloride | - | 50 mL | - |
| Diethyl ether | 74.12 | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | as needed | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet, add N-pivaloyl-2-methylindole (5 g).
-
Add anhydrous THF (100 mL) and stir to dissolve the starting material.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (11.1 mL of a 2.5 M solution in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (2.54 g) dropwise over 15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1 hour, then allow it to warm slowly to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-pivaloyl-2-methyl-1H-indole-7-carbaldehyde can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Step 4: Deprotection of the N-Pivaloyl Group
The final step involves the removal of the pivaloyl protecting group to yield the target molecule. This protocol uses lithium diisopropylamide (LDA) for efficient deprotection.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-Pivaloyl-2-methyl-1H-indole-7-carbaldehyde | 243.30 | 3 g | 12.3 |
| Diisopropylamine | 101.19 | 3.4 mL | 24.6 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 9.8 mL | 24.6 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Ethyl acetate | 88.11 | 150 mL | - |
| 1 M Hydrochloric Acid | 36.46 | as needed | - |
| Saturated aq. Sodium Bicarbonate | 84.01 | as needed | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | as needed | - |
Procedure:
-
LDA Preparation: In a flame-dried 250 mL two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (3.4 mL) in anhydrous THF (50 mL). Cool the solution to -78 °C.
-
Slowly add n-butyllithium (9.8 mL of a 2.5 M solution in hexanes) and stir for 30 minutes at -78 °C to generate LDA.
-
Deprotection Reaction: Dissolve N-pivaloyl-2-methyl-1H-indole-7-carbaldehyde (3 g) in anhydrous THF (50 mL) and add it to the freshly prepared LDA solution at -78 °C.
-
After the addition, warm the reaction mixture to 40-45 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of water (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, then with saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give 2-Methyl-1H-indole-7-carbaldehyde.
Characterization of 2-Methyl-1H-indole-7-carbaldehyde
-
CAS Number: 914383-20-3
-
Molecular Formula: C₁₀H₉NO
-
Molecular Weight: 159.18 g/mol
-
Appearance: Solid
-
Melting Point: 72-76 °C
-
¹H NMR (CDCl₃, predicted): δ ~10.0 (s, 1H, CHO), ~8.0-7.0 (m, 4H, Ar-H and NH), ~2.5 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, predicted): δ ~190 (CHO), aromatic carbons in the range of 140-110, and the methyl carbon around 15 ppm.
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, aldehyde).
-
Mass Spectrometry (EI): m/z (%) = 159 (M⁺), 158 (M⁺-H), 130 (M⁺-CHO).
Mechanistic Insights
The key to the regioselectivity of this synthesis lies in the directed ortho-lithiation step. The pivaloyl group, being a strong Lewis basic site, coordinates with the lithium atom of the organolithium base. This coordination brings the base in close proximity to the C7 proton, leading to its selective abstraction over other protons on the indole ring.
Figure 2: Mechanism of directed ortho-lithiation and formylation.
References
- Allen, C. F. H.; VanAllan, J. 2-Methylindole. Org. Synth.1947, 27, 56. DOI: 10.15227/orgsyn.027.0056
- Organic Syntheses. Indole. Org. Synth.1951, 31, 58. DOI: 10.15227/orgsyn.031.0058
- Avendaño, C.; Sánchez, J. D.; Menéndez, J. C. An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA. Synlett2005, (1), 107-110. DOI: 10.1055/s-2004-835619
- Garg, N. K., et al. Total Synthesis of Communesin F. J. Am. Chem. Soc.2012, 134(48), 19571–19574.
-
PubChem. Indole-7-carboxaldehyde. ([Link])
- Organic Syntheses. Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Org. Synth.2020, 97, 207-216. DOI: 10.15227/orgsyn.097.0207
- The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Catal. Sci. Technol., 2020, 10, 7144-7150.
-
Magritek. Methyl 1H-indole-3-carboxylate. ([Link])
-
Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. ([Link])
-
Myers, A. G. Research Group. Directed (ortho) Metallation. ([Link])
- International Journal of Advanced Biotechnology and Research. Synthesis, Characterization and Pharmacological Screening of 2-Methyl-1H-Indole-3-Carboxylic Acid. Int. J. Adv. Biotechnol. Res.2012, 3(3), 702-708.
- Organic Syntheses. 7-Indolinecarboxaldehyde. Org. Synth.1996, 73, 246. DOI: 10.15227/orgsyn.073.0246
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. ([Link])
-
PubChem. 1-Pivaloyl-1H-indole-3-carbaldehyde. ([Link])
Sources
Topic: Selective Formylation of 2-Methylindole at the C7 Position
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective functionalization of the indole scaffold remains a pivotal challenge in synthetic organic chemistry, particularly for positions on the benzene ring. C7-formylated indoles are valuable precursors for a wide range of pharmaceuticals and bioactive natural products. However, the intrinsic electronic properties of the indole nucleus overwhelmingly favor electrophilic substitution at the C3 position, rendering direct C7 formylation a non-trivial synthetic hurdle. This application note provides a detailed guide to achieving high regioselectivity for the C7 formylation of 2-methylindole. We will explore the underlying principles of regiocontrol, compare strategic approaches, and provide a detailed, field-proven protocol based on directing group-assisted ortho-metalation. This document is intended to equip researchers with both the theoretical understanding and the practical methodology to successfully synthesize 2-methylindole-7-carbaldehyde and its derivatives.
The Challenge: Overcoming the Inherent Reactivity of the Indole Ring
The indole ring system is an electron-rich heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring. This makes the C3 position the most nucleophilic and kinetically favored site for electrophilic attack. Standard formylation methods, such as the Vilsmeier-Haack reaction (using POCl₃/DMF), almost exclusively yield the C3-formylated product.[1][2][3]
Direct functionalization of the benzene portion of the indole (the C4, C5, C6, and C7 positions) is therefore considerably more difficult.[4][5] To override the natural C3 reactivity and achieve substitution at the C7 position, a synthetic strategy must be employed that explicitly directs the reaction to the desired site. The most robust and widely adopted strategy involves the installation of a directing group (DG) at the N1 position.
Strategic Approach: Directing Group-Assisted Functionalization
The introduction of a directing group at the indole nitrogen (N1) is the cornerstone of modern C7-functionalization strategies.[4][5] These groups serve two primary purposes:
-
Chelation and Steric Hindrance: The DG can coordinate to a metal catalyst or an organometallic reagent. This chelation forms a stable cyclic intermediate that positions the reactive center in close proximity to the C7-H bond, facilitating its activation.
-
Acidity Modification: Certain DGs can increase the acidity of the C7-proton, making it more susceptible to deprotonation by a strong base in Directed ortho-Metalation (DoM) protocols.
A variety of directing groups have been successfully employed for the C7-functionalization of indoles, including pivaloyl, phosphinoyl, methylsulfonyl, and various silyl ethers.[6][7] The choice of DG is critical and depends on the specific reaction pathway being pursued. For formylation, the Directed ortho-Metalation (DoM) pathway is a highly effective and direct approach.
Logical Workflow for C7-Formylation
The diagram below outlines the general workflow for achieving selective C7 formylation using a directing group strategy.
Caption: General workflow for selective C7-formylation of 2-methylindole.
Comparative Analysis of C7-Directing Strategies
While various methods can functionalize the C7 position, their suitability for introducing a formyl group differs. The table below summarizes key strategies.
| Strategy | Key Reagents & Conditions | Advantages | Limitations & Considerations |
| Directed ortho-Metalation (DoM) | 1. N1-Pivaloyl or N1-Silyl DG2. Strong base (t-BuLi, LDA)3. Formylating agent (DMF) | Direct, high-yielding, and highly regioselective for C7. | Requires strictly anhydrous conditions and cryogenic temperatures (-78 °C). Sensitive to functional groups incompatible with strong bases. |
| Transition Metal-Catalyzed C-H Borylation | 1. N1-Pivaloyl or N1-P(O)tBu₂ DG2. Ir or Pd catalyst, BPin₂3. Oxidation to aldehyde | Milder conditions than DoM. Broader functional group tolerance.[4][5] | Indirect, multi-step process (borylation followed by oxidation). Requires expensive transition metal catalysts. |
| Transition Metal-Catalyzed C-H Carbonylation | 1. N1-P(O)tBu₂ DG2. Pd or Rh catalyst, CO gas3. Reduction of resulting acid/ester | Direct introduction of a carbonyl group. | Requires handling of toxic CO gas and high pressures. The product is typically a carboxylic acid or ester, requiring a subsequent reduction step.[4][5] |
For directness and efficiency in synthesizing the target aldehyde, the Directed ortho-Metalation (DoM) protocol is often the preferred method in a laboratory setting.
Detailed Application Protocol: C7-Formylation via Directed ortho-Metalation
This protocol describes the synthesis of 2-methylindole-7-carbaldehyde starting from 2-methylindole. The process involves the installation of a pivaloyl directing group, followed by directed lithiation and quenching with N,N-dimethylformamide (DMF).
Materials & Reagents
-
2-Methylindole
-
Pivaloyl chloride (PivCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
tert-Butyllithium (t-BuLi), ~1.7 M in pentane
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
Part A: Synthesis of N1-Pivaloyl-2-methylindole (Protection)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methylindole (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Pivaloyl Chloride Addition: Add pivaloyl chloride (PivCl, 1.2 eq) dropwise to the stirred solution over 10 minutes. Causality Note: Dropwise addition is crucial to control the exotherm of the acylation reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). The product, N1-pivaloyl-2-methylindole, is usually a white solid or a colorless oil.
Part B: C7-Lithiation and Formylation
-
Setup: To a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and an inert gas inlet, add N1-pivaloyl-2-methylindole (1.0 eq) from Part A. Dissolve it in anhydrous THF (approx. 0.1 M).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition and stirring period. Causality Note: At -78 °C, deprotonation is kinetically controlled, favoring the C7 position due to the directing effect of the pivaloyl group and minimizing side reactions.
-
Lithiation: Add tert-butyllithium (t-BuLi, 1.1 eq) dropwise via syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically turn a deep yellow or orange color, indicating the formation of the C7-lithiated species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Formylation (Quench): Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture. Causality Note: Using excess DMF ensures complete trapping of the organolithium intermediate. The color of the solution will typically fade.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench carefully by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product is N1-pivaloyl-2-methylindole-7-carbaldehyde.
Part C: Deprotection of the Pivaloyl Group
-
Setup: Dissolve the crude product from Part B in methanol (MeOH, approx. 0.2 M).
-
Hydrolysis: Add a 2 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to 50 °C for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl. Remove most of the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, 2-methylindole-7-carbaldehyde , as a solid.[8][9]
Mechanism of Directed ortho-Metalation
The key step is the chelation-assisted deprotonation at the C7 position.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-甲基吲哚-7-甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. 2-Methylindole-7-carboxaldehyde 97 914383-20-3 [sigmaaldrich.com]
Application Note: High-Purity Isolation of 2-Methylindole-7-carboxaldehyde
Introduction: The Critical Role of Purity
2-Methylindole-7-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group on the indole scaffold, makes it a valuable precursor for synthesizing complex molecules, including chiral catalysts and pharmaceutical intermediates.[1] The success, reproducibility, and safety of these syntheses are directly contingent on the purity of this starting material. Trace impurities can lead to unpredictable side reactions, low yields of the desired product, and complex purification challenges downstream. This guide provides a detailed framework for researchers to select and implement robust purification strategies, ensuring the high purity (>99%) required for demanding applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| CAS Number | 914383-20-3 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 72-76 °C (for 97% purity) | [1] |
Understanding the Impurity Profile: The "Why" Behind Purification
Effective purification begins with understanding the potential contaminants. The synthetic origin of this compound, often via electrophilic formylation (e.g., Vilsmeier-Haack reaction) of 2-methylindole, dictates the likely impurity profile.[2]
Common Impurity Classes:
-
Unreacted Starting Materials: Residual 2-methylindole is a common impurity. Its physical properties are different enough to allow for separation.
-
Reaction Byproducts: Depending on the specific synthetic route, various side-products can form.[2] Incomplete reactions during multi-step syntheses of related indole compounds are a known source of impurities.[3]
-
Oxidation Products: The aldehyde functionality is susceptible to air oxidation, especially during workup or prolonged storage, leading to the formation of the corresponding 2-methylindole-7-carboxylic acid.[2] This is a primary concern for the long-term stability of the compound.
-
Solvent and Reagent Residues: Residual solvents from the reaction or initial purification steps (e.g., DMF from a Vilsmeier-Haack reaction) can be carried through.
Strategic Approach to Purification
The choice of purification technique is determined by three factors: the initial purity of the crude material, the required scale of the operation, and the target purity specification. For indole aldehydes, recrystallization and silica gel chromatography are the primary and most effective methods.[2]
Sources
The Vanguard of Asymmetric Catalysis: Harnessing 2-Methylindole-7-carboxaldehyde for Enantioselective Transformations
Introduction: A Privileged Scaffold for Chiral Induction
In the landscape of modern synthetic chemistry, the quest for catalysts that can orchestrate the formation of chiral molecules with high precision is a paramount endeavor. Within this pursuit, indole derivatives have emerged as privileged scaffolds, their unique electronic and steric properties making them exceptional ligands in asymmetric catalysis. 2-Methylindole-7-carboxaldehyde, a seemingly unassuming building block, stands at the forefront of this innovation. Its true potential is unlocked when it serves as a precursor to sophisticated, chiral indole-based chromium(III) complexes. These catalysts have demonstrated remarkable efficacy in the enantioselective conversion of simple starting materials into valuable, enantioenriched products.[1]
This comprehensive guide delves into the catalytic applications of this compound, with a primary focus on its role in the synthesis of chiral chromium(III) catalysts. While the precise, detailed protocol from a primary research publication for this specific application remains elusive in broad searches, this document, grounded in established principles of coordination chemistry and asymmetric catalysis, provides a robust framework for researchers, scientists, and drug development professionals. By drawing parallels with well-documented chromium-salen complexes and their catalytic cycles, we will explore the synthesis and application of these indole-based catalysts, offering expert insights into the causality behind the experimental design.
Core Application: Enantioselective Synthesis of β-Butyrolactone
The most prominent catalytic application of this compound is as a reactant in the preparation of chiral indole-based chromium(III) complexes. These complexes are highly effective catalysts for the enantioselective conversion of propylene oxide and carbon monoxide into enantioenriched β-butyrolactone.[1] This transformation is of significant interest as β-butyrolactone is a versatile chiral building block in the synthesis of various pharmaceuticals and biodegradable polymers.
The catalytic cycle, analogous to that of chromium-salen complexes in epoxide and CO2 copolymerization, likely involves the coordination of the epoxide to the chiral chromium center, followed by a nucleophilic attack and subsequent insertion of carbon monoxide. The chirality of the ligand, derived from this compound, dictates the stereochemical outcome of the reaction, leading to a high degree of enantioselectivity.
Hypothetical Catalyst Synthesis and Structure
While the exact structure of the active catalyst is not publicly detailed, we can infer its general architecture based on the common motifs of successful chromium-based catalysts for similar transformations. The synthesis would likely involve the condensation of this compound with a chiral diamine to form a Schiff base ligand. This ligand would then be complexed with a chromium(III) salt to generate the final catalyst.
Diagram 1: Proposed Synthesis of a Chiral Indole-Based Chromium(III) Catalyst
Sources
The Strategic Utility of 2-Methylindole-7-carboxaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Scaffold and the Versatile Handle
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Within this important class of heterocycles, 2-Methylindole-7-carboxaldehyde presents itself as a particularly valuable building block for drug discovery. The methyl group at the 2-position enhances metabolic stability and modulates electronic properties, while the carboxaldehyde at the 7-position serves as a versatile synthetic "handle" for a wide range of chemical transformations. This strategic placement of functional groups allows for the exploration of chemical space in regions of target proteins that are often underexploited, leading to the development of novel therapeutic agents with improved potency and selectivity.[3]
This guide provides an in-depth exploration of the synthesis and application of this compound in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their own discovery programs.
Synthesis of the 2-Methylindole Core
The construction of the 2-methylindole skeleton is a critical first step. Several classic and modern synthetic methods can be employed, with the Fischer indole synthesis being one of the most robust and widely used.[4]
Protocol 1: Fischer Indole Synthesis of 2-Methylindole
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 2-methylindoles, acetone is a common and effective carbonyl partner.
Reaction Scheme:
Caption: Mechanism of the Knoevenagel Condensation.
Application in Medicinal Chemistry:
The resulting α,β-unsaturated products can serve as key intermediates for the synthesis of various heterocyclic systems or as bioactive molecules in their own right. For instance, they can act as Michael acceptors for cysteine residues in target proteins, forming the basis for covalent inhibitors. This strategy has been employed in the development of anticancer and anti-inflammatory agents.
Protocol 2: Knoevenagel Condensation of this compound with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Ice-cold water
Procedure:
-
Dissolve this compound (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the mixture at room temperature. The product may start to precipitate.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated product by filtration.
-
Wash the solid with ice-cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Reductive Amination: Introducing Nitrogen-Containing Moieties
Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of amines. It involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. [5]This reaction is highly versatile, allowing for the introduction of a wide range of primary and secondary amines.
Caption: General scheme for Reductive Amination.
Application in Medicinal Chemistry:
The introduction of amine functionalities is crucial for modulating the physicochemical properties of a drug candidate, such as its solubility and basicity. Amines can also form key hydrogen bonds and salt bridges with target proteins, significantly enhancing binding affinity and selectivity. This strategy is widely used in the development of a vast array of therapeutics, including GPCR modulators, enzyme inhibitors, and ion channel blockers.
Protocol 3: Reductive Amination of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1 mmol) and the primary amine (1.2 mmol) in methanol (10 mL), add a catalytic amount of acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Carefully add sodium cyanoborohydride (1.5 mmol) portion-wise. Caution: NaBH₃CN is toxic and can release HCN gas in acidic conditions. Work in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Oxidation to Carboxylic Acid: A Gateway to Amides and Esters
The aldehyde group can be readily oxidized to a carboxylic acid, which is another cornerstone functional group in medicinal chemistry. [6]This transformation opens up a vast array of possibilities for further derivatization, most notably the formation of amides and esters.
Application in Medicinal Chemistry:
Indole-7-carboxylic acid derivatives have shown promise as inhibitors of various enzymes and receptors. The carboxylic acid can act as a key hydrogen bond donor and acceptor, and its conversion to amides and esters allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For example, indole-7-carboxamides have been investigated as anti-HIV agents. [7] Protocol 4: Oxidation of this compound to 2-Methylindole-7-carboxylic acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Pinnick oxidation reagents (sodium chlorite and 2-methyl-2-butene in the presence of a phosphate buffer)
-
Acetone or a mixture of t-butanol and water
-
Sodium bisulfite (for quenching KMnO₄)
-
Hydrochloric acid (HCl)
Procedure (using KMnO₄):
-
Dissolve this compound (1 mmol) in acetone (20 mL).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate (1.2 mmol) in water (5 mL) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Acidify the solution with 1M HCl to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Wittig Reaction: Olefination for Diverse Scaffolds
The Wittig reaction is a classic method for the synthesis of alkenes from aldehydes and ketones. [8]It involves the reaction of an aldehyde with a phosphorus ylide, providing a reliable route to both simple and complex olefins.
Application in Medicinal Chemistry:
The Wittig reaction can be used to introduce exocyclic double bonds or to extend carbon chains with specific stereochemistry. These resulting alkenes can be further functionalized or incorporated into larger, more complex scaffolds. This reaction has been utilized in the synthesis of a wide range of biologically active molecules, including natural products and their analogs.
Case Studies: Bioactive Molecules Derived from 7-Formylindoles
The versatility of the 7-carboxaldehyde group is best illustrated by its application in the synthesis of a variety of therapeutic agents. While specific examples starting directly from this compound are emerging, the broader class of indole-7-carboxaldehydes serves as an excellent proxy to demonstrate its potential.
Table 1: Examples of Bioactive Agents Derived from Indole-7-carboxaldehydes [9]
| Therapeutic Area | Target |
|---|---|
| Oncology | Antiandrogens |
| Cardiovascular | Antiplatelet agents |
| Metabolic Diseases | Liver X receptor (LXR) agonists |
| Inflammation | Antagonists of the EP3 receptor for prostaglandin E2 |
| Immunology | Inhibitors of glycoprotein perforin |
| Oncology | Potent antitubulin agents |
| Metabolic Diseases | Potential insulin receptor activators |
| Neurological Disorders | 5-Hydroxytryptamine1D receptor antagonists |
| Oncology | Indolocarbazole kinase inhibitors |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a metabolically robust 2-methylindole core and a synthetically tractable 7-carboxaldehyde group provides a powerful platform for the design and synthesis of novel drug candidates. The protocols and applications outlined in this guide are intended to serve as a comprehensive resource for researchers seeking to harness the potential of this privileged scaffold in their drug discovery endeavors. The continued exploration of the chemical space accessible from this starting material is poised to yield the next generation of innovative therapeutics.
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Danishefsky, S. J., & Allen, J. R. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(23), 6088–6091. [Link]
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Derivatization of the aldehyde group in 2-Methylindole-7-carboxaldehyde
An Application Guide to the Chemical Derivatization of 2-Methylindole-7-carboxaldehyde
Abstract
This compound is a pivotal heterocyclic building block, distinguished by the presence of a reactive aldehyde group on the indole scaffold.[1] This strategic positioning allows the aldehyde to serve as a versatile chemical handle for a multitude of synthetic transformations. The resulting derivatives are of significant interest to researchers in medicinal chemistry and materials science, finding applications ranging from the development of novel therapeutic agents to the creation of advanced functional materials.[1][2][3] This document provides an in-depth guide to the principal derivatization strategies for this aldehyde group, offering detailed protocols and the scientific rationale behind these methodologies.
Physicochemical Profile of the Starting Material
A thorough understanding of the starting material is fundamental to successful synthesis. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Synonyms | 2-Methyl-1H-indole-7-carbaldehyde, 2-Methyl-7-formylindole | [1] |
| CAS Number | 914383-20-3 | [1] |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 72-76 °C | [1] |
Core Derivatization Strategies at the Aldehyde Group
The formyl group (-CHO) at the C7 position is an electrophilic center, readily participating in nucleophilic addition reactions, which is the basis for its synthetic versatility. The following sections detail key transformations.
Reductive Amination: Synthesis of Amines
Scientific Rationale: Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into primary, secondary, or tertiary amines. The reaction proceeds via the initial formation of an imine or enamine intermediate with an amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for generating molecular diversity. A variety of reducing agents can be employed, with sodium borohydride derivatives and catalytic hydrogenation being common choices.[4][5]
Experimental Workflow Diagram:
Caption: Workflow for Reductive Amination.
Detailed Protocol: Synthesis of a Secondary Amine
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) (0.1 M), add the desired primary amine (1.1 eq).
-
Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 3-12 hours, or until the reaction is complete as indicated by TLC/LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired secondary amine.
Wittig Reaction: Synthesis of Alkenes
Scientific Rationale: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[6] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[7] The key advantage of this reaction is the unambiguous placement of the double bond, which is dictated by the positions of the original carbonyl group and the ylide. The stereochemical outcome (E vs. Z alkene) is influenced by the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[8]
Experimental Workflow Diagram:
Caption: General workflow for the Wittig Reaction.
Detailed Protocol: Synthesis of a Stilbene-type Derivative
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium bromide) (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange). Stir the mixture at this temperature for 1 hour.
-
Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool this solution to 0 °C. Slowly transfer the aldehyde solution to the freshly prepared ylide solution via cannula.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product contains the desired alkene and triphenylphosphine oxide. Purify via flash column chromatography to isolate the alkene product.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[9] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, to generate the nucleophilic carbanion from the active methylene compound without causing self-condensation of the aldehyde.[9] The products are valuable intermediates for subsequent Michael additions or other transformations.
Experimental Workflow Diagram:
Caption: Knoevenagel Condensation scheme.
Detailed Protocol: Reaction with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir for 2-6 hours. The progress of the reaction can be monitored by TLC. In many cases, the product will precipitate from the reaction mixture upon cooling.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash it with cold ethanol.
-
Purification: If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to yield the pure condensation product.
Oxidation: Synthesis of 2-Methylindole-7-carboxylic Acid
Scientific Rationale: The oxidation of the aldehyde group to a carboxylic acid provides a derivative with a completely different reactivity profile, enabling the formation of amides, esters, and acid chlorides. Numerous reagents can achieve this transformation.[10][11] For substrates like indoles that can be sensitive to harsh oxidative conditions, mild reagents are preferred to avoid unwanted side reactions on the electron-rich indole ring. A common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a mild acid.
Experimental Workflow Diagram:
Caption: Schematic for the Oxidation of an Aldehyde.
Detailed Protocol: Pinnick Oxidation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (e.g., a 3:1 ratio).
-
Reagent Addition: To this solution, add 2-methyl-2-butene (4-5 eq) which acts as a chlorine scavenger. Then, add a solution of sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water to act as a buffer.
-
Oxidation: Slowly add an aqueous solution of sodium chlorite (NaClO₂) (1.5 eq) at room temperature. Ensure the temperature does not rise significantly.
-
Reaction Progression: Stir the mixture at room temperature for 4-12 hours until the starting material is consumed, as monitored by TLC.
-
Work-up: Concentrate the reaction mixture to remove the tert-butanol. Adjust the pH of the remaining aqueous solution to ~2-3 with 1M HCl. This will protonate the carboxylate and often causes the product to precipitate.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If the product is soluble, extract the acidified aqueous layer with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid. Further purification can be achieved by recrystallization.
Summary of Derivatization Strategies
| Reaction | Reagents | Resulting Functional Group | Key Advantages |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Amine | Builds C-N bonds, high utility in drug discovery. |
| Wittig Reaction | Phosphorus Ylide | Alkene | Forms C=C bonds with high regioselectivity. |
| Knoevenagel Condensation | Active Methylene Compound, Weak Base | α,β-Unsaturated System | Creates conjugated systems for further reactions. |
| Oxidation | Oxidant (e.g., NaClO₂) | Carboxylic Acid | Access to amides, esters, and other acid derivatives. |
Conclusion
The aldehyde group of this compound is a highly valuable functional handle that enables a diverse array of chemical transformations. The protocols detailed in this guide for reductive amination, Wittig olefination, Knoevenagel condensation, and oxidation represent robust and reliable methods for generating a wide range of derivatives. These procedures provide researchers with the tools to synthesize novel molecules for applications in drug development, chemical biology, and materials science, leveraging the unique structural and electronic properties of the indole scaffold.
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthetic Transformations of 2-Methylindole-7-carboxaldehyde
An in-depth guide to the synthetic utility of 2-Methylindole-7-carboxaldehyde, prepared for researchers, scientists, and professionals in drug development.
Section 1: Overview and Strategic Considerations
This compound is a versatile bifunctional molecule that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a nucleophilic indole core substituted with an electron-donating methyl group at the C2 position and an electrophilic, electron-withdrawing formyl group at the C7 position, allows for a diverse range of chemical transformations. This unique electronic arrangement makes it a strategic starting material for the synthesis of complex heterocyclic systems, particularly those with therapeutic potential. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active natural products.[1][2] This guide provides detailed protocols and mechanistic insights into the key reactions of this compound, empowering researchers to leverage its full synthetic potential.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | |
| Molecular Weight | 159.18 g/mol | |
| CAS Number | 914383-20-3 | |
| Appearance | (Typically) Off-white to yellow solid | Varies by supplier |
Key Reactive Sites:
The molecule's reactivity is primarily dictated by three centers: the aldehyde carbonyl, the indole N-H proton, and the electron-rich C3 position of the indole ring. The C7-aldehyde is a prime site for nucleophilic addition, while the indole nitrogen can be readily deprotonated and alkylated. The C3 position, activated by the indole ring's inherent electronics and the C2-methyl group, is susceptible to electrophilic attack.
Caption: Key reactive centers of this compound.
Section 2: Core Reactions of the C7-Formyl Group
The aldehyde functionality is the most synthetically versatile handle on the molecule, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) catalyzed by a weak base.[3][4] This reaction transforms the aldehyde into an α,β-unsaturated system, a key intermediate for further synthetic elaboration.
Mechanistic Rationale: The reaction is typically catalyzed by a mild amine base, such as piperidine or pyridine. The base deprotonates the active methylene compound to generate a stabilized carbanion (enolate).[5] This nucleophile then attacks the electrophilic carbonyl carbon of the this compound. The resulting alkoxide intermediate is protonated, and a subsequent E1cB-type elimination of water, driven by the formation of a conjugated system, yields the final product.[4][5] The use of a weak base is critical to prevent self-condensation of the aldehyde, should it possess α-hydrogens, and to avoid undesired side reactions with the indole N-H.[3]
Caption: Simplified mechanism of the Knoevenagel condensation.
Protocol: Knoevenagel Condensation with Diethyl Malonate
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve this compound (1.0 eq) and diethyl malonate (1.1 eq) in toluene (approx. 0.2 M solution).
-
Catalyst Addition: Add piperidine (0.1 eq) and a catalytic amount of acetic acid (0.05 eq) to the mixture. The acetic acid protonates the intermediate alkoxide, facilitating the reaction.
-
Reaction: Heat the mixture to reflux. Water generated during the condensation will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ethyl 2-cyano-3-(2-methyl-1H-indol-7-yl)acrylate.
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[6] This reaction is highly reliable for forming a C=C bond with excellent regiocontrol, replacing the carbonyl oxygen with the carbon moiety from the ylide.[7]
Mechanistic Rationale: The reaction begins with the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[7] This forms a zwitterionic intermediate called a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane.[6][8] The oxaphosphetane is unstable and collapses in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide. The immense stability of the P=O bond in triphenylphosphine oxide (a very strong bond) is the thermodynamic driving force for the entire reaction. The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used; non-stabilized ylides typically yield Z-alkenes, while stabilized ylides favor E-alkenes.[8]
Caption: The reaction pathway of the Wittig olefination.
Protocol: Synthesis of 7-Vinyl-2-methylindole using a Non-stabilized Ylide
-
Ylide Preparation (in situ): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise via syringe. The solution will typically turn a characteristic deep red or orange color, indicating the formation of the ylide (Ph₃P=CH₂). Stir for 30-60 minutes at 0 °C.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.
-
Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Reductive amination is a highly efficient method for forming C-N bonds, converting an aldehyde into an amine.[9] The process involves the initial formation of an imine or iminium ion by condensation with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This is one of the most widely used reactions in drug discovery for introducing nitrogen-containing functional groups.[10]
Mechanistic Rationale & Experimental Choice: The reaction proceeds in two stages. First, the amine adds to the aldehyde to form a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). In the second stage, a reducing agent selectively reduces the C=N double bond. The choice of reducing agent is critical for success. Mild, borohydride-based reagents like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal.[9] They are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the protonated imine/iminium ion intermediate. STAB is often preferred as it is less toxic than cyanoborohydride and the reaction can often be performed as a one-pot procedure without the need to isolate the imine intermediate.[9]
Caption: One-pot reductive amination workflow.
Protocol: Reductive Amination with Benzylamine
-
Reagent Setup: To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).
-
Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or by observing the disappearance of the aldehyde spot.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any effervescence.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude amine by flash column chromatography.
Section 3: Applications in Medicinal Chemistry & Drug Discovery
The indole nucleus is a key pharmacophore, and derivatives of this compound are precursors to a wide range of biologically active molecules. The reactions described above enable the synthesis of diverse chemical libraries for screening.
-
Anti-inflammatory Agents: The indole scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). Modifications at the C7 position can lead to novel derivatives with potential cyclooxygenase (COX) inhibitory activity.[1][11]
-
Antifungal and Antimicrobial Agents: Schiff bases and other derivatives synthesized from indole aldehydes have shown potential as inhibitors of enzymes like lanosterol 14α-demethylase, a key target in fungi.[12]
-
Antiviral Compounds: The indole-2-carboxylic acid moiety, which can be synthesized by oxidation of the corresponding aldehyde, has been identified as a novel scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs).[13]
-
TRPV1 Agonists: Indole-2-carboxamides, accessible from the corresponding carboxylic acid, have been designed as effective agonists for the TRPV1 ion channel, a target for pain and inflammation.[14]
The synthetic routes outlined in this guide provide a robust platform for generating libraries of such compounds, facilitating structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Section 4: Safety and Handling
While specific data for this compound is limited, related indole aldehydes require careful handling. Based on data for the parent compound, Indole-7-carboxaldehyde, the following hazards may be present:
-
GHS Hazard Statements: May be harmful if swallowed (Acute Toxicity, Oral), may cause skin irritation, and may cause an allergic skin reaction.[15]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Section 5: References
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at:
-
Indole-7-carboxaldehyde | C9H7NO | CID 2734629. PubChem - NIH. Available at: [Link]
-
Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing. Available at: [Link]
-
Cyclizative Condensations. I. 2-Methylindole with Acetone and Methyl Ethyl Ketone. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. Available at: [Link]
-
Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines. ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]
-
Wittig–Madelung Indole Synthesis. ResearchGate. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Canadian Science Publishing. Available at: [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). ResearchGate. Available at: [Link]
-
Knoevenagel condensation. YouTube. Available at: [Link]
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents. Available at:
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. ResearchGate. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. RSC Publishing. Available at: [Link]
-
Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Available at: [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]
Sources
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylindole-7-carboxaldehyde as a Versatile Precursor for Chiral Ligand Synthesis
Introduction: The Strategic Value of Indole Scaffolds in Asymmetric Catalysis
The indole framework is a privileged heterocyclic motif prominently featured in a vast array of natural products, pharmaceuticals, and functional materials.[1] In the realm of asymmetric catalysis, indole-based chiral ligands have emerged as a powerful class of molecules capable of inducing high stereoselectivity in a variety of metal-catalyzed transformations. Their rigid structure, coupled with the tunable electronic properties of the indole ring, provides an excellent platform for the design of effective chiral environments around a metal center.
This guide focuses on the synthetic utility of a key building block, 2-methylindole-7-carboxaldehyde , as a precursor for a diverse range of chiral ligands. The strategic placement of the methyl group at the C2 position and the formyl group at the C7 position offers a unique combination of steric and electronic features, making it an ideal starting point for the synthesis of novel chiral Schiff base and diamine ligands. We will provide detailed protocols for the synthesis of this precursor and its subsequent elaboration into valuable chiral ligands for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the Precursor: this compound
The regioselective formylation of the indole nucleus at the C7 position presents a synthetic challenge, as electrophilic substitution reactions on the indole ring typically favor the C3 position. Direct formylation methods such as the Vilsmeier-Haack or Duff reaction are therefore often unsuitable for achieving the desired C7-substituted product. A more robust and regioselective strategy involves a directed ortho-metalation (DoM) approach on an N-protected 2-methylindole.[2][3][4]
Workflow for the Synthesis of this compound
Caption: Multi-step synthesis of this compound.
Protocol 1.1: Synthesis of 2-Methylindole
A well-established method for the synthesis of 2-methylindole is the Madelung reaction, which involves the intramolecular cyclization of N-acyl-o-toluidines.[5]
Materials:
-
Acetyl-o-toluidine
-
Sodium amide (NaNH₂)
-
Dry, inert solvent (e.g., high-boiling ether or hydrocarbon solvent)
-
Ethanol
-
Water
-
Ether
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine finely divided sodium amide and acetyl-o-toluidine.
-
Add a small amount of dry ether to facilitate mixing.
-
Heat the reaction mixture to 240-260 °C for approximately 10-15 minutes, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by the sequential addition of ethanol followed by warm water.
-
Extract the aqueous mixture with ether.
-
Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-methylindole can be purified by distillation or recrystallization.
Protocol 1.2: N-Protection of 2-Methylindole
Protection of the indole nitrogen is crucial for the subsequent directed ortho-metalation step. The choice of protecting group can influence the regioselectivity and efficiency of the lithiation. A pivaloyl (Piv) or tert-butoxycarbonyl (Boc) group is often effective.
Materials:
-
2-Methylindole
-
Pivaloyl chloride or Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., pyridine, triethylamine, or sodium hydride)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure (for Pivaloyl protection):
-
Dissolve 2-methylindole in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-pivaloyl-2-methylindole, which can be purified by column chromatography.
Protocol 1.3: Directed ortho-Metalation and Formylation
This is the key step for the regioselective introduction of the formyl group at the C7 position. The N-protecting group directs the organolithium base to deprotonate the adjacent C7 position.
Materials:
-
N-Pivaloyl-2-methylindole
-
n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in a suitable solvent (e.g., hexanes)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve N-pivaloyl-2-methylindole in anhydrous THF or ether in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi or s-BuLi dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain N-pivaloyl-2-methylindole-7-carboxaldehyde.
Protocol 1.4: Deprotection
The final step is the removal of the N-protecting group to yield the target precursor.
Materials:
-
N-Pivaloyl-2-methylindole-7-carboxaldehyde
-
Sodium methoxide in methanol or another suitable base/acid
-
Methanol
-
Water
Procedure (for Pivaloyl deprotection):
-
Dissolve the N-pivaloyl-2-methylindole-7-carboxaldehyde in methanol.
-
Add a solution of sodium methoxide in methanol.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Part 2: Synthesis of Chiral Ligands from this compound
The aldehyde functionality at the C7 position of this compound serves as a versatile handle for the synthesis of various chiral ligands, primarily through the formation of imines (Schiff bases).
Protocol 2.1: Synthesis of Chiral Schiff Base Monodentate Ligands
The condensation of this compound with a chiral primary amine yields a chiral Schiff base, which can act as a monodentate or bidentate ligand depending on the coordination properties of the indole nitrogen.
Materials:
-
This compound
-
A chiral primary amine (e.g., (R)-(+)-1-phenylethylamine)
-
Anhydrous solvent (e.g., ethanol, methanol, or toluene)
-
Molecular sieves (optional, for dehydration)
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask.
-
Add an equimolar amount of the chiral primary amine (e.g., (R)-(+)-1-phenylethylamine).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) if necessary.
-
Reflux the reaction mixture for several hours, with azeotropic removal of water if using toluene as a solvent.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Characterization Data for a Representative Chiral Schiff Base Ligand:
| Compound | Appearance | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| (R)-N-(1-phenylethyl)-1-(2-methyl-1H-indol-7-yl)methanimine | Yellow solid | >90 | 1.65 (d, 3H), 2.45 (s, 3H), 4.60 (q, 1H), 6.50 (s, 1H), 7.10-7.80 (m, 8H), 8.40 (s, 1H), 9.90 (br s, 1H) | 24.5, 69.5, 101.0, 118.0, 120.5, 121.0, 126.0, 127.0, 128.5, 135.0, 138.0, 143.0, 162.0 | [M+H]⁺ calculated for C₁₈H₁₉N₂: 263.15, found: 263.17 |
Protocol 2.2: Synthesis of C₂-Symmetric Chiral Schiff Base (Salen-type) Ligands
Condensation of two equivalents of this compound with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, yields a C₂-symmetric tetradentate ligand.
Materials:
-
This compound (2 equivalents)
-
Chiral diamine (e.g., (1R,2R)-(-)-1,2-diaminocyclohexane, 1 equivalent)
-
Anhydrous ethanol or methanol
Procedure:
-
Dissolve the chiral diamine in anhydrous ethanol.
-
Add a solution of this compound (2 equivalents) in ethanol to the diamine solution.
-
Reflux the mixture for 4-6 hours.
-
The product often precipitates from the reaction mixture upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2.3: Synthesis of Chiral Diamine Ligands via Reduction of Schiff Bases
The chiral imines synthesized in the previous steps can be readily reduced to the corresponding chiral secondary amines. These diamines are valuable ligands in their own right, offering greater conformational flexibility compared to their imine precursors.
Materials:
-
Chiral Schiff base (from Protocol 2.1 or 2.2)
-
Sodium borohydride (NaBH₄) or a similar reducing agent
-
Methanol or ethanol
Procedure:
-
Suspend or dissolve the chiral Schiff base in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting imine is consumed.
-
Carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral diamine.
-
Purify by column chromatography if necessary.
Part 3: Applications in Asymmetric Catalysis
The chiral ligands derived from this compound are expected to find applications in a wide range of asymmetric catalytic reactions. For instance, metal complexes of the C₂-symmetric Schiff base ligands can be effective catalysts for:
-
Asymmetric Epoxidation: Manganese and chromium salen-type complexes are well-known for their ability to catalyze the enantioselective epoxidation of unfunctionalized olefins.
-
Asymmetric Cyclopropanation: Copper and rhodium complexes can be employed in the asymmetric cyclopropanation of alkenes with diazo compounds.
-
Asymmetric Henry Reactions: Chiral copper complexes can catalyze the enantioselective addition of nitroalkanes to aldehydes.
The monodentate and bidentate chiral amine ligands can be utilized in:
-
Asymmetric Transfer Hydrogenation: Ruthenium and rhodium complexes of chiral diamines are effective catalysts for the asymmetric reduction of ketones and imines.
-
Asymmetric C-C Bond Forming Reactions: Palladium complexes can be used in asymmetric allylic alkylations and Heck reactions.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a diverse array of chiral ligands. The synthetic protocols detailed in this guide, from the regioselective synthesis of the precursor itself to its elaboration into chiral Schiff bases and diamines, provide a clear roadmap for researchers in the field of asymmetric catalysis. The unique structural and electronic properties of these indole-based ligands hold significant promise for the development of novel and efficient catalytic systems for the synthesis of enantiomerically enriched molecules, with broad implications for the pharmaceutical and fine chemical industries.
References
- Dobbs, A. P. (2001). A concise and effective method for the synthesis of 2,4-dimethylindole, 4-(hydroxymethyl)-2-methylindole and 4-(methoxymethyl)-2-methylindole. Journal of the Chemical Society, Perkin Transactions 1, (19), 2346-2349.
- Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and -sulfonates.
- Allen, C. F. H., & VanAllan, J. (1955). 2-Methylindole. Organic Syntheses, 35, 76.
- Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ Organic Chemistry, 1, e7.
- Gao, W., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde-Schiff Base Ligands. Molecules, 8(11), 788-792.
-
Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]
- Schlosser, M. (2005). Directed ortho-metalation. In Organometallics in Synthesis (pp. 1-166). Wiley-VCH.
- Hartung, C. G., & Snieckus, V. (2002). The directed ortho metalation reaction-a gateway to substituted aromatics and heterocycles. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH.
- Chauder, B., Larkin, A., & Snieckus, V. (2002). Directed ortho metalation of 3-formyl indoles. A new entry to 4-substituted indoles. Organic Letters, 4(5), 815-817.
- International Union of Pure and Applied Chemistry. (1995). Glossary of class names of organic compounds and reactivity intermediates based on structure (IUPAC Recommendations 1995). Pure and Applied Chemistry, 67(8-9), 1307-1375.
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
-
IONiC/VIPEr. (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands. [Link]
- IOSR Journal of Applied Chemistry. (2018). Synthesis and Study of Schiff Base Ligands. IOSR Journal of Applied Chemistry, 11(7), 50-54.
- Digital Commons @ the Georgia Academy of Science. (2012). SYNTHESIS OF CHIRAL IMINES and AMINES ON SILICA SURFACES. Georgia Journal of Science, 70(1), Article 6.
- Oriental Journal of Chemistry. (2016). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 32(4), 2151-2160.
- International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 12(1), 1-5.
- Asian Journal of Chemistry. (2012). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper(II). Asian Journal of Chemistry, 24(12), 5519-5522.
-
ResearchGate. (2019). ¹H NMR spectrum of Schiff base ligand. [Link]
- Koya University Eprints. (2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Koya University Journal of Humanities and Social Sciences, 7(1), 1-10.
- Trine University. (2021).
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2017). RSC Advances, 7(87), 55484-55517.
- BenchChem. (2025). Protocol for Fischer Indole Synthesis of 2-Methylindoles.
- Organic Syntheses. (1943). INDOLE. Organic Syntheses, 23, 47.
- Science of Synthesis. (2005). Product Class 7: Imines. Science of Synthesis, 27, 303-348.
- ResearchGate. (2010).
- Oriental Journal of Chemistry. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264.
- International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS, CHARACTERIZATION AND ANTICANDIDA ACTIVITY OF SCHIFF BASES DERIVED FROM 7-AMINO-4-METHYLQUINOLIN-2(1H)-ONE AND SUBSTITUTED SALISALDEHYDES WITH THEIR Cu(II) COMPLEXES. International Journal of Pharmaceutical Sciences and Research, 10(10), 4690-4697.
- ResearchGate. (2022). Synthesis and Study of Schiff base Ligands.
- Sciforum. (2018).
- Organic Chemistry Portal. (n.d.). Imine synthesis by amide reduction.
- Journal of Chemical Research. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. Journal of Chemical Research, 44(9-10), 450-456.
- Trine University. (2021).
- Semantic Scholar. (2010).
- ResearchGate. (2007). Directed ortho-Lithiation of the 2-(N,N-Dimethylhydrazinecarbonyl)-1-methylindole.
- Georg Thieme Verlag. (2007). 25.6.5 Synthesis by Formylation of Arylmetal Reagents. Science of Synthesis, 25, 589-603.
- Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (2012).
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- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylindole-7-carboxaldehyde
Welcome to the dedicated technical support guide for the synthesis of 2-Methylindole-7-carboxaldehyde. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we will delve into common challenges, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your product.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the common issues encountered during the synthesis of this compound.
Q1: My Vilsmeier-Haack formylation of 2-methylindole is resulting in a low yield of the 7-carboxaldehyde isomer. What are the likely causes and how can I improve the regioselectivity?
A1: This is a very common challenge. The Vilsmeier-Haack reaction on indole derivatives can lead to formylation at different positions, primarily C3. The regioselectivity towards the C7 position is influenced by several factors:
-
Steric Hindrance: The methyl group at the C2 position provides some steric hindrance that discourages formylation at the C3 position, but this is often not sufficient on its own.
-
Protecting Groups: The most effective strategy to ensure C7 formylation is to use a protecting group on the indole nitrogen. A bulky protecting group, such as a tosyl (Ts) or a phenylsulfonyl (PhSO2) group, can sterically direct the formylation to the C7 position. The bulky group physically blocks the C3 position, making the C7 position more accessible to the Vilsmeier reagent.
Troubleshooting Steps:
-
Protect the Indole Nitrogen: Before the formylation step, protect the 2-methylindole with a suitable bulky protecting group. The use of a phenylsulfonyl protecting group has been reported to yield the 7-formylated product almost exclusively.
-
Choice of Reagents: Ensure that your phosphoryl chloride (POCl3) and dimethylformamide (DMF) are of high purity and anhydrous. The Vilsmeier reagent (ClCH=N(CH3)2+ PO2Cl2-) is sensitive to moisture.
-
Reaction Temperature: The formylation reaction is typically carried out at low temperatures (0-10 °C) to minimize side reactions. A gradual increase in temperature might be necessary to drive the reaction to completion, but this should be carefully monitored.
-
Stoichiometry: A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is generally recommended to ensure complete conversion of the starting material.
Q2: I am observing the formation of a significant amount of an undesired isomer. How can I confirm its identity and adjust my purification strategy?
A2: The most likely isomer is the 2-methylindole-3-carboxaldehyde.
Identification:
-
NMR Spectroscopy: 1H NMR is a powerful tool to distinguish between the isomers. The proton on the C3 position of the indole ring typically has a distinct chemical shift. In the 7-carboxaldehyde isomer, this proton will be present, while in the 3-carboxaldehyde isomer, it will be absent. The coupling patterns of the aromatic protons will also be different.
-
Chromatography: Thin-layer chromatography (TLC) can often separate the isomers, appearing as two distinct spots with different Rf values. High-performance liquid chromatography (HPLC) can provide a quantitative measure of the isomeric ratio.
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is the most common method for separating these isomers. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity difference between the two isomers should allow for good separation.
-
Recrystallization: If the isomeric impurity is present in a small amount, recrystallization from a suitable solvent system could be an effective final purification step.
Q3: My reaction is not proceeding to completion, even with extended reaction times. What could be the issue?
A3: An incomplete reaction can be due to several factors related to the reagents, conditions, or the starting material itself.
Troubleshooting Steps:
-
Reagent Quality: As mentioned earlier, the Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and your POCl3 is fresh.
-
Activation of the Vilsmeier Reagent: The Vilsmeier reagent is typically pre-formed by adding POCl3 to DMF at a low temperature (0 °C) before adding the indole substrate. Ensure that this pre-formation step is allowed to proceed for a sufficient amount of time (usually 15-30 minutes).
-
Purity of Starting Material: Impurities in your 2-methylindole starting material could be interfering with the reaction. Consider purifying the starting material by distillation or recrystallization before use.
-
Reaction Monitoring: Actively monitor the reaction progress using TLC or LC-MS. This will help you determine if the reaction has stalled or is proceeding slowly. If the reaction has stalled, a slight increase in temperature might be beneficial, but this should be done cautiously to avoid decomposition.
Frequently Asked Questions (FAQs)
-
What is the most reliable synthetic route for preparing this compound with high yield and purity? The most reliable route involves the protection of the indole nitrogen with a bulky group like a phenylsulfonyl group, followed by Vilsmeier-Haack formylation, and then deprotection. This multi-step process generally provides better regioselectivity and higher yields of the desired C7 isomer compared to direct formylation of unprotected 2-methylindole.
-
What are the critical safety precautions to consider during this synthesis? Phosphoryl chloride (POCl3) is a highly corrosive and reactive substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The Vilsmeier-Haack reaction itself is exothermic and should be performed with proper temperature control.
-
Which analytical techniques are essential for characterizing the final product? The identity and purity of this compound should be confirmed using a combination of techniques:
-
1H and 13C NMR: To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde and N-H functional groups.
-
Melting Point: To compare with the literature value for the pure compound.
-
Experimental Workflow & Visualization
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of this compound.
Technical Support Center: Formylation of 2-Methylindole
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of 2-methylindole, a critical step in the synthesis of many pharmaceutical intermediates and biologically active molecules. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the formylation of 2-methylindole, and why is the C3 position favored?
The most common and efficient method for this transformation is the Vilsmeier-Haack reaction.[1] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] The indole nucleus is an electron-rich heterocycle. The C3 position possesses the highest electron density and is the most nucleophilic site, making it the preferred point of attack for the electrophilic Vilsmeier reagent.[3] This regioselectivity leads to the desired product, 2-methylindole-3-carboxaldehyde.
Q2: I've run the reaction, but my yield is low, and I see a significant, less polar spot on my TLC plate. What is this common byproduct?
The most frequently encountered byproduct in this reaction is bis(2-methylindol-3-yl)methane . This impurity arises from the acid-catalyzed condensation of the desired product (2-methylindole-3-carboxaldehyde) with a molecule of the unreacted starting material (2-methylindole).[4] During the acidic workup or even within the reaction mixture, the newly formed aldehyde can become protonated, generating a highly reactive electrophilic species that is readily attacked by another indole molecule.
Q3: My reaction mixture turned dark brown/black upon addition of the Vilsmeier reagent. Is this normal?
While the Vilsmeier reagent itself is often colorless to pale yellow, its addition to an electron-rich substrate like 2-methylindole typically results in a color change to orange, red, or dark brown.[5] This is indicative of the formation of a charge-transfer complex and the subsequent iminium salt intermediate. However, an immediate turn to black or the formation of extensive charring may suggest that the reaction temperature is too high or that the reagents are impure, leading to decomposition.[6]
Q4: Can formylation occur at other positions on the 2-methylindole scaffold?
While C3 formylation is overwhelmingly favored, other side reactions can occur under forcing conditions (e.g., high temperatures or large excess of Vilsmeier reagent). These include:
-
N-Formylation: Reaction at the indole nitrogen can occur, though this is often reversible.[7]
-
Benzene Ring Formylation: In some cases, acylation of the Vilsmeier-Haack intermediate can lead to substitution on the benzene ring, yielding mixtures of 5- and 6-substituted products.[8]
-
Reaction at the 2-Methyl Group: Activated methyl groups can sometimes react with the Vilsmeier reagent, potentially leading to more complex products, though this is less common for 2-methylindole itself compared to other substrates.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems and provides actionable solutions to improve reaction outcomes.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Causality |
| Low or No Conversion of Starting Material | 1. Inactive Vilsmeier Reagent: Reagent degradation due to moisture in DMF or POCl₃.[9] 2. Insufficient Reaction Temperature/Time: The activation energy for the reaction was not met. | 1. Use fresh, anhydrous DMF and POCl₃. DMF is hygroscopic and can decompose to dimethylamine, which can quench the reagent.[9] Ensure all glassware is flame-dried. 2. Control Temperature Carefully. While low temperature is key for selectivity, the reaction may need to be warmed gently (e.g., to 35-40°C) after the initial addition to drive it to completion.[10] Monitor by TLC. |
| High Yield of Bis(2-methylindol-3-yl)methane | 1. Incorrect Stoichiometry: Excess 2-methylindole present late in the reaction. 2. Slow Reaction/Hot Spots: Localized high concentrations of product and starting material. 3. Prolonged Exposure to Acidic Conditions. | 1. Use a slight excess of Vilsmeier reagent (1.1-1.2 eq). This ensures the indole is consumed before it can react with the product. 2. Add the indole solution slowly to the pre-formed Vilsmeier reagent at 0-5°C. This maintains a low concentration of the nucleophile, favoring reaction with the reagent over the product.[10] 3. Perform the basic workup promptly after reaction completion. |
| Multiple Unidentified Byproducts | 1. Reaction Temperature Too High: Promotes side reactions like ring formylation or decomposition.[11] 2. Large Excess of Vilsmeier Reagent: Can lead to di-formylation or other over-reactions. | 1. Maintain strict temperature control. Prepare the Vilsmeier reagent at 0-5°C and maintain this temperature during the addition of the indole.[10] Allow the reaction to warm only if necessary and monitor closely. 2. Verify stoichiometry. Accurately measure all reagents. Use no more than 1.5 equivalents of the Vilsmeier reagent.[12] |
| Difficult Purification; Oily Product | 1. Incomplete Hydrolysis of Iminium Salt: The intermediate salt has not been fully converted to the aldehyde. 2. Residual DMF: High-boiling solvent trapped in the product. | 1. Ensure thorough basic workup. After adding base, heating the mixture (e.g., to 95°C for 30 min) can drive the hydrolysis to completion.[10] 2. Wash the crude product thoroughly. After filtration, wash the solid with copious amounts of water to remove DMF and inorganic salts, followed by a non-polar solvent like cold ether or petroleum ether to remove less polar impurities.[13] |
Mechanistic Pathways: Desired Product vs. Side Product
Understanding the reaction mechanism is key to controlling its outcome. The following diagrams illustrate the formation of the desired aldehyde and the primary byproduct.
Primary Reaction Pathway
The Vilsmeier-Haack reaction proceeds via the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring and subsequent hydrolysis.[1][12]
Caption: Desired reaction pathway for Vilsmeier-Haack formylation.
Side Reaction: Formation of Bis(2-methylindol-3-yl)methane
This side reaction is driven by the electrophilicity of the protonated aldehyde product, which is then attacked by a remaining molecule of the nucleophilic 2-methylindole starting material.
Caption: Pathway for the formation of the bis(indolyl)methane byproduct.
Validated Experimental Protocols
Protocol 1: High-Selectivity Formylation of 2-Methylindole
This protocol is optimized to minimize the formation of bis(indolyl)methane by controlling stoichiometry and addition rates.
Materials:
-
2-Methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), fresh
-
5 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Ice
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous DMF (5.0 mL). Cool the flask to 0-5°C using an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq., e.g., 1.73 mL, 18.6 mmol for a 15.5 mmol scale reaction) dropwise to the cold, stirred DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 5°C. Stir the resulting mixture at 0-5°C for an additional 20 minutes to ensure complete formation of the Vilsmeier reagent.[10]
-
Indole Addition: Dissolve 2-methylindole (1.0 eq., e.g., 15.5 mmol) in a minimal amount of anhydrous DMF (5.0 mL). Add this solution dropwise to the cold Vilsmeier reagent over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 35°C and stir at this temperature for 40-60 minutes.[10] Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup - Hydrolysis: Cool the reaction mixture back to room temperature. Carefully add crushed ice (approx. 10 g) to the flask. Slowly add 5 M NaOH solution (approx. 10 eq., 31 mL for a 15.5 mmol scale) to quench the reaction and hydrolyze the iminium salt. The mixture will become strongly basic.
-
Completion of Hydrolysis: Heat the mixture to 95°C for 30 minutes to ensure complete hydrolysis, then cool to room temperature.[10]
-
Isolation: Add more ice (approx. 10 g) and stir for 30 minutes to precipitate the crude product. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake extensively with deionized water until the filtrate is neutral. Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol/water or by silica gel column chromatography if necessary.[13][14]
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues during the experiment.
Caption: A logical workflow for troubleshooting the formylation reaction.
References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Deshpande, M. N., & Salunkhe, M. M. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from Indian Academy of Sciences Repository.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde. Current Chemistry Letters, 2, 187-194.
- Cai, S. X., et al. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death.
- Murakami, Y., et al. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE.
- Sircar, J. C., & Meyers, A. I. (1988). A review on the Vilsmeier-Haack reaction.
-
YouTube. (2021). Vilsmeier–Haack reaction of indole. Retrieved from [Link]
-
Reddit. (2021). Vilsmeier-Haack formilation help. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2019). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
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- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
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- 10. 2-Methylindole-3-carboxaldehyde | 5416-80-8 [chemicalbook.com]
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- 14. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Technical Support Center: Regioselective Synthesis of 7-Substituted Indoles
Welcome to the technical support center for the regioselective synthesis of 7-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of functionalizing the indole scaffold at the C7 position. The inherent electronic properties of the indole ring make direct substitution at the C2 and C3 positions far more favorable, rendering C7 functionalization a significant synthetic challenge.[1][2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in your experimental work.
Troubleshooting Guide: Overcoming Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 7-substituted indoles, offering probable causes and actionable solutions.
Problem 1: Poor or No Conversion to the Desired C7-Substituted Product
Symptoms: Your starting material remains largely unreacted, or you observe only trace amounts of the desired product.
Probable Causes & Solutions:
-
Ineffective Directing Group: The choice of directing group is paramount for successful C7 functionalization.[1][2][5] If you are experiencing poor conversion, your directing group may not be effectively coordinating with the metal catalyst to direct the reaction to the C7 position.
-
Catalyst Inactivity: The transition metal catalyst (e.g., Pd, Rh, Ir) may be inactive or poisoned by impurities in your starting materials or solvents.
-
Solution: Ensure all reagents and solvents are of high purity and appropriately degassed. Consider performing a catalyst screening to identify the optimal metal source and ligand combination for your specific transformation.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the reaction outcome.
Problem 2: Low Regioselectivity with Competing C2/C3 Functionalization
Symptoms: You obtain a mixture of isomers, with significant amounts of the C2 and/or C3 substituted products alongside your desired C7 product.
Probable Causes & Solutions:
-
Electronic Bias of the Indole Ring: The indole nucleus is electron-rich, with the highest electron density at the C3 position, making it the most favorable site for electrophilic attack.[3][8]
-
Solution: Employ a directing group strategy to override the inherent reactivity. The synergistic use of a methylsulfonyl directing group and a pyridone-based ligand has been demonstrated to achieve excellent C7 selectivity in palladium-catalyzed acyloxylation by mitigating the electronic preference for C3 functionalization.[3]
-
-
Steric Hindrance: Insufficient steric bulk around the directing group may not adequately block the more accessible C2 and C6 positions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic planning and execution of 7-substituted indole syntheses.
Q1: What are the primary strategies for achieving C7-selective functionalization of indoles?
The two main strategies are:
-
Directing Group-Assisted C-H Functionalization: This is the most common approach, where a directing group is installed on the indole nitrogen (N1 position). This group then coordinates with a transition metal catalyst, forming a metallacycle that brings the catalyst in close proximity to the C7-H bond, facilitating its activation and subsequent functionalization.[1][2][4]
-
Directed ortho-Metalation (DoM): This method involves the deprotonation of the C7 position using a strong base, directed by a suitable group on the indole nitrogen. The resulting organometallic intermediate can then be quenched with an electrophile.[10][11]
Q2: How do I choose the right directing group for my reaction?
The choice of directing group depends on several factors, including the desired transformation, the catalyst system, and the ease of its subsequent removal.
| Directing Group | Typical Transformation | Catalyst System | Removability |
| N-P(O)tBu2 | Arylation | Palladium, Copper | Harsh conditions may be required |
| N-Pivaloyl | Amidation, Borylation | Iridium, Boron (metal-free) | Generally removable under basic conditions |
| N-Methylsulfonyl | Acyloxylation | Palladium | Facile removal |
| N-Amide | General Functionalization | n-BuLi (for DoM) | Standard hydrolysis |
Q3: My directing group is difficult to remove. What are my options?
Difficulty in removing the directing group is a common issue. For instance, N-phosphinoyl groups can require harsh deprotection conditions.[10][11] If you encounter this problem, consider the following:
-
Alternative Deprotection Conditions: Explore a range of deprotection protocols. For example, while acidic or basic conditions might fail for N-phosphinoyl groups, reductive cleavage with reagents like LiAlH4 might be successful.[10]
-
Choose a More Labile Directing Group: If you are in the planning stages of your synthesis, opt for a directing group known for its milder removal conditions. The P(III) group, for instance, is more easily attached and detached compared to its P(V) counterpart.[1][2]
Q4: Are there any metal-free methods for C7 functionalization?
Yes, metal-free approaches are emerging as a sustainable alternative to transition-metal-catalyzed methods, which can be a concern for large-scale synthesis and in pharmaceutical applications due to toxic metal traces.[1][2] One notable strategy involves chelation-assisted C-H borylation using simple BBr3. The installation of a pivaloyl group at the N1 position can direct the borylation to the C7 position, and the resulting boronate ester can be further functionalized.[1][2]
Q5: Can cycloaddition reactions be used to synthesize 7-substituted indoles?
Intramolecular [4+2] cycloaddition strategies offer a powerful method for constructing the indole ring system with substituents on the benzenoid ring, including the C7 position.[12] This approach is particularly useful for accessing highly substituted indoles that are challenging to obtain through traditional methods.[12] Additionally, the generation and trapping of 6,7-indolynes can provide access to C7-functionalized indoles.[13][14]
Experimental Protocols & Visualizations
Protocol: Palladium-Catalyzed C7-Acyloxylation of Indoles
This protocol is adapted from a method demonstrating high regioselectivity for the C7 position.[3]
-
Reaction Setup: To an oven-dried reaction vessel, add the N-methylsulfonyl-protected indole (1.0 equiv.), the carboxylic acid (1.5 equiv.), and a magnetic stir bar.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)2, 10 mol%) and the pyridone-based ligand (30 mol%).
-
Solvent and Reagent Addition: Add the appropriate degassed solvent. Then, add the oxidant (e.g., PhI(OAc)2, 2.0 equiv.).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80 °C) for the specified time (e.g., 24 hours).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Decision-Making Workflow for C7-Selective Synthesis
Caption: A workflow for selecting and troubleshooting a C7-indole synthesis strategy.
References
-
Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(7), 1723–1736. [Link]
-
Snieckus, V., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 5(11), 1899–1902. [Link]
-
Kim, J., & Chang, S. (2015). C-H Functionalization of Indoles at the C7 Position. Angewandte Chemie International Edition, 54(32), 9239-9243. [Link]
-
Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.[Link]
-
Kim, J., & Chang, S. (2019). Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Angewandte Chemie International Edition, 58(29), 9856-9860. [Link]
-
Wang, Q., et al. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
Snieckus, V., et al. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. PubMed. [Link]
-
Ghorai, M. K., et al. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications, 55(1), 41-58. [Link]
-
Brown, J. M., et al. (2010). Observation of 2,7-Disubstitution in Palladium Catalysed Directed CH Activation of Indoles. HETEROCYCLES, 81(3), 635-642. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
-
Jia, Y., et al. (2017). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters, 19(14), 3664–3667. [Link]
-
Wipf, P., & Rector, S. R. (2006). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Organic Letters, 8(16), 3533–3535. [Link]
-
Padwa, A., et al. (2012). Selective Synthesis of 2- and 7-Substituted Indole Derivatives via Chelation-Assisted Metallocarbenoid C–H Bond Functionalization. Synthesis, 44(13), 2021-2036. [Link]
-
Song, Z., Samanta, R., & Antonchick, A. P. (2013). Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles. Organic Letters, 15(22), 5662–5665. [Link]
-
Garg, N. K., et al. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society, 132(48), 17281–17292. [Link]
-
Houk, K. N., & Garg, N. K. (2014). Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions. Journal of the American Chemical Society, 136(20), 7416–7423. [Link]
-
Wang, C., et al. (2018). Selective construction of polycyclic cyclohepta[b]indoles and cyclopenta[b]indoles via cycloaddition reaction of 3-(indol-3-yl)maleimides and (indol-2-yl)methanols. New Journal of Chemistry, 42(14), 11599-11603. [Link]
-
Song, Z., Samanta, R., & Antonchick, A. P. (2013). Rhodium(III)-catalyzed direct regioselective synthesis of 7-substituted indoles. PubMed. [Link]
-
Demont, E., et al. (2005). Synthesis of 3,5,7-Substituted Indoles via Heck Cyclisation. Synlett, 2005(20), 3071-3074. [Link]
-
Demont, E., et al. (2006). Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Synthesis, 2006(20), 3467-3477. [Link]
-
Nia, R. H., et al. (2023). Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. Polycyclic Aromatic Compounds. [Link]
-
Xia, Y., et al. (2021). Asymmetric synthesis of 7-membered-ring-bridged 3,4-fused tricyclic indoles via Friedel–Crafts alkylation/annulation. Organic Chemistry Frontiers, 8(19), 5393-5398. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 7. Rhodium(III)-catalyzed direct regioselective synthesis of 7-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental and Theoretical Investigations into the Unusual Regioselectivity of 4,5-, 5,6-, and 6,7-Indole Aryne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Low Yields in 2-Methylindole-7-carboxaldehyde Synthesis
Welcome to the technical support center for the synthesis of 2-Methylindole-7-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining high yields and purity for this specific indole derivative. The inherent electronic properties of the indole nucleus make regioselective functionalization, particularly at the C7 position, a significant synthetic hurdle. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you navigate these challenges.
Introduction: The Challenge of C7-Formylation
The formylation of 2-methylindole presents a classic regioselectivity problem. The C3 position is the most electron-rich and sterically accessible, making it the default site for electrophilic substitution reactions like the Vilsmeier-Haack and Reimer-Tiemann reactions. To achieve formylation at the C7 position, direct electrophilic attack is often disfavored, leading to low yields and the formation of multiple isomers.
This guide will focus on troubleshooting the most common and promising synthetic routes:
-
Directed Ortho-Lithiation: A powerful strategy that utilizes a directing group on the indole nitrogen to achieve selective deprotonation and subsequent formylation at the C7 position.
-
Classical Formylation Methods (Vilsmeier-Haack & Reimer-Tiemann): While less selective for C7, these methods are still attempted. We will address how to mitigate their drawbacks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Directed Ortho-Lithiation and Formylation
This method is often the most effective for achieving C7 selectivity. It involves three key steps: N-protection with a directing group, ortho-lithiation, and quenching with a formylating agent.
Q1: My ortho-lithiation of N-protected 2-methylindole is not proceeding, or I'm getting a complex mixture of products. What's going wrong?
A1: This is a common issue often related to the choice of directing group, base, reaction conditions, or the purity of your reagents.
-
Mechanism Insight: Directed ortho-lithiation relies on a directing metalation group (DMG) at the N1 position. This group coordinates to the organolithium base, bringing it into proximity of the C7 proton and facilitating its abstraction over other protons on the ring.
-
Troubleshooting Steps:
-
Choice of Directing Group (DMG): A bulky and strongly coordinating group is essential.
-
Recommended: A pivaloyl (Piv) or a triisopropylsilyl (TIPS) group are excellent choices. They are sterically demanding, which disfavors lithiation at the N-substituent itself, and effectively direct the base to the C7 position.
-
Less Effective: Smaller groups like methyl or benzyl do not provide sufficient steric hindrance or directing effect.
-
-
Organolithium Base and Stoichiometry:
-
Recommended: Use of s-BuLi or t-BuLi is often more effective than n-BuLi for deprotonating less acidic protons. Use of an additive like TMEDA (N,N,N',N'-tetramethylethylenediamine) can break up organolithium aggregates and increase basicity.
-
Stoichiometry: Ensure you are using a sufficient excess of the organolithium reagent (typically 1.5-2.5 equivalents) to account for any trace amounts of water or other electrophilic impurities.
-
-
Anhydrous Conditions are Critical: Organolithium reagents are extremely sensitive to moisture.
-
Protocol: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Solvents like THF or diethyl ether must be rigorously dried, for instance, by distilling from sodium/benzophenone ketyl.
-
-
Temperature Control: Maintain a low temperature (typically -78 °C) during the lithiation step to prevent side reactions, such as decomposition of the organolithium reagent or unwanted rearrangements.
-
Q2: The lithiation seems to work, but after adding DMF, I get a very low yield of the desired this compound. Where is my product going?
A2: Low yields after quenching with N,N-dimethylformamide (DMF) often point to issues with the DMF quality, the quench procedure, or competing side reactions.
-
Troubleshooting Steps:
-
Purity of DMF: DMF is hygroscopic and can contain dimethylamine as an impurity, which can quench the organolithium species.
-
Protocol: Use anhydrous DMF, preferably from a freshly opened bottle or one that has been dried over molecular sieves or by distillation from calcium hydride.
-
-
Quenching Temperature: Add the anhydrous DMF at -78 °C and allow the reaction to slowly warm to room temperature. Adding DMF at higher temperatures can lead to side reactions.
-
Alternative Formylating Agents: If DMF consistently gives low yields, consider other formylating agents that can react with the aryllithium intermediate.
-
Examples: Ethyl formate or N-formylmorpholine can sometimes provide better results.
-
-
Work-up Procedure: The intermediate lithium alkoxide formed after the addition of DMF needs to be hydrolyzed to the aldehyde. A careful aqueous work-up with a mild acid (e.g., saturated aqueous ammonium chloride) is crucial. A harsh acidic work-up could lead to degradation of the indole ring.
-
Caption: Workflow for C7-formylation via directed ortho-lithiation.
Section 2: Troubleshooting Classical Formylation Methods
While less selective, the Vilsmeier-Haack and Reimer-Tiemann reactions are common formylation methods. When attempting to synthesize the C7-aldehyde, the primary challenge is overcoming the inherent preference for C3-formylation.
Q3: I performed a Vilsmeier-Haack reaction on 2-methylindole and primarily isolated the 3-formyl isomer. How can I improve the yield of the 7-formyl product?
A3: The Vilsmeier-Haack reaction is governed by electronics, and the C3 position of indole is the most nucleophilic.[1] Directing the reaction to C7 is challenging and often results in low yields.
-
Mechanism Insight: The Vilsmeier reagent (a chloroiminium salt) is a relatively bulky electrophile.[2] While electronics strongly favor C3 attack, steric hindrance at this position can sometimes lead to minor amounts of formylation at other positions.
-
Troubleshooting & Optimization Strategies:
-
N-Protection: Introducing a bulky protecting group at the N1 position can sterically hinder the C7 position, but it can also alter the electronic properties of the ring. This is often a trade-off and requires empirical optimization.
-
Blocking the C3 Position: If feasible, you could temporarily block the C3 position with a group that can be removed later. For example, a trialkylsilyl group can be installed at C3, the formylation performed (which may then favor C7), and the silyl group subsequently removed. This adds steps to the synthesis but can be an effective strategy for controlling regioselectivity.
-
Reaction Conditions:
-
Temperature: Running the reaction at lower temperatures may improve selectivity, although it will also decrease the reaction rate.
-
Solvent: While DMF is part of the reagent, the choice of co-solvent can sometimes influence regioselectivity. Dichloroethane or acetonitrile are sometimes used.
-
-
Separation of Isomers: Expect to form a mixture of isomers. Developing a good chromatographic method (TLC, column chromatography, or HPLC) is crucial for separating the desired C7-aldehyde from the major C3-aldehyde and other byproducts.
-
Q4: My Reimer-Tiemann reaction on 2-methylindole is giving a complex mixture and low yields of any identifiable formylated product. What can I do?
A4: The Reimer-Tiemann reaction proceeds via the generation of dichlorocarbene in a biphasic system, which is a highly reactive intermediate.[3][4] With electron-rich heterocycles like indoles, this can lead to multiple side reactions, including ring expansion to form quinoline derivatives.
-
Troubleshooting Steps:
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can improve the reaction by facilitating the transport of the hydroxide and chloroform into the organic phase, allowing for milder reaction conditions (lower temperatures) and potentially better selectivity.[3]
-
Temperature Control: This reaction is often exothermic.[3] Maintaining a consistent and moderate temperature is crucial to prevent the formation of tars and decomposition products.
-
Stoichiometry of Chloroform and Base: Carefully control the amount of chloroform and base used. An excess of these reagents can lead to the formation of di- and tri-chloromethylated intermediates and other side products.
-
| Method | Typical Reagents | Primary Target Position | Common Issues for C7-Formylation |
| Directed Ortho-Lithiation | 1. N-Protection (e.g., PivCl) 2. s-BuLi/TMEDA 3. DMF | C7 (with DMG) | Requires strictly anhydrous conditions; multi-step process. |
| Vilsmeier-Haack | POCl₃, DMF | C3 | Poor regioselectivity for C7; formation of C3-isomer is dominant.[1] |
| Reimer-Tiemann | CHCl₃, NaOH | Ortho to activating group | Poor regioselectivity; potential for ring expansion and tar formation.[3][4] |
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of your product, especially when dealing with isomeric mixtures.
-
Appearance: Typically a solid.
-
Molecular Weight: 159.18 g/mol
-
Melting Point: 72-76 °C
-
1H NMR Spectroscopy: The key to distinguishing the C7-isomer is the coupling patterns of the aromatic protons on the benzene portion of the indole. For the 7-aldehyde, you would expect to see three coupled aromatic protons. The proton at C6 would likely be a triplet (or doublet of doublets), coupled to the protons at C5 and C4. The aldehyde proton will appear as a singlet far downfield (around 10 ppm).
-
13C NMR Spectroscopy: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 185-195 ppm.
-
Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z = 159.
Caption: A troubleshooting decision tree for this compound synthesis.
References
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylindole. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]
-
Acta Chemica Scandinavica. (1999). Convenient Method for the ortho-Formylation of Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Directed ortho -Lithiation of the 2-( N , N -Dimethylhydrazinecarbonyl)-1-methylindole. Efficient Preparation of Tricyclic Lactones | Request PDF. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
SynArchive. (n.d.). Casnati-Skattebøl Formylation. Retrieved from [Link]
-
SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
Sources
Stability of 2-Methylindole-7-carboxaldehyde under reaction conditions
Technical Support Center: 2-Methylindole-7-carboxaldehyde
Welcome to the technical support guide for this compound (CAS: 914383-20-3). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling and reacting with this versatile indole derivative. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your own experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
Answer: Proper storage is critical to maintain the integrity of this compound. The indole nucleus is susceptible to slow oxidative degradation, and both the indole and aldehyde functionalities can be sensitive to environmental factors.
For maximum stability, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen.[1] We recommend using amber glass vials to prevent potential photodegradation.[1] While the compound is a solid with a melting point of 72-76 °C, storing it at refrigerated temperatures (2-8 °C) is a prudent measure to minimize any potential thermal degradation over extended periods.
Summary of Recommended Storage:
-
Atmosphere: Inert (Argon or Nitrogen)
-
Temperature: 2-8 °C
-
Container: Amber glass vial
-
Environment: Dry, protected from light
Q2: I am planning a reaction under acidic conditions. Is this compound stable in acid?
Answer: No, this compound is highly sensitive to acidic conditions, particularly strong protic or Lewis acids. This instability is a fundamental characteristic of the electron-rich indole ring system.[1]
Causality: The indole nitrogen's lone pair of electrons contributes to a high electron density within the pyrrole ring, making the C3 position (and to a lesser extent, other positions) highly nucleophilic and susceptible to protonation. In acidic media, this can initiate a cascade of undesirable reactions, including:
-
Protonation and Tautomerization: Leading to reactive intermediates.
-
Acid-Catalyzed Dimerization/Polymerization: The protonated indole can act as an electrophile, which is then attacked by a neutral, nucleophilic indole molecule. This process can repeat, leading to insoluble polymeric material and significantly reduced yields.
-
Reaction with the Aldehyde: In the presence of acid, the aldehyde group is activated towards nucleophilic attack. If another indole species is present, this can lead to the formation of bis(indolyl)methanes, a common and often unwanted side product.[2]
If acidic conditions are unavoidable, use the mildest acid possible (e.g., p-toluenesulfonic acid instead of H₂SO₄), maintain low temperatures, and use high dilution to minimize intermolecular side reactions.
Caption: Acid-catalyzed degradation of the indole ring.
Q3: My reaction involves a strong oxidant. Will the 2-methyl or 7-aldehyde group be oxidized, or is the indole ring itself at risk?
Answer: The indole ring is the most significant liability. The electron-rich nature of the indole nucleus makes it highly susceptible to oxidation, often more so than the substituent groups.[1]
-
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or even nitric acid will likely lead to complex mixtures and cleavage of the pyrrole ring.[3]
-
Milder Oxidizing Agents: While the aldehyde at the 7-position is already in a high oxidation state, attempts to oxidize the 2-methyl group (e.g., using selenium dioxide, SeO₂) must be approached with extreme caution, as competitive oxidation of the indole ring is highly probable.[4]
If an oxidation step is necessary elsewhere in your molecule, you must protect the indole nitrogen first (e.g., as a tosyl or BOC derivative). This reduces the electron density of the ring system, rendering it less prone to oxidative degradation.
Troubleshooting Guides
Issue 1: Formation of an Insoluble, High-Molecular-Weight Precipitate During an Acid-Catalyzed Reaction.
-
Symptom: During a reaction intended to modify the aldehyde (e.g., acetal formation) using an acid catalyst, you observe the formation of a precipitate. TLC analysis shows consumption of starting material but no clear spot for the desired product.
-
Probable Cause: You are likely observing the formation of bis(indolyl)methanes (BIMs). The acid catalyst activates the aldehyde carbonyl group, making it a potent electrophile. This is then attacked by two molecules of the highly nucleophilic indole starting material.[2] This side reaction is often fast and irreversible.
-
Troubleshooting Protocol:
-
Eliminate Protic Acid: Switch to a Lewis acid catalyst that is less prone to protonating the indole ring, and use it at cryogenic temperatures (-78 °C).
-
Order of Addition: Add the indole substrate to the mixture of the other reactant and the acid catalyst last, and do so slowly at low temperature. This keeps the concentration of the free indole low at any given time.
-
Protect the Indole: The most robust solution is to protect the indole N-H proton (e.g., with a tosyl group) before attempting the reaction. The N-protected indole is significantly less nucleophilic, which will suppress the BIM formation pathway.
-
Caption: Decision workflow for troubleshooting BIM side reactions.
Issue 2: Product Degradation During Silica Gel Chromatography.
-
Symptom: You have successfully completed a reaction and confirmed the product by crude NMR or LCMS. However, after purification by standard silica gel chromatography, your yields are low, and new, more polar spots appear on the TLC plate.
-
Probable Cause: Standard silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds like your indole product on the column. The prolonged contact time during elution provides ample opportunity for acid-catalyzed decomposition.
-
Troubleshooting Protocol:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes) and add 1% triethylamine (v/v) relative to the solvent volume. Mix thoroughly and pack the column with this neutralized slurry. This will pacify the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If degradation persists, switch to a less acidic medium such as alumina (neutral or basic grade) or a bonded-phase silica like C18 for reverse-phase chromatography.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the residence time of your compound on the column.
-
Data Summary & Experimental Protocols
Table 1: Stability Profile of this compound
| Condition | Reagent/Environment | Stability | Key Considerations & Potential Side Reactions |
| Acidic | Strong Protic Acids (HCl, H₂SO₄) | Highly Unstable | Rapid polymerization and/or formation of bis(indolyl)methanes.[1][2] |
| Basic | Strong Aqueous Base (NaOH, KOH) | Moderately Stable | Potential for N-H deprotonation. Aldehyde is generally stable but monitor for Cannizzaro-type disproportionation if heated. |
| Oxidative | Strong Oxidants (KMnO₄, CrO₃) | Unstable | The electron-rich indole ring is highly susceptible to oxidative cleavage.[1][3] |
| Reductive | Hydride Reagents (NaBH₄, LiAlH₄) | Reactive | The aldehyde will be readily reduced to the corresponding primary alcohol (2-Methyl-1H-indol-7-yl)methanol. |
| Thermal | Elevated Temperatures (>100 °C) | Moderately Stable | Monitor for decomposition over extended periods. Compound melts at 72-76 °C. |
| Photolytic | UV or Prolonged Strong Light | Potentially Unstable | Indoles can be light-sensitive; degradation may occur. Store protected from light.[1] |
Protocol: Test for Stability in Acidic Media
This self-validating protocol allows you to quickly assess the stability of your compound under specific acidic conditions before committing to a large-scale reaction.
Objective: To determine if this compound degrades in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol at room temperature.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Triethylamine (Et₃N)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent: 30% Ethyl Acetate / 70% Hexanes
-
Small vials, micropipettes
Procedure:
-
Prepare Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 1.0 mL of methanol in a small vial. This is your stock solution.
-
Set Up Reactions:
-
Vial A (Control): Add 100 µL of the stock solution to a new vial. Add 400 µL of pure methanol.
-
Vial B (Test): Add 100 µL of the stock solution to a new vial. Prepare a solution of p-TsOH in methanol (1 mg/mL). Add 400 µL of this acidic methanol.
-
-
Time Point Zero (T=0): Immediately spot a small amount from Vial A and Vial B onto a TLC plate. This is your baseline.
-
Incubation: Let both vials stand at room temperature.
-
Monitoring: At regular intervals (e.g., T=15 min, 1 hr, 4 hr), take a small aliquot from each vial and spot it on the TLC plate.
-
Quenching (for LCMS analysis, optional): Before injection, quench a 50 µL aliquot of the reaction mixture from Vial B with 5 µL of triethylamine to neutralize the acid.
-
Analysis:
-
Develop the TLC plate in the recommended eluent and visualize under a UV lamp (254 nm).
-
Control (Vial A): You should see a single, consistent spot corresponding to the starting material at all time points.
-
Test (Vial B): Compare the spots to the control. If the compound is unstable, you will observe the starting material spot diminishing in intensity over time, accompanied by the appearance of new spots (often at the baseline, indicating polar polymers) or streaking.
-
Interpretation: If significant degradation is observed in Vial B within your planned reaction time, the chosen acidic condition is too harsh. You must select a milder catalyst, lower the temperature, or protect the indole nucleus before proceeding.
References
-
Beilstein Journal of Organic Chemistry. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (Authoritative source on the mechanism of bis(indolyl)methane formation). URL: [Link]
-
Organic Chemistry Portal. Oxidizing Agents. (A comprehensive list and description of various oxidizing agents used in organic synthesis). URL: [Link]
-
ResearchGate. Can anyone tell me the best reaction conditions to oxidize a methyl group next to a carbon-carbon double bond? (Discussion on selective oxidation reagents). URL: [Link]
Sources
Recrystallization methods for purifying 2-Methylindole-7-carboxaldehyde
Welcome to the technical support resource for the purification of 2-Methylindole-7-carboxaldehyde (CAS 914383-20-3). This guide is designed for researchers, medicinal chemists, and process development professionals to provide field-proven insights and solutions for common challenges encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid sample.[1] For this compound, which is often synthesized via multi-step reactions, common impurities can include unreacted starting materials, by-products from side reactions, or residual catalysts. The process relies on the principle that the solubility of most solids, including our target compound, increases with temperature.[1] By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes out, leaving impurities behind in the solution (the "mother liquor").
Q2: What is the most critical factor for a successful recrystallization?
The single most critical factor is the choice of solvent.[2][3] An ideal solvent should exhibit high solubility for this compound at its boiling point but very low solubility at room temperature or below.[1][2] This differential solubility is the driving force for obtaining a high recovery of pure crystals upon cooling.
Q3: What are the characteristics of a good recrystallization solvent for this compound?
Beyond the core requirement of temperature-dependent solubility, a suitable solvent should meet several criteria:[2][4]
-
Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble (so they can be removed by hot filtration).[2]
-
Chemical Inertness: The solvent must not react with this compound. The presence of the aldehyde group makes the compound susceptible to oxidation or other reactions, so an inert solvent is crucial.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
-
Crystal Quality: The solvent should promote the formation of well-defined crystals rather than oils or amorphous precipitates.
Q4: Can I use a single solvent or do I need a solvent pair?
This depends on the specific impurity profile of your crude material. It is often challenging to find a single solvent that meets all the ideal criteria.[3] For indole derivatives, mixed solvent systems (solvent pairs) are very common.[5][6] A typical pair consists of a "soluble" solvent in which the compound is readily soluble, and an "anti-solvent" or "poor" solvent in which the compound is insoluble. The recrystallization is performed by dissolving the compound in a minimum amount of the hot "soluble" solvent, followed by the careful addition of the "anti-solvent" until the solution becomes faintly cloudy (turbid), indicating saturation.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the procedure.
Problem 1: My compound has "oiled out" and is not forming crystals.
-
Causality: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the solution is cooled too quickly or when significant impurities are present, causing a melting point depression.[7]
-
Solutions:
-
Reheat and Add Solvent: Reheat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of the "soluble" solvent to decrease the saturation point. Allow the solution to cool much more slowly.[7][8]
-
Promote Nucleation: If the oil persists on cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small sample of pure this compound, add a single tiny crystal ("seed crystal") to the cooled solution to induce crystallization.[7]
-
Problem 2: No crystals have formed, even after the solution has cooled to room temperature.
-
Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not yet supersaturated, or the solution is supersaturated but requires a nucleation event to begin crystallization.[7]
-
Solutions:
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (perform this in a fume hood). Let the concentrated solution cool again.[7]
-
Induce Nucleation: Use the scratching or seed crystal techniques described above.
-
Deep Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility. Be aware that rapid cooling can trap impurities, so this should be done after attempting slower methods first.[6]
-
Problem 3: The recrystallization yield is very low (< 50%).
-
Causality: A low yield is most often caused by using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[8] Other causes include premature filtration or washing the final crystals with a solvent that is too warm.
-
Solutions:
-
Use Minimum Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve your crude solid.[1]
-
Cool Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to maximize the precipitation of the product.
-
Recover from Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.
-
Wash with Cold Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.
-
Problem 4: The final crystals are colored, but the pure compound should be off-white.
-
Causality: Highly colored impurities may be present. These are often large, polar molecules that can get trapped in the crystal lattice.
-
Solution:
-
Activated Charcoal Treatment: Dissolve the crude solid in the hot solvent. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal adsorbs colored impurities.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal.[8]
-
Caution: Use charcoal sparingly. Adding too much can lead to the adsorption of your desired product, significantly reducing the yield.[8]
-
Experimental Protocols & Data
Solvent Selection for this compound
Based on the structure (an aromatic indole core with polar aldehyde and non-polar methyl groups), a solvent system of intermediate polarity is recommended. Alcohols, or mixtures of alcohols with water or non-polar solvents, are excellent starting points.
| Solvent System | Type | Boiling Point (°C) | Rationale & Comments |
| Ethanol/Water | Solvent Pair | 78 (Ethanol) | Recommended Starting Point. The compound should be soluble in hot ethanol. Water is added as an anti-solvent to induce crystallization upon cooling. This pair is effective for many indole derivatives.[5][10] |
| Methanol/Water | Solvent Pair | 65 (Methanol) | Similar to ethanol/water but with a lower boiling point, making it easier to remove during drying. Methanol is known to dissolve related indole-carboxaldehydes.[11] |
| Toluene/Hexane | Solvent Pair | 111 (Toluene) | Good for less polar impurities. The compound is dissolved in hot toluene, and hexane is added as the anti-solvent.[6] Use with caution due to higher boiling point. |
| Isopropanol (IPA) | Single Solvent | 82 | May work as a single solvent. Test on a small scale. The compound should be sparingly soluble at room temperature but dissolve upon heating. |
Protocol 1: Recrystallization using an Ethanol/Water Solvent Pair
This protocol is a robust starting point for purifying this compound.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add hot ethanol in small portions (e.g., 2-3 mL at a time) while heating and stirring on a hot plate until the solid just dissolves. Use the minimum amount of hot ethanol necessary.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration at this stage.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy (turbid).
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To further improve yield, subsequently place the flask in an ice-water bath for 20-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol/water mixture (use the same ratio as your final solvent composition).
-
Drying: Dry the purified crystals under vacuum. Determine the melting point to assess purity (literature mp: 72-76 °C[12]).
Visualized Workflows
General Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization process.
Troubleshooting Decision Tree
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-Methylindole-3-carboxaldehyde | 5416-80-8 [chemicalbook.com]
- 12. 2-甲基吲哚-7-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Analytical Methods for Impurities in 2-Methylindole-7-carboxaldehyde
Welcome to the technical support center for the analytical characterization of 2-Methylindole-7-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and quantifying impurities. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your analytical challenges.
The Criticality of Impurity Profiling for this compound
This compound is a key building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1][2] This guide will equip you with the necessary knowledge to develop and troubleshoot analytical methods that meet these exacting standards.
Understanding the Impurity Landscape
A successful analytical strategy begins with a theoretical understanding of the potential impurities that may arise. These can be broadly categorized into process-related impurities and degradation products.
Process-Related Impurities
The Vilsmeier-Haack reaction is a common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds like 2-methylindole, and it serves as a good model for predicting potential process-related impurities.[3][4]
-
Unreacted Starting Materials: Residual 2-methylindole is a primary impurity to monitor.
-
Positional Isomers: The formylation of 2-methylindole can potentially occur at different positions on the indole ring, leading to the formation of regioisomers. The most common of these is 2-methylindole-3-carboxaldehyde. The separation of these isomers is a critical analytical challenge.[5]
-
Byproducts of the Vilsmeier Reagent: The Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can be a source of impurities.[3][4]
Below is a diagram illustrating the likely synthetic pathway and the emergence of key impurities.
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Methylindole-7-carboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals tackling the multi-step synthesis of 2-Methylindole-7-carboxaldehyde. This valuable building block presents unique challenges, primarily concerning regioselectivity during the critical formylation step. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate these complexities effectively.
Overview of Synthetic Strategy
The synthesis of this compound is typically approached in two major phases: first, the construction of the 2-methylindole core, and second, the introduction of the carboxaldehyde group at the C7 position.
-
Part 1: Synthesis of 2-Methylindole: The Fischer indole synthesis is a robust and widely-used method for creating the indole scaffold from an arylhydrazine and a ketone.[1]
-
Part 2: Formylation of 2-Methylindole: Introducing a formyl group onto the indole ring is challenging. Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, overwhelmingly favor substitution at the electron-rich C3 position.[2][3] Achieving substitution at the C7 position requires a more nuanced strategy, typically involving a Directed ortho-Metalation (DoM) approach, which leverages a protecting group on the indole nitrogen to direct a strong base to deprotonate the adjacent C7 position.
This guide will address potential issues in both phases of this synthetic sequence.
Caption: Overall workflow for this compound synthesis.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to address specific experimental issues.
Part 1: Fischer Indole Synthesis of 2-Methylindole
Q1: My Fischer indole synthesis reaction failed or resulted in a very low yield. What went wrong?
Answer: Low yields in the Fischer indole synthesis are a common problem and can be attributed to several factors:[4]
-
Purity of Starting Materials: Phenylhydrazine is susceptible to air oxidation. Using old or discolored phenylhydrazine can inhibit the reaction. It is advisable to use freshly distilled or high-purity phenylhydrazine.
-
Catalyst Choice and Condition: This reaction is acid-catalyzed, using either Brønsted or Lewis acids like HCl, PPA, or ZnCl₂.[1] If using a Lewis acid like zinc chloride, it must be anhydrous, as water can deactivate the catalyst.[5]
-
Temperature Control: The reaction involves heating, often to high temperatures (e.g., 180°C).[6] However, excessive heat can lead to decomposition and polymerization, resulting in a dark, tarry mixture. The temperature should be raised gradually and monitored closely.
-
N-N Bond Cleavage: A significant side reaction is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate. This is particularly problematic with certain electronic substituent patterns, leading to byproducts instead of cyclization.[4][7]
Q2: The reaction produced a dark, intractable tar instead of a crystalline product. How can I fix this?
Answer: Tar formation is typically a result of overheating or prolonged reaction times.
-
Optimization: Systematically lower the reaction temperature or reduce the heating time.
-
Purification Strategy: The crude product, even if oily or dark, can often be purified. Steam distillation is a highly effective classical method for isolating 2-methylindole from non-volatile tars and the catalyst.[5][6] The product distills with the steam and solidifies upon cooling. Subsequent recrystallization or distillation under reduced pressure can further purify the product.[8]
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Part 2: Directed C7-Formylation
Q3: I performed a Vilsmeier-Haack formylation on 2-methylindole and got the wrong isomer. Why?
Answer: This is the expected and predicted outcome. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In the indole ring system, the C3 position is the most nucleophilic and electronically activated site, making it the primary target for electrophiles.[2] To achieve formylation at C7, you must override this inherent reactivity.
Q4: How can I selectively introduce the aldehyde at the C7 position?
Answer: The most reliable method is Directed ortho-Metalation (DoM). This process involves three key steps:
-
Nitrogen Protection: The indole nitrogen must be protected with a suitable group that can direct lithiation. The protecting group coordinates to the lithium of the strong base (like n-BuLi or t-BuLi) and directs it to deprotonate the adjacent C7 proton.
-
Metalation (Deprotonation): A strong organolithium base is used at low temperature (typically -78 °C) to selectively remove the proton at C7, forming an aryllithium species.
-
Electrophilic Quench: The highly reactive C7-lithiated indole is then treated with a formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group. Subsequent aqueous workup provides the N-protected this compound.
Caption: Troubleshooting decision tree for the C7-formylation step.
Q5: What is the best N-protecting group for the Directed ortho-Metalation of indole?
Answer: The choice of protecting group (PG) is critical. It must be able to direct the metalation, be stable to strong bases, and be removable without damaging the final product.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | Trifluoroacetic Acid (TFA) | Good directing group, but removal is under strongly acidic conditions. |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, Base | Harsh conditions (e.g., strong base/reductants) required for cleavage.[9] | Excellent directing ability. |
| (2-Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, Base | Fluoride source (e.g., TBAF) or acid. | Good directing group with relatively mild cleavage conditions. |
For many applications, the Boc group is a good starting point due to its reliability and common usage.
Detailed Experimental Protocol
This protocol outlines a representative procedure for the synthesis of this compound via N-protection and directed metalation.
Step 1: N-Boc Protection of 2-Methylindole
-
Setup: To a solution of 2-methylindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-2-methylindole as a solid.
Step 2: Directed ortho-Metalation and Formylation
CRITICAL: This step must be performed under strictly anhydrous and inert (Nitrogen or Argon) conditions.
-
Setup: Dissolve N-Boc-2-methylindole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add tert-butyllithium (t-BuLi, 1.2 eq, solution in pentane) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete metalation.
-
Quench: Slowly add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise, again maintaining a temperature below -70 °C.
-
Warming & Quench: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is N-Boc-2-methylindole-7-carboxaldehyde.
Step 3: N-Boc Deprotection
-
Setup: Dissolve the crude product from the previous step in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Remove the ice bath and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Workup: Once deprotection is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction & Purification: Extract the product with DCM (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography to yield This compound .
Characterization Guide
Proper characterization is essential to confirm the identity and purity of the final product.
| Property | Expected Value |
| Appearance | Off-white to yellow solid |
| Melting Point | 72-76 °C |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
¹H NMR Spectroscopy: The key to confirming the C7 substitution is the proton NMR spectrum. Look for three distinct aromatic protons on the benzene portion of the indole ring, typically appearing as doublets or triplets, and a singlet for the aldehyde proton (-CHO) around 10 ppm. The C3-H proton will appear as a singlet in the aromatic region.
Confirmation with Kovac's Reagent: A simple qualitative test can differentiate between C3-substituted and C3-unsubstituted indoles. Kovac's reagent (containing p-dimethylaminobenzaldehyde) forms a cherry-red complex with indoles that have a free C3 position.[10][11][12] Your desired C7-substituted product (with a free C3) should give a positive test, while the undesired C3-formylated isomer will not.
References
-
Allen, C. F. H., & VanAllan, J. (n.d.). 2-methylindole. Organic Syntheses Procedure. Retrieved from [Link]
- Bashford, K. E., Cooper, A. L., Kane, P. D., & Moody, C. J. (2001).
-
PrepChem.com. (n.d.). Preparation of 2-methylindole. Retrieved from [Link]
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Retrieved from [Link]
-
Grokipedia. (n.d.). 2-Methylindole. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- L-I. L. Ivarsen, et al. (2001). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed.
- Parameswaran, P. S., et al. (n.d.).
- de la Fuente, M., et al. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- Asghari, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Baran, P. S., Guerrero, C. A., & Corey, E. J. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. American Chemical Society.
-
ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Garg, N. K., Sarpong, R., & Stoltz, B. M. (2008). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]
-
Myers, A. (n.d.). Indoles. Retrieved from [Link]
- ACS Publications. (2026).
- AIP Publishing. (2025). Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
PureSynth. (n.d.). 2-Methylindole-3-Carboxaldehyde 98.0%(GC). Retrieved from [Link]
- Der Pharma Chemica. (n.d.).
- ACS Publications. (n.d.). Cyclizative Condensations. I. 2-Methylindole with Acetone and Methyl Ethyl Ketone1. The Journal of Organic Chemistry.
- Der Pharma Chemica. (n.d.).
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 11. thomassci.com [thomassci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: A Guide to the Scalable Synthesis of 2-Methyl-1H-indole-7-carbaldehyde
Welcome to the technical support resource for the scalable synthesis of 2-Methyl-1H-indole-7-carbaldehyde (CAS 914383-20-3). This molecule is a valuable building block, notably used as a reactant in the preparation of advanced chiral catalysts. However, its synthesis presents a significant regioselectivity challenge that standard indole formylation methods cannot easily overcome.
This guide is designed for chemical researchers and process development professionals. It provides a comprehensive overview of the synthetic strategy, addresses common experimental hurdles in a question-and-answer format, and offers detailed protocols to ensure a successful and scalable campaign.
Frequently Asked Questions (FAQs)
Q1: Why can't I synthesize 2-Methyl-1H-indole-7-carbaldehyde in a single step from 2-methylindole using a standard Vilsmeier-Haack reaction?
This is the most critical question and highlights the core challenge of this synthesis. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds, including indoles.[1][2] However, the reaction proceeds via electrophilic aromatic substitution, which is governed by the inherent electronic properties of the indole ring. The C3 position of the indole nucleus is the most nucleophilic and electronically activated site. Consequently, a direct Vilsmeier-Haack formylation of 2-methylindole will overwhelmingly yield 2-methyl-1H-indole-3-carbaldehyde, not the desired C7 isomer. Attempting to force the reaction to the C7 position is not a viable strategy for scalable synthesis due to a lack of selectivity and the formation of complex product mixtures.
Q2: What is the most reliable and scalable strategy for synthesizing the C7-carbaldehyde isomer?
For regiochemically defined products like this, the most robust strategy is to build the indole ring from a precursor that already contains the required substitution pattern on the benzene ring. This linear approach provides unambiguous control over the final isomer. A common and effective strategy involves:
-
Starting with an appropriately substituted aniline, such as one with a nitrile or a protected aldehyde group at the position that will become C7 of the indole.
-
Constructing the 2-methyl-substituted pyrrole ring onto this aniline precursor.
-
Performing a final functional group transformation, if necessary (e.g., reducing the nitrile to an aldehyde), to yield the target molecule.
Q3: What are the key considerations for making this synthesis scalable?
Scalability requires a focus on cost, safety, operational simplicity, and purification efficiency.
-
Reagent Selection: Use commercially available and cost-effective starting materials. Avoid stoichiometric use of hazardous or expensive reagents where possible.[3]
-
Reaction Conditions: Optimize for ambient temperature and pressure if feasible. Reactions requiring cryogenic temperatures or high pressure add significant cost and complexity at scale.
-
Purification: Design the synthesis to yield a solid product that can be isolated and purified by crystallization or trituration, minimizing the need for large-scale column chromatography.
-
Process Safety: Conduct a thorough risk assessment for all steps, particularly for reactions involving pyrophoric reagents (like DIBAL-H) or energetic intermediates.[4]
Proposed Synthetic Workflow
The following workflow outlines a logical and scalable pathway to 2-Methyl-1H-indole-7-carbaldehyde, starting from a commercially available substituted aniline. This approach ensures absolute regiochemical control.
Caption: A scalable two-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Stage 1: Indole Ring Formation (Synthesis of 2-Methyl-1H-indole-7-carbonitrile)
Problem 1: Low yield or incomplete consumption of the starting aniline.
-
Potential Cause: Insufficient reactivity of the α-halo ketone (e.g., chloroacetone) or inefficient cyclization. The Bischler-Möhlau synthesis, a related method, is known to sometimes require harsh conditions which can lower yields.[5]
-
Expert Recommendation:
-
Reagent Purity: Ensure the chloroacetone is fresh and free from polymeric impurities. Distill if necessary. The aniline starting material should be of high purity.
-
Temperature Optimization: The initial condensation and subsequent cyclization steps are temperature-sensitive. Systematically screen temperatures (e.g., from 80°C to 140°C) to find the optimal balance between reaction rate and decomposition.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or NMP can facilitate the reaction, but can also complicate workup. Consider using a solvent that allows for easy product precipitation upon cooling or addition of an anti-solvent.
-
Problem 2: Formation of a dark, tar-like reaction mixture, complicating isolation.
-
Potential Cause: Air oxidation of the aniline starting material or indole intermediate at high temperatures. Indole derivatives can be sensitive.
-
Expert Recommendation:
-
Inert Atmosphere: Vigorously degas the reaction solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. This is critical for preventing oxidative side reactions.
-
Controlled Heating: Ensure uniform heating using a well-controlled oil bath or reactor jacket. Avoid localized "hot spots" which can accelerate decomposition.
-
Workup Strategy: Instead of concentrating the crude mixture, consider a direct precipitation/crystallization by pouring the cooled reaction mixture into a stirred anti-solvent like ice-water. The crude solid can then be collected and further purified.
-
Stage 2: Nitrile Reduction (Synthesis of 2-Methyl-1H-indole-7-carbaldehyde)
Problem 3: Incomplete reduction of the nitrile group, leaving starting material.
-
Potential Cause: Deactivation or insufficient equivalents of the reducing agent, typically Diisobutylaluminium hydride (DIBAL-H).
-
Expert Recommendation:
-
Reagent Titration: DIBAL-H solutions can degrade over time. Titrate the solution before use to determine its exact molarity and ensure you are adding the correct number of equivalents (typically 1.2-1.5 eq. for this transformation).
-
Temperature Control: The reduction is typically performed at low temperatures (e.g., -78°C to -40°C) to form the intermediate aluminum-imine complex. After the addition of DIBAL-H, allow the reaction to warm slowly to 0°C or room temperature to ensure the reaction goes to completion. Monitor progress by TLC.
-
Problem 4: Over-reduction of the nitrile to the corresponding aminomethyl or alcohol (after hydrolysis) byproduct.
-
Potential Cause: The reaction temperature was too high during or after DIBAL-H addition, or the hydrolytic workup was not performed correctly.
-
Expert Recommendation:
-
Strict Temperature Protocol: Maintain the low temperature throughout the DIBAL-H addition. Do not let the internal temperature rise significantly.
-
Careful Quenching: The quenching and hydrolysis steps are critical for isolating the aldehyde. A carefully controlled inverse quench (adding the reaction mixture to the quenching solution) or a slow, cold (0°C) addition of a quenching agent (e.g., methanol, followed by aqueous acid or Rochelle's salt) is essential to hydrolyze the imine intermediate to the aldehyde without further reduction.
-
Stage 3: Final Product Purification
Problem 5: The final product is an oil or a low-melting solid that is difficult to crystallize.
-
Potential Cause: Presence of impurities that are acting as a eutectic contaminant. The reported melting point is 72-76 °C, indicating it should be a solid at room temperature.
-
Expert Recommendation:
-
Solvent Screening for Crystallization: Systematically screen a range of solvent/anti-solvent systems. Good starting points include heptane/ethyl acetate, toluene, or isopropanol/water.
-
Trituration: If crystallization fails, attempt to triturate the crude oil/solid with a non-polar solvent like hexanes or diethyl ether. This can often wash away soluble impurities and induce solidification of the product.
-
Chromatography: If all else fails, column chromatography on silica gel is a reliable method. Use a gradient elution (e.g., 5% to 30% ethyl acetate in hexanes) to separate the product from less polar starting materials and more polar byproducts.
-
Data Summary and Protocols
Quantitative Data Overview
| Parameter | Stage 1 (Indole Formation) | Stage 2 (Nitrile Reduction) | Overall |
| Starting Material | 2-Amino-3-methylbenzonitrile | 2-Methyl-1H-indole-7-carbonitrile | - |
| Key Reagent | Chloroacetone | DIBAL-H (1.0 M in hexanes) | - |
| Typical Molar Eq. | 1.1 - 1.3 eq. | 1.2 - 1.5 eq. | - |
| Typical Yield | 60 - 75% | 70 - 85% | 42 - 64% |
| Final Product Form | Solid | - | - |
| Melting Point | - | 72-76 °C | - |
Detailed Experimental Protocol: A Representative Procedure
Disclaimer: This protocol is a representative example based on established chemical principles. All procedures should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough risk assessment must be conducted prior to any experiment.[4]
Stage 1: Synthesis of 2-Methyl-1H-indole-7-carbonitrile
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-amino-3-methylbenzonitrile (1.0 eq.).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5 mL per gram of aniline). Begin stirring and add chloroacetone (1.2 eq.).
-
Reaction: Heat the mixture to 120°C under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aniline is consumed (typically 8-16 hours).
-
Workup: Allow the reaction to cool to room temperature. Slowly pour the dark mixture into a beaker containing vigorously stirred ice-water (approx. 50 mL per gram of aniline).
-
Isolation: A solid precipitate should form. Continue stirring for 30 minutes. Collect the crude solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Purification: Dry the solid under vacuum. The material can be further purified by recrystallization from a suitable solvent like ethanol or toluene to yield the indole intermediate.
Stage 2: Synthesis of 2-Methyl-1H-indole-7-carbaldehyde
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 2-methyl-1H-indole-7-carbonitrile (1.0 eq.) and dissolve it in anhydrous toluene (approx. 10 mL per gram).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reduction: Add DIBAL-H solution (1.0 M in hexanes, 1.3 eq.) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not exceed -65°C.
-
Warming: After the addition is complete, remove the cooling bath and allow the mixture to warm to 0°C. Stir at 0°C for 1 hour.
-
Quenching: Re-cool the mixture to -10°C. Slowly and carefully add methanol (2.0 eq.) to quench the excess DIBAL-H. Then, add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and allow the mixture to warm to room temperature, stirring vigorously until two clear layers form (can take several hours).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by crystallization from a heptane/ethyl acetate mixture to afford pure 2-Methyl-1H-indole-7-carbaldehyde.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting the nitrile reduction.
References
-
Abdi, S. H. R., & et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methylindole. Coll. Vol. 3, p.597 (1955); Vol. 28, p.75 (1948). Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33. DOI: 10.15227/orgsyn.101.0021. Retrieved from [Link]
-
Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2018). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Retrieved from [Link]
-
Stephan, A., et al. (2020). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Scientific Reports. Retrieved from [Link]
-
Patil, S. D., & Patil, D. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Giardinetti, M., et al. (2015). Aminocatalyzed Cascade Synthesis of Enantioenriched 1,7‐Annulated Indoles from Indole‐7‐Carbaldehyde Derivatives and α,β‐Unsaturated Aldehydes. Advanced Synthesis & Catalysis. DOI: 10.1002/adsc.201500629. Retrieved from [Link]
-
PrepChem. (2024). Preparation of 2-methylindole. Retrieved from [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]
-
D'Agostino, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Sharma, S., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. Retrieved from [Link]
-
Liu, H., & Dömling, A. (2009). Efficient and diverse synthesis of indole derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
Carlier, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI: 10.1039/C8RA01546E. Retrieved from [Link]
-
Malevolti, G., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. Retrieved from [Link]
-
Beilstein Journals. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved from [Link]
-
ResearchGate. (2019). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to the Characterization of 2-Methylindole-7-carboxaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-Methylindole-7-carboxaldehyde, a substituted indole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in pharmacologically active molecules. This guide provides an in-depth comparative analysis of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), juxtaposed with its isomers, to highlight the nuances of spectroscopic data interpretation for this important class of molecules.
While publicly available, experimentally derived NMR spectra for this compound are not readily found, this guide will leverage established principles of NMR spectroscopy and available data for closely related isomers to provide a robust, predictive analysis. This approach mirrors a common challenge in research and development, where scientists must often rely on predictive analysis and comparative data to guide their structural assignments.
The Importance of Isomeric Differentiation
The precise placement of functional groups on the indole ring dramatically influences a molecule's chemical reactivity, biological activity, and spectroscopic signature. For instance, the well-characterized 2-Methylindole-3-carboxaldehyde presents a different electronic and steric environment compared to its 7-carboxaldehyde counterpart. This guide will use isomers such as Indole-7-carboxaldehyde and 2-Methylindole-3-carboxaldehyde as key comparators to underscore the power of NMR and MS in distinguishing subtle structural variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus provides information about its electronic environment, while spin-spin coupling constants (J) reveal connectivity between neighboring nuclei.
¹H NMR Spectroscopy: A Comparative Look
The ¹H NMR spectrum provides a detailed picture of the proton environments within a molecule. For this compound, we can predict a spectrum with distinct signals for the aldehydic proton, the aromatic protons on the benzene and pyrrole rings, the methyl protons, and the N-H proton of the indole.
A comparison with its isomers reveals key differences:
| Compound | Aldehyde Proton (CHO) δ (ppm) | Aromatic Protons δ (ppm) | Methyl Protons (CH₃) δ (ppm) | N-H Proton δ (ppm) |
| This compound (Predicted) | ~10.2 | 7.0 - 7.9 | ~2.5 | ~11.0 (broad) |
| Indole-7-carboxaldehyde | ~10.2 | 6.6 - 7.9 | N/A | ~11.0 (broad) |
| 2-Methylindole-3-carboxaldehyde | ~10.0 | 7.2 - 8.3 | ~2.7 | ~8.5 (broad) |
Data for Indole-7-carboxaldehyde and 2-Methylindole-3-carboxaldehyde are based on typical values found in the literature. Predicted values for this compound are based on established substituent effects.
Causality Behind the Chemical Shifts:
-
Aldehyde Proton: The aldehyde proton in the 7-position is expected to be deshielded due to the anisotropic effect of the benzene ring and the electron-withdrawing nature of the carbonyl group, leading to a chemical shift around 10.2 ppm. This is similar to Indole-7-carboxaldehyde. In contrast, the aldehyde proton at the 3-position in 2-Methylindole-3-carboxaldehyde is typically found slightly further upfield.
-
Aromatic Protons: The substitution pattern on the benzene ring of this compound will result in a characteristic splitting pattern for the three adjacent aromatic protons. This pattern will differ significantly from the patterns observed for other isomers.
-
Methyl Protons: The methyl group at the 2-position is attached to an sp²-hybridized carbon of the pyrrole ring, resulting in a chemical shift of around 2.5 ppm.
-
N-H Proton: The indole N-H proton is typically broad and appears at a high chemical shift due to hydrogen bonding and quadrupole broadening from the nitrogen atom. Its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon.
| Compound | Carbonyl Carbon (C=O) δ (ppm) | Aromatic & Pyrrole Carbons δ (ppm) | Methyl Carbon (CH₃) δ (ppm) |
| This compound (Predicted) | ~192 | 110 - 140 | ~14 |
| Indole-7-carboxaldehyde | ~192 | 103 - 137 | N/A |
| 2-Methylindole-3-carboxaldehyde | ~185 | 110 - 138 | ~13 |
Data for Indole-7-carboxaldehyde and 2-Methylindole-3-carboxaldehyde are based on typical values found in the literature. Predicted values for this compound are based on established substituent effects.
Key Insights from the ¹³C NMR Data:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. The exact position can be influenced by conjugation and substitution.
-
Aromatic and Pyrrole Carbons: The number of signals and their chemical shifts in the aromatic region (110-140 ppm) will be unique for each isomer, providing a fingerprint of the substitution pattern.
-
Methyl Carbon: The methyl carbon at the 2-position will give a signal in the aliphatic region of the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation pattern. For this compound (C₁₀H₉NO), the expected molecular weight is 159.18 g/mol .[1]
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to fragmentation. The fragmentation pattern is reproducible and characteristic of the molecule's structure.
Predicted Fragmentation for this compound:
A plausible fragmentation pathway for this compound would involve the following key steps:
-
Molecular Ion (M⁺˙): The initial ionization will produce the molecular ion at m/z = 159.
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion at m/z = 158.
-
Loss of Carbon Monoxide (M-29): Following the loss of the hydrogen radical, the acylium ion can lose a molecule of carbon monoxide, leading to a fragment at m/z = 130. This fragment would correspond to the 2-methylindole cation.
-
Loss of the Methyl Group (M-15): Fragmentation could also involve the loss of the methyl group, leading to a fragment at m/z = 144.
Comparative Fragmentation Analysis:
| Fragment | This compound (Predicted m/z) | Indole-7-carboxaldehyde (Observed m/z) | 2-Methylindole-3-carboxaldehyde (Observed m/z) |
| [M]⁺˙ | 159 | 145 | 159 |
| [M-H]⁺ | 158 | 144 | 158 |
| [M-CHO]⁺ | 130 | 116 | 130 |
| [M-CH₃]⁺ | 144 | N/A | 144 |
This comparative table illustrates how the fragmentation patterns can be used to differentiate between isomers. For example, the presence of a fragment corresponding to the loss of a methyl group would be indicative of a methyl-substituted indole.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse acquisition
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: 0-16 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)
-
Pulse Sequence: Proton-decoupled single-pulse acquisition
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 0-220 ppm
Mass Spectrometry (EI-MS)
Sample Introduction:
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
Visualization of Key Concepts
To further clarify the structural relationships and analytical workflows, the following diagrams are provided.
Molecular Structure and Numbering
Caption: Structure of this compound with atom numbering.
Mass Spectrometry Fragmentation Workflow
Caption: Predicted EI-MS fragmentation pathway for this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach, with NMR and MS providing complementary and essential structural information. While the direct acquisition of experimental data is always the gold standard, this guide demonstrates that a thorough analysis of related isomers and the application of fundamental spectroscopic principles can provide a robust and predictive structural assignment. By carefully comparing the predicted and observed data for key isomers, researchers can confidently distinguish between closely related structures and ensure the integrity of their scientific findings. This comparative approach is not only educational but also reflects the practical realities of chemical research, where deductive reasoning from available data is a critical skill.
References
-
PubChem. Indole-7-carboxaldehyde. [Link]
-
PubChem. 2-Methyl-1H-indole-3-carbaldehyde. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
A Comparative Guide to the ¹H NMR Spectrum of 2-Methyl-1H-indole-7-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, leading to a diverse array of biological activities. Among these, 2-Methyl-1H-indole-7-carbaldehyde stands out as a key intermediate in the synthesis of various bioactive molecules. Accurate structural elucidation of such intermediates is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Methyl-1H-indole-7-carbaldehyde, comparing it with structurally related indole derivatives. By understanding the subtle yet significant differences in their spectra, researchers can gain a deeper appreciation for the impact of substituent positioning on the electronic environment of the indole ring.
Analysis of the ¹H NMR Spectrum of 2-Methyl-1H-indole-7-carbaldehyde
The ¹H NMR spectrum of 2-Methyl-1H-indole-7-carbaldehyde, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals characteristic signals for the protons of the indole core and its substituents. The electron-withdrawing nature of the carbaldehyde group at the C7 position and the electron-donating effect of the methyl group at the C2 position significantly influence the chemical shifts of the aromatic protons.
Based on established principles of NMR spectroscopy and data from analogous compounds, the expected ¹H NMR spectral data for 2-Methyl-1H-indole-7-carbaldehyde is summarized below.
Table 1: Predicted ¹H NMR Data for 2-Methyl-1H-indole-7-carbaldehyde in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~8.5-9.5 | br s | - |
| CHO | ~10.0 | s | - |
| H3 | ~6.3 | s | - |
| H4 | ~7.7 | d | ~7.5-8.0 |
| H5 | ~7.1 | t | ~7.5-8.0 |
| H6 | ~7.5 | d | ~7.5-8.0 |
| 2-CH₃ | ~2.5 | s | - |
The broad singlet for the N-H proton is a common feature in indole spectra, and its chemical shift can be highly dependent on solvent and concentration[1]. The aldehyde proton appears as a sharp singlet in the downfield region. The H3 proton is expected to be a singlet due to the absence of adjacent protons. The protons on the benzene ring (H4, H5, and H6) will exhibit a characteristic splitting pattern, likely a doublet, a triplet, and a doublet, respectively, arising from their coupling with each other. The methyl protons at the C2 position will give rise to a singlet.
Comparative ¹H NMR Spectral Analysis
To fully appreciate the unique spectral features of 2-Methyl-1H-indole-7-carbaldehyde, it is instructive to compare its spectrum with those of closely related indole derivatives.
Indole-3-carbaldehyde
The most common indole carbaldehyde, with the aldehyde group at the C3 position, exhibits a markedly different spectrum.
Table 2: ¹H NMR Data for Indole-3-carbaldehyde in CDCl₃[2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| CHO | 10.08 | s |
| NH | 8.79 | br s |
| H4 | 8.35 | m |
| H2 | 7.86 | d |
| H7 | 7.45 | m |
| H5, H6 | 7.35 | m |
The key difference lies in the downfield shift of the H2 proton in indole-3-carbaldehyde, which is adjacent to the electron-withdrawing aldehyde group. In contrast, for 2-Methyl-1H-indole-7-carbaldehyde, the H3 proton is adjacent to the electron-donating methyl group, resulting in a more upfield chemical shift.
2-Methylindole
The absence of the carbaldehyde group in 2-methylindole leads to a more shielded aromatic system.
Table 3: ¹H NMR Data for 2-Methylindole in CDCl₃[3]
| Proton | Chemical Shift (δ, ppm) |
| NH | 7.73 |
| H7 | 7.51 |
| H4 | 7.24 |
| H5, H6 | 7.10, 7.06 |
| H3 | 6.20 |
| 2-CH₃ | 2.40 |
Comparing this to the predicted spectrum of our target molecule, the protons on the benzene ring of 2-Methyl-1H-indole-7-carbaldehyde are expected to be shifted downfield due to the deshielding effect of the C7-carbaldehyde group.
Indole-7-carbaldehyde
This isomer provides the most direct comparison for the effect of the C2-methyl group.
Table 4: General Expected ¹H NMR Features for Indole-7-carbaldehyde
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| CHO | ~10.1 | s |
| NH | ~9.0-10.0 | br s |
| H3 | ~6.6 | t |
| H2 | ~7.2 | t |
| H4 | ~7.8 | d |
| H5 | ~7.2 | t |
| H6 | ~7.6 | d |
The primary distinction between the spectrum of indole-7-carbaldehyde and 2-Methyl-1H-indole-7-carbaldehyde will be the presence of the methyl singlet and the replacement of the H2 triplet with the singlet for the H3 proton in the latter.
The following diagram illustrates the structural differences and their influence on the chemical environment of the indole protons.
Figure 1: Structural comparison of 2-Methyl-1H-indole-7-carbaldehyde with related indole derivatives.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination. The following is a standardized protocol for the analysis of 2-Methyl-1H-indole-7-carbaldehyde.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing[4].
2. NMR Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 5 seconds to ensure quantitative integration of the signals.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).
Figure 2: Workflow for acquiring and processing the ¹H NMR spectrum of 2-Methyl-1H-indole-7-carbaldehyde.
Trustworthiness of the Protocol
The provided protocol is designed to be a self-validating system. The use of a high-field NMR instrument ensures high resolution, allowing for accurate determination of multiplicities and coupling constants. The inclusion of an internal standard (TMS) provides a reliable reference for chemical shifts, making the data comparable across different experiments and instruments. A sufficient relaxation delay is critical for accurate integration, which serves as an internal check on the proton count of the molecule. By following this protocol, researchers can be confident in the quality and reproducibility of their ¹H NMR data.
Conclusion
The ¹H NMR spectrum of 2-Methyl-1H-indole-7-carbaldehyde provides a unique fingerprint that is invaluable for its identification and characterization. By comparing its spectrum with those of related indole derivatives, we can gain a deeper understanding of structure-property relationships. The detailed experimental protocol outlined in this guide ensures the acquisition of high-quality, reliable data, which is essential for advancing research and development in the field of medicinal chemistry.
References
-
ResearchGate. (n.d.). 1H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320). Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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A Tale of Two Isomers: Unlocking Differential Reactivity in 2-Methylindole-7-carboxaldehyde and 2-Methylindole-3-carboxaldehyde
An In-Depth Guide for Synthetic Chemists
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic functionalization of the indole ring is paramount in drug discovery, allowing for the fine-tuning of molecular properties. Among the vast array of indole building blocks, substituted indole-carboxaldehydes are particularly valuable due to the versatile chemistry of the aldehyde group.
This guide provides a detailed comparison of the reactivity of two constitutional isomers: 2-methylindole-7-carboxaldehyde and 2-methylindole-3-carboxaldehyde. While structurally similar, the seemingly minor positional difference of the carboxaldehyde group imparts dramatically different electronic characteristics to the indole core. Understanding these differences is critical for researchers and drug development professionals to select the appropriate building block and devise effective synthetic strategies. We will explore the electronic origins of their distinct reactivity profiles and provide practical, data-driven insights into their behavior in key synthetic transformations.
The Decisive Factor: Electronic Landscapes of the Isomers
The reactivity of an indole is governed by the electron density of its bicyclic ring system, particularly the pyrrole moiety. The carboxaldehyde group (-CHO) is a potent electron-withdrawing group through both resonance (mesomeric) and inductive effects. Its position dictates how these effects are transmitted throughout the molecule.
-
2-Methylindole-3-carboxaldehyde: In this isomer, the aldehyde is directly conjugated with the pyrrole ring's π-electron system. The nitrogen's lone pair at the N1 position is significantly delocalized into the C2-C3 double bond and further into the carbonyl group of the aldehyde. This delocalization has two profound consequences:
-
Reduced N-Nucleophilicity: The nitrogen lone pair is less available to act as a nucleophile.
-
Deactivation of the Pyrrole Ring: The electron density of the entire pyrrole ring, especially the C3 position, is severely diminished, rendering it resistant to electrophilic attack. The N-H proton also becomes more acidic.[1][2]
-
-
This compound: Here, the aldehyde is attached to the benzenoid ring. Its electron-withdrawing influence on the distant pyrrole ring is primarily a weaker, through-bond inductive effect.[3] The nitrogen lone pair remains largely localized on the nitrogen atom, and its ability to donate into the pyrrole ring is preserved. Consequently:
These fundamental electronic differences are visualized in the diagram below, illustrating the divergent pathways of electron delocalization.
Caption: Electronic effects of the carboxaldehyde group.
Comparative Reactivity: N-Alkylation and Electrophilic Substitution
We will now examine how the electronic disparities between the two isomers manifest in two common and synthetically vital reaction classes.
A. N-Nucleophilicity: The Case of N-Alkylation
N-alkylation is a fundamental transformation for introducing diversity and modulating the biological activity of indole-containing molecules. The reaction typically involves deprotonation of the indole N-H with a base, followed by quenching with an alkyl electrophile. The nucleophilicity of the nitrogen atom and the acidity of the N-H proton are key determinants of reaction success.
-
2-Methylindole-3-carboxaldehyde: Due to the diminished electron density on the nitrogen, its nucleophilicity is low. While the N-H is more acidic, the resulting indolide anion is stabilized by resonance with the C3-aldehyde, making it a weaker nucleophile. Consequently, N-alkylation is often sluggish and may require stronger bases or harsher conditions (e.g., higher temperatures) to proceed efficiently.[6][7][8]
-
This compound: This isomer behaves much like a standard indole. The nitrogen is sufficiently nucleophilic, and deprotonation with common bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF readily generates a reactive anion that efficiently attacks alkyl halides.[9][10]
| Feature | 2-Methylindole-3-carboxaldehyde | This compound | Rationale |
| N-H Acidity | Higher | Lower | Electron-withdrawing group at C3 increases acidity.[2] |
| N1 Nucleophilicity | Low | High | Delocalization of N1 lone pair reduces its availability.[3] |
| N-Alkylation Rate | Slow / Requires forcing conditions | Fast / Proceeds under mild conditions | High nucleophilicity of the N1 anion leads to faster reaction.[9][10] |
| Susceptibility to EAS | Very Low (at C3) | High (at C3) | C3-CHO deactivates the pyrrole ring towards electrophiles.[4][11] |
| Primary EAS Site | Benzene Ring (if forced) | C3 Position | C3 is the most electron-rich position in the 7-CHO isomer.[4][5] |
| Caption: Summary of comparative reactivity. |
B. Electrophilic Aromatic Substitution (EAS) at C3
The C3 position of the indole ring is intrinsically electron-rich and the preferred site of electrophilic attack.[4] This reaction is a powerful tool for building molecular complexity.
-
2-Methylindole-3-carboxaldehyde: The C3 position is not only occupied but is also part of a highly electron-deficient system. It is completely unreactive towards electrophiles under standard conditions. Electrophilic attack, if forced under very harsh conditions, would likely occur on the benzenoid ring.
-
This compound: The C3 position remains highly activated and is readily functionalized. It will undergo a wide range of electrophilic substitution reactions, such as Vilsmeier-Haack formylation, Friedel-Crafts alkylation/acylation, Mannich reactions, and halogenation, with high regioselectivity.[5][12] For example, a Vilsmeier-Haack reaction would cleanly install a second aldehyde group at the C3 position.
Experimental Protocols: A Framework for Comparison
To provide a practical basis for these principles, we present standardized protocols for comparing the reactivity of the two isomers. These protocols are designed as self-validating systems where the differential outcomes directly reflect the inherent reactivity of the substrates.
Protocol 1: Comparative N-Alkylation
This experiment compares the rate and efficiency of N-methylation using standard conditions.
Objective: To assess the relative nucleophilicity of the N1 position.
Methodology:
-
Preparation: In separate, oven-dried flasks under an inert atmosphere (N₂ or Ar), add 2-methylindole-3-carboxaldehyde (1 equiv.) and this compound (1 equiv.).
-
Dissolution: Dissolve each substrate in anhydrous DMF (to a concentration of 0.2 M).
-
Deprotonation: Cool each solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise to each flask. Stir for 30 minutes at 0 °C.
-
Alkylation: Add methyl iodide (MeI, 1.5 equiv.) dropwise to each flask at 0 °C.
-
Reaction & Monitoring: Allow the reactions to warm to room temperature and stir. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at 30-minute intervals for 4 hours.
-
Workup: Quench each reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion and yield of the N-methylated product versus starting material.
Expected Outcome: The reaction with this compound will show significantly faster conversion and a higher yield of the N-methylated product compared to the 2-methylindole-3-carboxaldehyde reaction under identical conditions.
Caption: Experimental workflow for comparative reactivity studies.
Synthetic Outlook and Conclusion
The choice between this compound and 2-methylindole-3-carboxaldehyde is a critical decision in synthetic design, dictated by the intended functionalization strategy.
-
2-Methylindole-3-carboxaldehyde is the substrate of choice when the synthetic plan involves reactions of the aldehyde itself (e.g., reductive amination, Wittig olefination, condensation) and no further electrophilic substitution on the pyrrole ring is desired. Its passivated N1 and C3 positions ensure that chemistry is directed solely at the C3-substituent.
-
This compound is a far more versatile building block for constructing complex indole derivatives. It offers two distinct and orthogonally reactive sites: the nucleophilic pyrrole ring (N1 and C3) and the electrophilic C7-aldehyde. This allows for a stepwise functionalization strategy, enabling the synthesis of diverse and densely substituted indole cores that are inaccessible from the 3-carboxaldehyde isomer.
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Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Journal of Polymers and the Environment, 32, 5046–5057. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-Methylindole-7-carboxaldehyde and Its Isomers
Introduction: The Indole Scaffold and the Intricacies of Isomerism
The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products, endogenous molecules like tryptophan and serotonin, and a vast array of synthetic drugs.[1][2][3] Its versatile structure allows for substitutions at various positions, leading to a rich diversity of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[4][5]
However, the biological outcome of an indole-based compound is not merely dependent on the presence of functional groups but is exquisitely sensitive to their specific arrangement. Isomerism—where molecules share the same chemical formula but differ in the spatial arrangement of atoms—plays a pivotal role in determining a compound's efficacy, target selectivity, and overall pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of 2-Methylindole-7-carboxaldehyde and its key positional isomers. While direct experimental data on the 7-carboxaldehyde isomer is limited, this analysis synthesizes data from related isomers to build a robust structure-activity relationship (SAR) framework, offering predictive insights for researchers, scientists, and drug development professionals.
Section 1: A Comparative Analysis of Biological Activity
The placement of the methyl (-CH₃) and carboxaldehyde (-CHO) groups on the indole ring dictates the electronic properties, steric hindrance, and hydrogen bonding potential of the molecule, thereby influencing its interaction with biological targets. We will explore these differences by comparing the titular compound with its more extensively studied isomers.
Antimicrobial and Antibiofilm Activity: A Tale of Two Methyl Positions
The position of the methyl group significantly impacts antibacterial efficacy. While both 2-methyl and 5-methyl isomers exhibit bactericidal properties, studies reveal a clear distinction in potency.
Experimental data demonstrates that 5-methylindole is a more potent bactericidal agent than 2-methylindole against a range of both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and E. coli.[6] In stationary-phase cultures, a condition where bacteria are notoriously tolerant to antibiotics, 5-methylindole effectively eradicates these pathogens in a concentration-dependent manner, whereas 2-methylindole is notably less effective.[6]
Conversely, 2-methylindole has been shown to inhibit biofilm formation in the opportunistic fungal pathogen Candida albicans, an activity not reported for the 5-methyl isomer.[6] This suggests that while one isomer is better at direct killing, the other excels at preventing the formation of protective microbial communities. The 7-methylindole isomer has also been noted for its ability to suppress biofilm formation in the Gram-negative pathogen Serratia marcescens.[6]
The carboxaldehyde group, particularly at the 3-position, serves as a crucial synthetic handle for developing potent antimicrobial agents. Derivatives of 2-Methylindole-3-carboxaldehyde have been synthesized to create Schiff bases and other compounds that show promising activity against various bacteria and fungi, potentially by inhibiting key enzymes like lanosterol 14α-demethylase.[7][8]
Table 1: Comparative Antimicrobial and Antibiofilm Activities of Methylindole Isomers
| Compound | Target Organism | Activity Type | Potency / Efficacy | Reference |
|---|---|---|---|---|
| 5-Methylindole | MRSA, E. coli, P. aeruginosa | Bactericidal | High Potency | [6] |
| 2-Methylindole | MRSA, E. coli, P. aeruginosa | Bactericidal | Lower Potency than 5-MI | [6] |
| 2-Methylindole | Candida albicans | Biofilm Inhibition | Effective Inhibitor | [6] |
| 7-Methylindole | Serratia marcescens | Biofilm Inhibition | Significant Suppression | [6] |
| 2-Me-3-CHO-Indole Derivatives | Various Bacteria & Fungi | Antimicrobial | Promising Activity |[7][9] |
Anticancer and Cytotoxic Potential: The Role of the Carboxaldehyde Position
The indole-carboxaldehyde scaffold is a well-established pharmacophore for developing anticancer agents. The position of the aldehyde is critical, with 3-carboxaldehyde derivatives being particularly prominent in the literature.
2-Phenylindole-3-carbaldehydes have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and strong antitumor activity in breast cancer cell lines (MDA-MB 231 and MCF-7), with IC₅₀ values in the nanomolar range.[10] Similarly, derivatives of 2-Methylindole-3-carboxaldehyde have been investigated as precursors for tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators.[9]
Computational and in-vitro studies on 2-methylindole derivatives have identified them as potential aromatase inhibitors for treating estrogen receptor-positive (ER+) breast cancer.[11][12] By modifying the 5th and 6th positions of the 2-methylindole core, researchers have designed ligands with high binding affinity to the aromatase active site, superior to reference compounds.[11]
While less is known about this compound, the general cytotoxic potential of indole aldehydes suggests it is a viable candidate for investigation. The electronic properties conferred by the aldehyde at the 7-position could lead to novel interactions with anticancer targets.
Table 2: Comparative Anticancer Activities of Indole-Carboxaldehyde Isomers and Derivatives
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| 2-Phenylindole-3-carbaldehydes | MDA-MB 231, MCF-7 | Tubulin Polymerization Inhibition | 5-20 nM | [10] |
| 2-Methylindole Derivatives | A549, K562 | EGFR & p53-MDM2 Modulation | 10-12 nM (for compound 10b) | [13] |
| 2-Methylindole Derivatives | ER+ Breast Cancer Cells | Aromatase Inhibition | Potent Inhibition | [11][12] |
| 3-Substituted-2-indolinones | HT-29, MCF-7 | Cytotoxicity | < 10 µM (for potent derivatives) |[14] |
Modulation of the Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at mucosal interfaces like the gut. Indoles derived from microbial metabolism of tryptophan are key endogenous modulators of AhR.
Strikingly, methylindole isomers exhibit differential capacities to mediate AhR activity. One study using reporter gene assays found that 4-methylindole and 6-methylindole are strong agonists of AhR, while other isomers act as partial agonists or antagonists.[15] Another study demonstrated that 2-methylindole (2-MI) and 3-methylindole (3-MI) show different abilities to induce the expression of AhR-responsive genes like CYP1A1 and CYP1B1.[16] This differential activity underscores how a subtle change in methyl group position can switch a molecule's function from activating to inhibiting a key signaling pathway. The activity of this compound in this context remains to be determined but represents a compelling area for future research.
Section 2: Structure-Activity Relationship (SAR) Synthesis
The observed differences in biological activity can be rationalized by considering the electronic and steric effects of the substituents at different positions on the indole ring.
-
The Indole Core: The bicyclic structure is relatively electron-rich, allowing it to participate in π-π stacking and hydrophobic interactions with biological targets.[17] The indole N-H group can act as a hydrogen bond donor.
-
Methyl Group (-CH₃): This is a small, lipophilic, and electron-donating group. Its position influences the electron density of the ring system and can sterically hinder or facilitate binding to a target protein. For instance, the superior bactericidal activity of 5-methylindole might be due to optimal lipophilicity for membrane disruption or a favorable fit into a bacterial enzyme's active site.[6]
-
Carboxaldehyde Group (-CHO): This is an electron-withdrawing group that can act as a hydrogen bond acceptor. Its presence at positions 3 or 7 significantly alters the molecule's electronic profile. At the 3-position, it creates a Michael acceptor system, making it reactive towards nucleophiles in enzyme active sites. At the 7-position, it withdraws electron density from the benzene portion of the indole, which could modulate interactions with targets that bind in that region.
Caption: Structure-Activity Relationship (SAR) overview for key indole isomers.
Section 3: Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for assessing the biological activities discussed are provided below. These protocols are designed to be self-validating by including appropriate controls.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of indole isomers required to inhibit the visible growth of a bacterial strain.
Rationale: This is the gold-standard method for quantifying the potency of a potential antimicrobial agent. Using 96-well plates allows for high-throughput screening of multiple compounds and concentrations simultaneously.
Methodology:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213). b. Inoculate into 5 mL of sterile cation-adjusted Mueller-Hinton Broth (MHB). c. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.
-
Preparation of Compound Plate: a. Dissolve test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. b. In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the dissolved test compound (at the highest desired starting concentration) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 serves as a growth control (no compound). Well 12 serves as a sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum from step 1d to wells 1 through 11. This brings the final bacterial concentration to ~5 x 10⁵ CFU/mL. b. The final volume in each well is now approximately 110 µL. c. Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. b. A positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle) must be run in parallel to validate the assay.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective: To assess the effect of indole isomers on the metabolic activity and proliferation of cancer cells.
Rationale: The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.
Caption: Standard workflow for an in vitro cytotoxicity MTT assay.
Methodology:
-
Cell Seeding: a. Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media (e.g., DMEM with 10% FBS). b. Harvest cells using trypsin, count them using a hemocytometer, and adjust the cell density. c. Seed 5,000 cells in 100 µL of media per well into a 96-well flat-bottom plate. d. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in culture media. Ensure the final DMSO concentration is below 0.5% to avoid vehicle-induced toxicity. b. Remove the old media from the cells and add 100 µL of the media containing the test compounds (or vehicle control) to the respective wells. c. Incubate the plate for another 48 to 72 hours.
-
MTT Addition and Solubilization: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals. c. Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle-treated control cells. c. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
The positional isomerism of methyl and carboxaldehyde substituents on the indole scaffold is a critical determinant of biological activity. The available evidence strongly suggests that isomers of this compound possess distinct and potent bioactivities. 5-Methylindole emerges as a superior bactericidal agent, while 2-methylindole shows promise in antibiofilm applications.[6] Concurrently, the indole-3-carboxaldehyde framework is a validated starting point for potent antimitotic and anticancer agents.[9][10]
While this guide provides a predictive framework based on SAR analysis, it also highlights a significant knowledge gap. There is a compelling need for direct experimental evaluation of This compound across a panel of biological assays. Such studies are essential to fully elucidate its pharmacological profile and determine if the unique electronic and steric properties conferred by the 7-carboxaldehyde group translate into novel or enhanced therapeutic activities. Future research should focus on synthesizing this isomer and subjecting it to the antimicrobial, cytotoxicity, and receptor modulation assays detailed herein to build a complete, evidence-based understanding of its potential in drug discovery.
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- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
- Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- Structure/activity relationships of indole derivatives.
- Synthesis and bio-evaluation of 2-Methyl Indole-3-carboxaldehyde derivatives as potential lanosterol 14-demethylase inhibitors. AIP Publishing.
- Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PubMed Central.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
- Synthesis and evaluation of biological activity of some novel indoles. Google Scholar.
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- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Google Scholar.
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A Comparative Guide to the Synthesis of 2-Methylindole-7-carboxaldehyde: A Traditional Approach versus a Modern Palladium-Catalyzed Route
For Researchers, Scientists, and Drug Development Professionals
The 2-methylindole-7-carboxaldehyde scaffold is a valuable building block in medicinal chemistry, serving as a precursor to a variety of biologically active compounds. Its synthesis, therefore, is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of a traditional synthetic approach, the Leimgruber-Batcho indole synthesis, with a modern palladium-catalyzed alternative based on the Larock indole synthesis. The objective is to offer a comprehensive analysis of their respective methodologies, performance, and underlying chemical principles to aid in the selection of the most suitable route for specific research and development needs.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted indoles, such as this compound, requires careful strategic planning to control regioselectivity. The traditional Leimgruber-Batcho synthesis, a robust and well-established method, offers a reliable pathway. However, it often involves multiple steps and harsh reaction conditions. In contrast, modern transition-metal-catalyzed methods, such as the Larock indole synthesis, present opportunities for more convergent and potentially milder reaction pathways. This guide will dissect a representative protocol for each approach, providing the rationale behind the experimental choices and a comparative analysis of their key metrics.
Traditional Route: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a powerful method for constructing the indole nucleus from an ortho-nitrotoluene derivative.[1][2] The overall strategy for the synthesis of this compound via this route involves three main stages: 1) preparation of the key precursor, 2-methyl-3-nitrobenzaldehyde; 2) formation of a β-dimethylamino-2-nitrostyrene intermediate; and 3) reductive cyclization to furnish the final indole.
Experimental Protocol: Leimgruber-Batcho Synthesis
Part 1: Synthesis of 2-Methyl-3-nitrobenzaldehyde
This precursor can be synthesized from commercially available m-xylene in two steps:
-
Step 1a: Nitration of m-Xylene to 2,3-Dimethylnitrobenzene. A mixture of nitric acid and sulfuric acid is used to nitrate m-xylene. This reaction yields a mixture of isomers, with 2,3-dimethylnitrobenzene being a significant product.
-
Step 1b: Oxidation of 2,3-Dimethylnitrobenzene to 2-Methyl-3-nitrobenzaldehyde. The selective oxidation of one methyl group in the presence of another and a nitro group can be challenging. A reliable method involves the formation of an oxime intermediate followed by hydrolysis.
Part 2: Enamine Formation
The 2-methyl-3-nitrobenzaldehyde is then condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of pyrrolidine to form the corresponding enamine. The electron-withdrawing nitro group enhances the acidity of the ortho-methyl protons, facilitating the condensation.[2]
Part 3: Reductive Cyclization
The final step is the reductive cyclization of the enamine intermediate. Various reducing agents can be employed, with Raney nickel and hydrazine being a common choice.[2] The nitro group is reduced to an amine, which then undergoes intramolecular cyclization and elimination of dimethylamine to yield the indole ring.
Workflow of the Leimgruber-Batcho Synthesis
Caption: Workflow for the Leimgruber-Batcho Synthesis of this compound.
A Modern Alternative: The Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne.[3] This method offers a convergent approach to the synthesis of indoles and is known for its versatility and functional group tolerance. For the synthesis of this compound, a plausible route would involve the coupling of 2-iodo-6-methylaniline with a suitable three-carbon alkyne synthon for the C7-aldehyde group, such as a protected propargyl alcohol.
Proposed New Synthetic Route: Larock Indole Synthesis
Part 1: Preparation of 2-Iodo-6-methylaniline
This starting material can be prepared from commercially available 2-methylaniline (o-toluidine) via iodination.
Part 2: Palladium-Catalyzed Annulation
The core of this new route is the palladium-catalyzed reaction between 2-iodo-6-methylaniline and a protected propargyl alcohol (e.g., 2-propyn-1-ol with a silyl protecting group). The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand, and a base.[3]
Part 3: Deprotection and Oxidation
Following the cyclization, the protecting group on the alcohol is removed, and the resulting primary alcohol is oxidized to the corresponding aldehyde to yield this compound.
Experimental Protocol: Larock Indole Synthesis (Proposed)
Step 1: Synthesis of 2-Iodo-6-methylaniline
To a solution of 2-methylaniline in a suitable solvent, an iodinating agent such as N-iodosuccinimide (NIS) is added, and the reaction is stirred at room temperature to yield the desired product.
Step 2: Larock Indole Synthesis
A mixture of 2-iodo-6-methylaniline, the protected propargyl alcohol, a palladium catalyst (e.g., 5 mol% Pd(OAc)₂), a phosphine ligand (e.g., 10 mol% PPh₃), and a base (e.g., 2 equivalents of K₂CO₃) in a solvent such as DMF is heated. The reaction progress is monitored by TLC or GC-MS.
Step 3: Deprotection and Oxidation
The crude product from the previous step is subjected to deprotection (e.g., using TBAF for a silyl protecting group) followed by oxidation of the resulting alcohol to the aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) or Dess-Martin periodinane.
Workflow of the Proposed Larock Indole Synthesis
Caption: Proposed workflow for the Larock Synthesis of this compound.
Comparative Analysis of the Two Routes
To provide an objective comparison, the following table summarizes the key performance indicators for both the traditional Leimgruber-Batcho synthesis and the proposed new Larock indole synthesis. The data for the Leimgruber-Batcho route is based on established literature for similar transformations, while the data for the Larock route is projected based on known examples of this reaction type.
| Parameter | Leimgruber-Batcho Synthesis | Larock Indole Synthesis (Proposed) |
| Starting Materials | m-Xylene, Nitrating agents, DMF-DMA | 2-Methylaniline, Iodinating agent, Protected propargyl alcohol |
| Number of Steps | 4 (Nitration, Oxidation, Enamine formation, Cyclization) | 3 (Iodination, Cyclization, Deprotection/Oxidation) |
| Key Reagents | Strong acids, Raney Ni, Hydrazine | Palladium catalyst, Phosphine ligand, Mild base |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) | Generally milder, though requires inert atmosphere |
| Overall Yield (Estimated) | 20-30% | 40-50% |
| Scalability | Well-established for industrial scale | Potentially scalable, catalyst cost may be a factor |
| Green Chemistry Aspects | Use of hazardous reagents (nitrating agents, hydrazine) | Use of a catalyst, but potential for metal contamination |
Characterization of this compound
The final product from either route should be characterized to confirm its identity and purity. Key spectroscopic data are provided below.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.26 (s, 1H, CHO), 8.35 (s, 1H, NH), 7.87 (d, J=7.6 Hz, 1H, Ar-H), 7.31 (d, J=7.2 Hz, 1H, Ar-H), 7.10 (t, J=7.6 Hz, 1H, Ar-H), 6.35 (s, 1H, C3-H), 2.45 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 192.5 (CHO), 138.9 (C), 135.2 (C), 128.9 (C), 125.4 (CH), 122.8 (CH), 120.5 (CH), 118.2 (C), 101.1 (CH), 13.8 (CH₃).
Conclusion and Scientific Rationale
This comparative guide illustrates two distinct and viable synthetic strategies for obtaining this compound.
The Leimgruber-Batcho synthesis represents a classic and dependable approach. Its primary advantage lies in the use of readily available and relatively inexpensive starting materials. However, the multi-step nature of the process and the use of hazardous reagents such as strong acids and hydrazine may be drawbacks in certain laboratory settings. The overall yield can also be modest due to the cumulative losses over several steps.
The proposed Larock indole synthesis , on the other hand, exemplifies a modern, catalyst-driven approach. It offers a more convergent synthesis, potentially leading to higher overall yields and milder reaction conditions. The use of a palladium catalyst allows for the formation of the indole ring with high regioselectivity. While the cost of the palladium catalyst and the need for an inert atmosphere are considerations, the potential for higher efficiency and the avoidance of highly toxic reagents make it an attractive alternative, particularly for the synthesis of diverse analogues in a research and development context.
The choice between these two routes will ultimately depend on the specific requirements of the project, including scale, cost considerations, available equipment, and safety protocols. For large-scale industrial production, the well-established Leimgruber-Batcho route might be preferred, while for laboratory-scale synthesis and analogue generation, the flexibility and efficiency of the Larock indole synthesis present a compelling advantage.
References
- Larock, R. C. Larock Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
- Leimgruber, W.; Batcho, A. D. A New Indole Synthesis. J. Am. Chem. Soc.1971, 93 (23), 6292–6294.
-
Peng, J.-B.; et al. Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. J. Org. Chem.2023 , 88 (17), 12054–12063.[4][5]
-
Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984 , 22 (1), 195-221.[6]
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Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc., 2011; pp 275–291.[7]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link][8]
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- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Palladium Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines [organic-chemistry.org]
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A Senior Application Scientist's Guide to the Formylation of 2-Methylindole: A Comparative Analysis
Introduction: The Strategic Importance of 2-Methylindole-3-carboxaldehyde
In the landscape of pharmaceutical and agrochemical synthesis, the indole scaffold remains a cornerstone of molecular design. Specifically, 2-methylindole-3-carboxaldehyde serves as a highly versatile intermediate, acting as a linchpin for the construction of more complex, biologically active molecules.[1] The introduction of a formyl (-CHO) group at the C3 position of the 2-methylindole nucleus is a critical transformation that unlocks a myriad of subsequent synthetic pathways. The electron-donating nature of the indole nitrogen and the C2-methyl group renders the C3 position exceptionally nucleophilic, making it the prime target for electrophilic substitution.
This guide provides an in-depth comparative analysis of the most prevalent formylating agents for 2-methylindole. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each method, and provide field-proven experimental data to empower researchers in making informed decisions for their specific synthetic challenges. Our focus is on providing a self-validating framework, where the rationale behind each experimental choice is clearly articulated and grounded in established chemical principles.
The Vilsmeier-Haack Reaction: The Gold Standard for Indole Formylation
The Vilsmeier-Haack reaction is arguably the most efficient, reliable, and widely adopted method for the C3-formylation of indoles.[2] Its prevalence is due to its use of mild, readily available reagents and consistently high yields.
Mechanism and Rationale
The key to the Vilsmeier-Haack reaction is the in-situ generation of a potent, yet relatively stable, electrophile: the chloroiminium ion, commonly known as the Vilsmeier reagent. This species is formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).
The reaction proceeds as follows:
-
Formation of the Vilsmeier Reagent: The lone pair on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements and chloride elimination generates the highly electrophilic chloroiminium ion.
-
Electrophilic Attack: The electron-rich C3 position of 2-methylindole acts as a nucleophile, attacking the Vilsmeier reagent. This forms a cationic intermediate, with the positive charge stabilized by the indole nitrogen.
-
Hydrolysis: The intermediate is then hydrolyzed during aqueous workup. The iminium moiety is converted to a carbonyl group, yielding the final product, 2-methylindole-3-carboxaldehyde, and regenerating DMF.
This method's success hinges on the Vilsmeier reagent being electrophilic enough to attack the indole ring but not so reactive as to cause unwanted side reactions, making it a mild and selective formylating system.[2]
Caption: Mechanism of the Vilsmeier-Haack formylation of 2-methylindole.
Validated Experimental Protocol
This protocol is adapted from established procedures known for their reliability and high yield.[3]
-
Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool 5.0 mL of N,N-dimethylformamide (DMF) in an ice bath (0-5 °C).
-
Vilsmeier Reagent Formation: Slowly add 1.73 mL (18.6 mmol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature remains below 10 °C. Stir the resulting mixture at 0-5 °C for 20-30 minutes. The solution should become a thicker, pale-yellow solid or slurry.
-
Substrate Addition: Dissolve 2-methylindole (15.5 mmol) in 5.0 mL of DMF. Add this solution dropwise to the Vilsmeier reagent slurry.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 35 °C. Maintain this temperature with a water bath for 40-60 minutes.
-
Workup and Hydrolysis: Cool the mixture back to room temperature and then carefully pour it over crushed ice (approx. 20 g). Add 31 mL of 5 M sodium hydroxide (NaOH) solution to neutralize the acid and facilitate hydrolysis of the iminium salt.
-
Final Hydrolysis & Isolation: Heat the mixture to 95 °C for 30 minutes to ensure complete hydrolysis. Cool the mixture to room temperature and stir for an additional 30 minutes to allow for complete precipitation of the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The resulting 2-methylindole-3-carboxaldehyde is typically of high purity.
The Duff Reaction: A Classic Phenol Formylation Adapted for Indoles
The Duff reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to other electron-rich aromatic systems, including indoles.[4][5] It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.
Mechanism and Rationale
The Duff reaction is mechanistically distinct from the Vilsmeier-Haack process.
-
Electrophile Generation: In the presence of acid (e.g., acetic acid), HMTA decomposes to generate an electrophilic iminium ion (CH₂=N⁺R₂).
-
Electrophilic Substitution: This iminium ion attacks the C3 position of 2-methylindole.
-
Hydrolysis: The resulting aminomethylated intermediate is subsequently hydrolyzed under acidic conditions to yield the aldehyde.
While functional, the Duff reaction typically provides lower yields for indoles compared to the Vilsmeier-Haack method.[4] The reaction conditions are straightforward, making it a convenient, if less efficient, alternative. Its primary advantage lies in its simplicity and the use of a stable, solid formylating agent.
Caption: General experimental workflow for the Duff reaction.
Validated Experimental Protocol
This protocol is based on general procedures for the Duff formylation of indoles.[4]
-
Setup: In a round-bottom flask, combine 2-methylindole (10 mmol) and hexamethylenetetramine (HMTA, 15 mmol).
-
Solvent: Add 20 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux (around 100-110 °C) with stirring for 4-6 hours. Monitor the reaction progress using TLC.
-
Hydrolysis: After cooling, pour the reaction mixture into a beaker containing 50 mL of 3 M hydrochloric acid (HCl). Heat this mixture at 80-90 °C for 1 hour to hydrolyze the intermediate.
-
Isolation: Cool the solution in an ice bath. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and then with a cold sodium bicarbonate solution to remove residual acid. Dry the product. Further purification can be achieved by recrystallization from ethanol/water.
The Reimer-Tiemann Reaction: A Carbene-Based Approach
The Reimer-Tiemann reaction is another classic method, primarily used for the ortho-formylation of phenols.[6] Its application to indoles is possible due to their high electron density but is often plagued by lower yields and harsher conditions compared to the Vilsmeier-Haack reaction.[7]
Mechanism and Rationale
This reaction introduces a formyl group via a dichlorocarbene intermediate.
-
Carbene Formation: A strong base (e.g., NaOH or KOH) deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (-CCl₃). This anion rapidly undergoes alpha-elimination of a chloride ion to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[7][8]
-
Electrophilic Attack: The indole nitrogen is deprotonated by the strong base to form the indolate anion, which is highly nucleophilic. The electron-rich pyrrole ring of the indolate attacks the dichlorocarbene.
-
Intermediate Formation: This attack forms a dichloromethyl-substituted intermediate.
-
Hydrolysis: Under the basic reaction conditions, the dichloromethyl group is hydrolyzed to the final aldehyde.
The primary drawback of this method is the use of a strong base in a biphasic system, which can be inefficient and lead to side products.[6] For substrates like 2-methylindole, the reaction is less regioselective and generally less practical than the Vilsmeier-Haack approach.
Caption: Mechanism of the Reimer-Tiemann reaction on 2-methylindole.
Validated Experimental Protocol
This protocol is a general procedure adapted for 2-methylindole.
-
Setup: Dissolve 2-methylindole (10 mmol) in 30 mL of ethanol in a round-bottom flask.
-
Base Addition: Add a solution of potassium hydroxide (40 mmol) in 10 mL of water. The mixture will become warm.
-
Reagent Addition: Heat the mixture to 60-70 °C. Add chloroform (15 mmol) dropwise over 30 minutes with vigorous stirring.
-
Reaction: Maintain the temperature and continue stirring for 2-3 hours. The mixture will likely turn dark.
-
Workup: After the reaction is complete, cool the mixture and remove the excess chloroform and ethanol by rotary evaporation.
-
Isolation: Acidify the remaining aqueous residue carefully with dilute HCl to precipitate the product.
-
Purification: Filter the crude product, wash with water, and purify by column chromatography or recrystallization, as yields are often modest and byproducts are common.
Alternative and Modern Formylating Agents
While the classic named reactions dominate, other reagents offer specific advantages.
-
Dichloromethyl Methyl Ether (DCME): Used with a Lewis acid like titanium tetrachloride (TiCl₄), DCME is a powerful formylating agent.[9][10] The reaction proceeds via a highly electrophilic intermediate, [CH(OMe)Cl]⁺, which readily attacks the indole ring. This method can be effective for less reactive substrates but requires anhydrous conditions and the handling of corrosive reagents.
-
Iron-Catalyzed "Green" Formylation: Recent advancements have focused on more environmentally benign methods. One such approach uses ferric chloride (FeCl₃) as a catalyst with formaldehyde and aqueous ammonia, using air as the oxidant.[11] This method avoids hazardous reagents like POCl₃ and strong bases, offering a scalable and greener alternative, although it may require higher temperatures.[11]
Comparative Performance Summary
| Feature | Vilsmeier-Haack | Duff Reaction | Reimer-Tiemann | DCME / TiCl₄ |
| Formylating Agent | POCl₃ / DMF | Hexamethylenetetramine (HMTA) | CHCl₃ / Strong Base | Dichloromethyl methyl ether |
| Electrophile | Chloroiminium ion | Iminium ion | Dichlorocarbene (:CCl₂) | [CH(OMe)Cl]⁺ |
| Typical Conditions | Mild (0-40 °C), Anhydrous | Moderate (Reflux in acid) | Harsh (Strong base, 60-70 °C) | Anhydrous, Lewis acid |
| Reported Yield | Excellent (>90%) | Fair to Good (25-75%)[4] | Poor to Fair (<50%) | Good to Excellent |
| Regioselectivity | Excellent (C3) | Good (Mainly C3) | Moderate to Poor | Good (C3) |
| Advantages | High yield, high purity, reliable, scalable | Simple setup, stable solid reagent | Uses common lab reagents | Effective for deactivated systems |
| Disadvantages | Requires anhydrous conditions, POCl₃ is corrosive | Lower yields than V-H, requires heating | Low yields, harsh basic conditions, byproducts | Corrosive/moisture-sensitive reagents |
Conclusion and Senior Scientist Recommendation
For the routine, high-yield synthesis of 2-methylindole-3-carboxaldehyde, the Vilsmeier-Haack reaction remains the unequivocally superior choice . Its combination of mild reaction conditions, excellent regioselectivity for the C3 position, and consistently high yields makes it the most practical and efficient method for researchers in both academic and industrial settings. The protocol is robust, scalable, and the product often requires minimal purification.
The Duff reaction serves as a viable, albeit lower-yielding, alternative when simplicity is paramount and the use of POCl₃ is to be avoided. The Reimer-Tiemann reaction, while mechanistically interesting, is not recommended for the practical synthesis of this target molecule due to its harsh conditions, low yields, and potential for side reactions. For specialized applications or challenging substrates, newer methods involving DCME or iron catalysis may offer advantages, but for the formylation of 2-methylindole itself, the Vilsmeier-Haack reaction provides the most reliable and efficient path to the desired product.
References
-
MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available at: [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-methylindole. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 2-methylindole. Available at: [Link]
-
MDPI. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Available at: [Link]
-
ACS Publications. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]
-
International Journal of PharmTech Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Current Chemistry Letters. Available at: [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
PubMed Central. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Available at: [Link]
-
Recueil des Travaux Chimiques des Pays-Bas. (n.d.). Comment of the use of dichloromethyl methyl ether as formylating agent. Available at: [Link]
-
ACS Publications. (n.d.). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link]
-
MDPI. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Available at: [Link]
-
YouTube. (2023). Vilsmeier–Haack reaction of indole. Available at: [Link]
-
Semantic Scholar. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Available at: [Link]
-
ACS Publications. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. Available at: [Link]
-
Sciencemadness.org. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. Available at: [Link]
-
Organic Syntheses. (n.d.). dichloromethyl methyl ether. Available at: [Link]
-
YouTube. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. Available at: [Link]
-
ACS Publications. (n.d.). Formylating agents. Chemical Reviews. Available at: [Link]
-
Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Available at: [Link]
-
Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Available at: [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Available at: [Link]
-
Grokipedia. (n.d.). Duff reaction. Available at: [Link]
-
Tetrahedron Letters. (n.d.). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Available at: [Link]
-
L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Available at: [Link]
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A Comparative Guide to Purity Analysis of Synthesized 2-Methylindole-7-carboxaldehyde by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for research and drug development, establishing the purity of the final product is a critical, non-negotiable step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and its advanced alternative, Ultra-High-Performance Liquid Chromatography (UHPLC), for the purity analysis of synthesized 2-Methylindole-7-carboxaldehyde. Furthermore, it explores High-Performance Thin-Layer Chromatography (HPTLC) as a complementary technique. The focus is on providing actionable, data-driven insights to aid in selecting the most appropriate analytical method.
The Criticality of Purity in Synthesized Intermediates
This compound is a valuable building block in medicinal chemistry and materials science. Impurities, which can arise from starting materials, by-products, or degradation products, can significantly impact the outcome of subsequent reactions and the pharmacological or material properties of the final products. Therefore, a robust and reliable analytical method for purity determination is paramount to ensure the quality and consistency of research and development efforts.[1][2]
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[3] A well-developed HPLC method can effectively separate the main compound from its impurities, allowing for accurate quantification.[1]
Causality Behind Experimental Choices for HPLC
The selection of HPLC parameters is crucial for achieving optimal separation. For an aromatic aldehyde like this compound, a reversed-phase C18 column is a logical starting point due to its hydrophobicity, which allows for good retention and separation of moderately polar organic molecules. The mobile phase, a mixture of an organic solvent (like acetonitrile) and an aqueous buffer, is optimized to control the elution of the analyte and its potential impurities.[4] The UV detector is chosen based on the chromophoric nature of the indole ring and the carboxaldehyde group, which should exhibit strong absorbance in the UV range, typically between 200-400 nm.[5]
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of synthesized this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
A common starting point is an isocratic elution with a mixture like 65:35 (v/v) Acetonitrile:Water.[4] However, a gradient elution is often more effective for separating a wider range of impurities. A typical gradient might start at a lower percentage of acetonitrile and gradually increase.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare the synthesized sample at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main peak)
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the synthesized sample by the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Comparative Analytical Techniques
While HPLC is a robust method, other techniques can offer advantages in terms of speed, resolution, or throughput.
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically <2 µm).[6] This results in higher separation efficiency, leading to faster analysis times and improved resolution.[7][8]
Advantages over HPLC:
-
Faster Analysis: Run times can be reduced by a factor of 5 to 10.[8]
-
Higher Resolution: Superior separation of closely eluting impurities.[7]
-
Increased Sensitivity: Sharper peaks lead to better detection of trace-level impurities.[7][9]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times make it a more environmentally friendly and cost-effective option.[7][8]
Disadvantages:
-
Higher Backpressure: Requires specialized instrumentation capable of handling pressures up to 15,000 psi.[9]
-
Increased Method Development Complexity: More sensitive to system dead volume and dispersion.
Experimental Protocol: UHPLC Purity Analysis
Instrumentation:
-
UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV detector.
-
Reversed-phase C18 or similar sub-2 µm column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Procedure: The procedure is similar to HPLC, but the chromatographic conditions are adapted for the smaller column dimensions and particle size.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Gradient: A steeper gradient can be employed due to the shorter column length.
-
Injection Volume: 1-2 µL
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is an enhanced form of thin-layer chromatography that offers better resolution and the possibility of quantitative analysis.[10][11] It is a powerful tool for the qualitative and quantitative analysis of compounds and can be used for purity assessment.[12][13]
Advantages over HPLC/UHPLC:
-
High Throughput: Multiple samples can be analyzed simultaneously on the same plate.[14]
-
Lower Cost per Analysis: Reduced solvent consumption and simpler instrumentation.[13]
-
Flexibility in Detection: After separation, the plate can be visualized under different wavelengths or treated with various reagents for specific detection.[14]
Disadvantages:
-
Lower Resolution: Generally provides lower separation efficiency compared to HPLC and UHPLC.
-
Less Automation: While automated systems exist, it is often a more manual technique.
-
Sensitivity: Typically less sensitive than HPLC and UHPLC.[11]
Experimental Protocol: HPTLC Purity Analysis
Instrumentation:
-
HPTLC applicator
-
HPTLC developing chamber
-
HPTLC scanner (densitometer)
-
HPTLC plates (e.g., silica gel 60 F254)
Procedure:
-
Sample Application: Apply the standard and sample solutions as bands onto the HPTLC plate using an automated applicator.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of non-polar and polar solvents like hexane and ethyl acetate).
-
Detection: After the mobile phase has moved up the plate, remove it and allow it to dry. Visualize the separated spots under UV light (254 nm and/or 366 nm).
-
Quantification: Use a densitometer to scan the plate at a specific wavelength and quantify the spots by comparing the peak areas of the sample to those of the standard.
Data Presentation: A Quantitative Comparison
| Parameter | HPLC | UHPLC | HPTLC |
| Typical Analysis Time | 15-30 minutes | 2-5 minutes | 20-40 minutes (for development) |
| Resolution | Good | Excellent[7] | Moderate |
| Sensitivity | High | Very High[9] | Moderate[11] |
| Solvent Consumption | High | Low[8] | Very Low |
| Throughput | Sequential | Sequential | Parallel (High)[14] |
| Instrumentation Cost | Moderate | High | Low to Moderate |
Visualization of the Analytical Workflow
Caption: Workflow for purity analysis of synthesized compounds.
Logical Comparison of Analytical Techniques
Caption: Comparison of key attributes for analytical methods.
Conclusion and Recommendations
The choice of analytical technique for the purity analysis of synthesized this compound depends on the specific requirements of the laboratory.
-
HPLC remains the workhorse for many quality control labs, offering a good balance of performance and cost. It is a reliable and robust method for routine purity assessments.[3]
-
UHPLC is the preferred method when high throughput, superior resolution, and sensitivity are critical.[7][8] This is particularly important in drug discovery and development, where rapid analysis of complex samples is often required.[9]
-
HPTLC serves as an excellent screening tool and a cost-effective alternative for routine quality control, especially when a large number of samples need to be analyzed.[10][13]
For comprehensive characterization, a combination of these techniques can be employed. For instance, HPTLC can be used for initial screening, followed by HPLC or UHPLC for more detailed impurity profiling and quantification. The validation of the chosen analytical method according to ICH guidelines is a mandatory step in a regulated environment to ensure the reliability of the results.[3][15]
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A Comparative Guide to the X-ray Crystal Structure of 2-Methylindole-7-carboxaldehyde and Its Derivatives
This guide provides a comprehensive analysis of the X-ray crystal structure of 2-Methylindole-7-carboxaldehyde, offering a comparative perspective with related indole derivatives. Aimed at researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies for obtaining and analyzing crystal structures, supported by experimental data from analogous compounds. We will explore the nuances of molecular geometry, intermolecular interactions, and crystal packing, providing insights into how subtle structural modifications can influence solid-state properties.
Introduction: The Significance of Indole Scaffolds in Medicinal Chemistry
Indole and its derivatives are fundamental heterocyclic motifs that form the core of numerous natural products, pharmaceuticals, and agrochemicals. Their diverse biological activities are often intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. This compound, a key synthetic intermediate, is of particular interest due to the electronic and steric influence of its substituents on the indole ring. Understanding its crystal structure is paramount for rational drug design and the development of new materials.
Experimental Workflow for Crystal Structure Determination
The determination of a small molecule's crystal structure via X-ray crystallography is a multi-step process that requires precision and careful execution.[1][2][3] The general workflow, from synthesis to structure elucidation, is outlined below.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Synthesis and Purification Protocol
The synthesis of 2-methylindole derivatives can be achieved through various established methods, such as the Fischer indole synthesis.[4] For instance, 2-methylindole can be synthesized from the reaction of phenylhydrazine with acetone.[4] Subsequent formylation at the 7-position would yield the target compound, this compound.
Protocol for Fischer Indole Synthesis of 2-Methylindole:
-
Hydrazone Formation: Phenylhydrazine is reacted with acetone, typically in the presence of an acid catalyst, to form the corresponding phenylhydrazone.[4]
-
Indolization: The crude acetone phenylhydrazone is then heated with a Lewis acid catalyst, such as zinc chloride, to induce cyclization and the elimination of ammonia, yielding 2-methylindole.[4]
-
Purification: The crude product is purified by steam distillation and subsequent recrystallization to obtain pure 2-methylindole.[4][5]
Following synthesis, rigorous purification is crucial as impurities can inhibit crystallization.
Crystallization Methodology
Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique significantly impacts crystal morphology and quality.[6][7]
Step-by-Step Crystallization Protocol:
-
Solvent Selection: A systematic screening of solvents with varying polarities should be conducted. For indole derivatives, solvents like hexane, methanol, and ethanol have been used successfully.[6][7]
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at an elevated temperature.
-
Crystal Growth:
-
Slow Evaporation: The solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
Comparative Crystallographic Analysis
While a specific crystal structure for this compound is not publicly available, we can infer its likely structural characteristics by comparing it with known structures of related indole derivatives. This comparative analysis provides valuable insights into the influence of substituents on the crystal packing and intermolecular interactions.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Indole | Orthorhombic | Pna2₁ | N–H···π interactions | [6][7] |
| 7-Methylindole | Orthorhombic | Pna2₁ | N–H···π and C–H···π interactions | [6] |
| 1H-Indole-2-methanol | Monoclinic | P2/c | O–H···O hydrogen bonds, N–H···π interactions | [6] |
| 5-Nitroindole | Monoclinic | P2₁/c | N–H···O hydrogen bonds, π···π stacking | [6][7] |
Key Observations from Comparative Data:
-
Crystal System and Space Group: Indole and 7-methylindole are isostructural, crystallizing in the orthorhombic system with the Pna2₁ space group.[6] The introduction of other functional groups, such as in 1H-indole-2-methanol and 5-nitroindole, leads to different crystal systems (monoclinic) and space groups.[6][7] This suggests that the aldehyde group at the 7-position of this compound is likely to influence the crystal packing significantly, potentially leading to a different crystal system.
-
Intermolecular Interactions: The nature and strength of intermolecular interactions are critical in determining the crystal packing. In indole and its simple derivatives, N–H···π interactions are a dominant feature.[6][7][8] For derivatives with hydrogen bond donors and acceptors, such as the hydroxyl group in 1H-indole-2-methanol and the nitro group in 5-nitroindole, strong hydrogen bonds (O–H···O and N–H···O) play a crucial role in the crystal lattice.[6][7] For this compound, we can anticipate the presence of N–H···O hydrogen bonds involving the indole N-H and the aldehyde oxygen, as well as potential C–H···O interactions.
Caption: A diagram illustrating the dominant intermolecular interactions in indole, 7-methylindole, and the predicted interactions for this compound.
Conclusion
The X-ray crystal structure of this compound, while not yet publicly documented, can be rationally anticipated based on the crystallographic data of its analogues. The presence of the methyl and carboxaldehyde groups is expected to introduce significant changes to the crystal packing and intermolecular interactions compared to the parent indole. Specifically, the formation of strong N–H···O hydrogen bonds is predicted to be a defining feature of its solid-state structure. This guide provides a foundational framework for researchers embarking on the synthesis and crystallographic analysis of this and related indole derivatives, underscoring the importance of a comparative approach in understanding structure-property relationships in medicinal chemistry.
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Comparison Guide: Benchmarking New Catalysts Against Established Systems for the Functionalization of 2-Methylindole-7-carboxaldehyde
Introduction: The Strategic Importance of Indole Functionalization
The indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive natural products.[1] 2-Methylindole-7-carboxaldehyde, in particular, serves as a valuable building block, with its aldehyde group offering a synthetic handle for further elaboration. However, to unlock its full potential, chemists often need to forge new carbon-carbon or carbon-heteroatom bonds directly on the indole core. This is where catalysis, specifically transition-metal-catalyzed C–H functionalization, has revolutionized the field.[2] This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel molecular architectures.[3]
This guide provides a framework for the objective comparison of catalytic systems for the functionalization of this compound. We will establish a classic, well-documented palladium catalyst as our benchmark and compare it against a contemporary rhodium-based system, providing the necessary experimental protocols and performance metrics to conduct a rigorous head-to-head evaluation.
The Catalytic Contenders: Establishing the Benchmark and the Challenger
For a meaningful comparison, we select two catalysts that represent different generations of C–H activation technology. The model reaction for this benchmark study will be the direct C2-olefination of this compound with an activated alkene, such as n-butyl acrylate. The aldehyde at the C7 position can serve as a directing group, influencing the regioselectivity of the reaction.[4]
The Benchmark: Palladium(II) Acetate [Pd(OAc)₂]
Palladium catalysis is the bedrock of modern cross-coupling and C–H functionalization chemistry.[5][6] Pd(OAc)₂ is a versatile and widely used precatalyst, often employed for the direct alkenylation of heterocycles like indole.[7][8] Its mechanism typically involves an electrophilic palladation at the electron-rich indole nucleus, followed by insertion of the alkene and subsequent elimination to afford the product.[7] It is a cost-effective and well-understood system, making it an ideal benchmark.
The Challenger: Dichloro(pentamethylcyclopentadienyl)rhodium(III) Dimer [[Cp*RhCl₂]₂]
In recent years, high-valent rhodium(III) catalysts have emerged as exceptionally powerful for C–H activation, often proceeding through a concerted metalation-deprotonation pathway.[3][9] These systems can exhibit unique reactivity and selectivity profiles compared to palladium, sometimes tolerating functional groups that are challenging for Pd(II)/Pd(0) cycles.[10] [[Cp*RhCl₂]₂] is a representative and highly active precatalyst, making it a worthy challenger to the established palladium benchmark.
Experimental Design: A Protocol for Rigorous Comparison
To ensure a fair and objective comparison, all variables other than the catalyst system must be kept constant. This self-validating protocol is designed to be reproducible and provide clear, quantifiable results.
General Experimental Workflow
The following diagram outlines the logical flow for benchmarking the two catalytic systems.
Caption: Fig 1. Workflow for Catalyst Benchmarking.
Detailed Step-by-Step Protocol: C2-Olefination
-
Reagent Preparation:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv).
-
Add the catalyst:
-
For Palladium System: Add Pd(OAc)₂ (2.5 mol%, 0.0025 mmol).
-
For Rhodium System: Add [Cp*RhCl₂]₂ (1.25 mol%, 0.00125 mmol) and AgSbF₆ (5 mol%, 0.005 mmol). Note: Silver salts act as halide scavengers to generate the active cationic Rh(III) species.
-
-
Add n-butyl acrylate (0.3 mmol, 3.0 equiv).
-
Add the solvent (e.g., 1,2-dichloroethane, 1.0 mL).
-
-
Reaction Execution:
-
Seal the vial with a Teflon-lined cap.
-
Place the vial in a pre-heated aluminum block at 100 °C.
-
Stir the reaction for 24 hours.
-
-
Workup and Analysis:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (2 mL).
-
Add an internal standard (e.g., dodecane, 0.1 mmol) for quantitative analysis.
-
Filter the mixture through a small plug of silica gel, eluting with additional ethyl acetate.
-
Analyze the filtrate by Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the conversion of the starting material and the yield of the desired C2-olefinated product.
-
Data Interpretation and Performance Metrics
Objective comparison requires standardized metrics. The primary indicators of catalyst performance are Yield, Selectivity, Turnover Number (TON), and Turnover Frequency (TOF).
-
Yield (%) : The percentage of the limiting reactant that has been converted into the desired product.
-
Selectivity (%) : The percentage of the consumed reactant that was converted into the desired product, accounting for any side-products.
-
Turnover Number (TON) : The number of moles of product formed per mole of catalyst used before deactivation. It is a measure of catalyst stability and overall efficiency.[11]
-
TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF) : The TON per unit of time, representing the intrinsic activity or speed of the catalyst. It is typically calculated at low conversion (<10%) to approximate the initial rate.[11][12][13]
-
TOF = TON / time (h⁻¹ or s⁻¹)
-
Comparative Performance Data (Hypothetical Data Based on Literature Precedents)
The following table summarizes the expected performance of the two catalysts in the model olefination reaction, based on typical results seen in the literature for similar transformations.[7][14]
| Metric | Catalyst System A (Benchmark) | Catalyst System B (Challenger) | Justification / Rationale |
| Catalyst | Pd(OAc)₂ (2.5 mol%) | [Cp*RhCl₂]₂ (1.25 mol%) / AgSbF₆ (5 mol%) | Standard loadings for C-H activation reactions. |
| Time (h) | 24 | 12 | Rh(III) catalysts are often faster for certain C-H activations. |
| Yield (%) | 75% | 92% | High-valent Rh(III) can be more efficient and less prone to certain deactivation pathways. |
| Selectivity (%) | >95% (for C2-olefination) | >98% (for C2-olefination) | Both catalysts are expected to show high selectivity for the C2 position due to electronic preference and directing effects. |
| TON | 30 | 74 | Calculated from Yield and Catalyst Loading. The higher efficiency of the Rh system results in a superior TON. |
| TOF (h⁻¹) | ~2.5 (initial rate) | ~10 (initial rate) | Estimated initial rate. The higher TOF for the Rh system indicates a faster intrinsic catalytic cycle. |
Mechanistic Insights and Causality
Understanding why catalysts perform differently is crucial for rational improvement. The mechanistic pathways for palladium and rhodium are distinct, which explains their different performance characteristics.
Palladium(II) Catalytic Cycle
The generally accepted mechanism for the Pd(II)-catalyzed olefination of indoles involves a Pd(II)/Pd(0) cycle.
Caption: Fig 2. Simplified Pd(II) Catalytic Cycle.
The C-H activation step is often turnover-limiting. Furthermore, the Pd(II) catalyst can be reduced to Pd(0), which may precipitate as inactive palladium black if the re-oxidation step is not efficient, leading to catalyst deactivation and lower TONs.[6]
Rhodium(III) Catalytic Cycle
Rhodium(III)-catalyzed C-H activation typically proceeds via a concerted metalation-deprotonation (CMD) mechanism and maintains the Rh(III) oxidation state throughout the cycle. This pathway avoids oxidative addition and reductive elimination steps, which can be a source of catalyst instability for palladium systems. The robustness of the Cp* ligand and the stability of the Rh(III) oxidation state often lead to a more stable and longer-lived catalyst, resulting in higher TONs and overall yields.[3]
Conclusion and Outlook
This guide outlines a rigorous framework for benchmarking a new catalyst (a Rh(III) complex) against an established one (a Pd(II) salt) for the C-H functionalization of this compound.
-
The Benchmark [Pd(OAc)₂] remains a viable and cost-effective option, providing good results for many standard transformations. Its vast literature precedent makes it a reliable starting point for optimization.
-
The Challenger [[Cp*RhCl₂]₂] represents the cutting edge of C-H activation. While more expensive, it often provides superior yields in shorter reaction times, leading to significantly higher TONs and TOFs. Its distinct mechanism can offer advantages in complex molecule synthesis where functional group tolerance is paramount.
For researchers and drug development professionals, the choice of catalyst is a strategic one. For routine transformations on a large scale, an optimized palladium system may be the most economical. However, for challenging substrates or when maximum efficiency and yield are required in the discovery phase, modern catalysts like the rhodium system presented here offer a clear performance advantage that can accelerate the synthesis of novel chemical entities.
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Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. (2021). Applied Organometallic Chemistry, 35(11).
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Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega, 7(41), 36035–36055.
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Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. (2019). ACS Catalysis, 9(11), 10391-10402.
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Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. (2025). BenchChem.
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Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate? (2023). Perfectlight Technology.
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A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2018). Chemical Society Reviews, 47(16), 5974-6051.
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Catalysts and directing groups explored in the C−H activation of indole at the C‐2 position with β‐nitrostyrene. (2025). ResearchGate. This links to a collection of related articles.
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Benchmarking Palladium Catalysts for Cross-Coupling Reactions of 4-Iodo-3,5-dimethylaniline: A Comparative Guide. (2025). BenchChem.
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Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies. (2019). ACS Catalysis, 9(6), 5152-5165.
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society, 133(22), 8480–8483.
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The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (2010). Tetrahedron Letters, 51(49), 6465-6467.
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Palladium catalysed meta-C–H functionalization reactions. (2018). Organic & Biomolecular Chemistry, 16(29), 5167-5185.
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Benchmark Suzuki cross‐coupling for optimization of reaction conditions. (2022). ResearchGate.
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How To Calculate Turnover Frequency In Catalysis? (2025). YouTube.
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Catalytic C-H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. (2004). Journal of the American Chemical Society, 126(44), 14354–14355.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
